molecular formula C14H30O2 B034324 1,14-Tetradecanediol CAS No. 19812-64-7

1,14-Tetradecanediol

Cat. No.: B034324
CAS No.: 19812-64-7
M. Wt: 230.39 g/mol
InChI Key: XLKZJJVNBQCVIX-UHFFFAOYSA-N
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Description

1,14-Tetradecanediol is a long-chain, linear aliphatic diol characterized by its 14-carbon backbone terminated with primary hydroxyl groups at both ends. This specific molecular architecture makes it a valuable building block in polymer science and materials research. It serves as a key monomer in the synthesis of specialty polyesters and polyurethanes, where it imparts crystallinity, toughness, and specific thermal properties to the resulting polymers. The defined 14-methylene unit spacer influences chain packing and flexibility, allowing researchers to engineer materials with tailored mechanical strength and melting points for applications in biodegradable plastics, coatings, and hot-melt adhesives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecane-1,14-diol
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InChI

InChI=1S/C14H30O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h15-16H,1-14H2
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InChI Key

XLKZJJVNBQCVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCO)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
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DSSTOX Substance ID

DTXSID5066534
Record name 1,14-Tetradecanediol
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Molecular Weight

230.39 g/mol
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CAS No.

19812-64-7
Record name 1,14-Tetradecanediol
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Foundational & Exploratory

Synthesis of 1,14-Tetradecanediol from Dimethyl Tetradecanedioate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,14-tetradecanediol from its precursor, dimethyl tetradecanedioate (B1240563). The primary focus of this document is to detail the reduction of the ester functional groups to alcohols. This transformation is a fundamental reaction in organic synthesis, and in this context, leads to the formation of a long-chain aliphatic diol, a versatile molecule with applications in various fields, including the synthesis of bioactive compounds and the development of novel materials.

This guide presents detailed experimental protocols for the most common and effective reduction methods, summarizes key quantitative data in tabular format for easy reference, and includes visualizations of the reaction pathway and experimental workflow to aid in comprehension.

Physicochemical Data

For clarity and quick reference, the key physical and chemical properties of the starting material and the final product are summarized in the tables below.

Table 1: Properties of Dimethyl Tetradecanedioate

PropertyValue
CAS Number 5024-21-5
Molecular Formula C₁₆H₃₀O₄
Molecular Weight 286.41 g/mol
Appearance White solid
Boiling Point 196°C at 10 mmHg
LogP 4.84

Table 2: Properties of this compound

PropertyValue
CAS Number 19812-64-7
Molecular Formula C₁₄H₃₀O₂
Molecular Weight 230.39 g/mol
Appearance White crystalline solid
Melting Point 85-90°C
Boiling Point 356.1°C at 760 mmHg
Solubility Slightly soluble in Chloroform, DMSO, and Methanol (B129727)

Chemical Transformation

The synthesis of this compound from dimethyl tetradecanedioate is a reduction reaction where the two ester groups of the starting material are converted into primary alcohols. This transformation can be achieved using various reducing agents, with metal hydrides being the most common.

chemical_reaction cluster_reactants Reactants cluster_products Products Dimethyl_tetradecanedioate Dimethyl tetradecanedioate (C₁₆H₃₀O₄) Tetradecanediol This compound (C₁₄H₃₀O₂) Dimethyl_tetradecanedioate->Tetradecanediol Reduction (e.g., LiAlH₄ or DIBAL-H)

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using two common and effective reducing agents: Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminium Hydride (DIBAL-H).

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide variety of functional groups, including esters to primary alcohols.[1][2][3][4]

Materials:

  • Dimethyl tetradecanedioate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 10% (v/v) Sulfuric acid

  • Saturated aqueous sodium sulfate (B86663) solution

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Ice-water bath

Procedure:

  • Setup: A dry 250 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is assembled and flushed with a slow stream of dry nitrogen.

  • Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (2.9 g) in anhydrous THF (20 mL) is prepared.

  • Reaction: A solution of dimethyl tetradecanedioate in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension. The reaction mixture is then gently refluxed. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), the flask is cooled in an ice-water bath. The excess LiAlH₄ is cautiously quenched by the dropwise addition of saturated aqueous sodium sulfate solution (12 mL).

  • Work-up: 10% (v/v) sulfuric acid (25 mL) is added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Method 2: Reduction with Diisobutylaluminium Hydride (DIBAL-H)

Diisobutylaluminium hydride is another powerful reducing agent that can be used to convert esters to primary alcohols.[1][5] A literature report indicates a high yield of 97.0% for the synthesis of this compound from dimethyl tetradecanedioate using this method.[6]

Materials:

  • Dimethyl tetradecanedioate

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in hexanes)

  • Anhydrous dichloromethane (B109758)

  • Anhydrous hexane (B92381)

  • Methanol

  • Aqueous Rochelle's salt solution (sodium potassium tartrate)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with dimethyl tetradecanedioate.

  • Dissolution: The starting material is dissolved in a mixture of anhydrous hexane and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

  • Addition of DIBAL-H: The DIBAL-H solution is added dropwise to the stirred solution of the ester, maintaining the temperature at -78°C.

  • Reaction: The reaction mixture is stirred at -78°C for a period, then allowed to slowly warm to 0°C over 0.75 hours. The reaction progress is monitored by TLC. For full reduction to the diol, the reaction can be allowed to warm to room temperature and stirred for an additional period.[1]

  • Quenching: The reaction is cooled back to -78°C and quenched by the slow, dropwise addition of methanol to consume any excess DIBAL-H.

  • Work-up: The reaction mixture is allowed to warm to room temperature, and an aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are observed. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.

Experimental Workflow

The general workflow for the synthesis and purification of this compound via hydride reduction is depicted in the following diagram.

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup dissolve Dissolve Dimethyl Tetradecanedioate setup->dissolve cool Cool Reaction Mixture dissolve->cool add_reagent Add Reducing Agent (LiAlH₄ or DIBAL-H) cool->add_reagent reaction Reaction Monitoring (TLC) add_reagent->reaction quench Quench Excess Reagent reaction->quench workup Aqueous Work-up & Extraction quench->workup dry Dry Organic Phase workup->dry concentrate Solvent Removal dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify characterize Characterization of This compound purify->characterize end End characterize->end

Figure 2: General experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While hydride reduction is a common and effective method, other synthetic strategies could be employed for the synthesis of this compound from dimethyl tetradecanedioate.

  • Borane (B79455) Reduction: Borane complexes, such as borane-dimethyl sulfide (B99878) (BMS), are known to reduce esters to alcohols.[7][8] A reported synthesis of this compound from the corresponding dicarboxylic acid using borane in refluxing tetrahydrofuran achieved a quantitative yield, suggesting this could be a viable method for the diester as well.[6]

This guide provides a foundational understanding of the synthesis of this compound from dimethyl tetradecanedioate. The provided protocols, data, and diagrams are intended to assist researchers and professionals in the successful execution and potential optimization of this chemical transformation. As with all chemical reactions, appropriate safety precautions should be taken, and the procedures may require optimization based on specific laboratory conditions and desired purity levels.

References

Microbial Production of Long-Chain α,ω-Diols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Long-chain α,ω-diols are valuable bifunctional molecules with wide-ranging applications in the production of high-performance polymers, such as polyesters and polyurethanes, as well as in the formulation of lubricants, cosmetics, and pharmaceuticals. Traditional chemical synthesis routes for these diols often rely on petrochemical feedstocks and harsh reaction conditions. Microbial production offers a promising and sustainable alternative, utilizing renewable resources and biocatalytic precision. This technical guide provides an in-depth overview of the core principles and methodologies for the microbial production of long-chain α,ω-diols (typically C12 and longer). It is intended for researchers, scientists, and drug development professionals engaged in metabolic engineering, synthetic biology, and bioprocess development. This guide details the metabolic pathways, genetic engineering strategies in key microbial hosts like Escherichia coli and Candida yeasts, and provides a summary of reported production metrics. Furthermore, it outlines key experimental protocols and visualizes complex biological and experimental processes using Graphviz diagrams.

Introduction

The increasing demand for sustainable and bio-based chemicals has spurred significant research into the microbial synthesis of valuable platform chemicals. Long-chain α,ω-diols, characterized by hydroxyl groups at both ends of an aliphatic carbon chain, are particularly attractive targets due to their versatility as polymer building blocks. The ability of microorganisms to perform highly specific oxidation reactions at the terminal ends of fatty acids and alkanes provides a direct route to these compounds. This guide will explore the two primary microbial platforms for long-chain α,ω-diol production: the engineered bacterium Escherichia coli and various oleaginous yeasts, most notably species from the genus Candida.

Metabolic Pathways for Long-Chain α,ω-Diol Production

The biosynthesis of long-chain α,ω-diols in microorganisms primarily relies on the ω-oxidation pathway, which facilitates the terminal hydroxylation of fatty acids or alkanes.

ω-Oxidation Pathway in Candida Yeasts

Candida species, such as Candida tropicalis and Candida cloacae, are naturally capable of utilizing long-chain alkanes and fatty acids as carbon sources.[1][2] The ω-oxidation pathway in these yeasts involves a three-step enzymatic cascade that occurs in the endoplasmic reticulum:

  • ω-Hydroxylation: A cytochrome P450 monooxygenase (CYP) system, coupled with a NADPH-cytochrome P450 reductase (CPR), hydroxylates the terminal methyl group of a fatty acid to form an ω-hydroxy fatty acid.[1]

  • Oxidation to Aldehyde: A long-chain fatty alcohol oxidase (FAO) then oxidizes the terminal hydroxyl group to an aldehyde.[2]

  • Oxidation to Dicarboxylic Acid: Finally, a fatty aldehyde dehydrogenase (FALDH) converts the ω-hydroxy fatty aldehyde into a dicarboxylic acid.

To channel the metabolic flux towards α,ω-diols instead of dicarboxylic acids, metabolic engineering strategies are employed to introduce a terminal reduction step or to modify the native pathway. One approach involves the heterologous expression of a carboxylic acid reductase (CAR) which can convert the ω-hydroxy fatty acid to an ω-hydroxy fatty aldehyde, followed by reduction to the diol by an alcohol dehydrogenase (ADH).

metabolic_pathway_candida caption ω-Oxidation pathway in Candida yeast.

Caption: ω-Oxidation pathway in Candida yeast.

Engineered Pathway in Escherichia coli

E. coli is a well-established host for metabolic engineering due to its fast growth and extensive genetic tools.[3] Unlike Candida, E. coli does not naturally possess the complete ω-oxidation pathway for long-chain fatty acids. Therefore, the production of α,ω-diols in E. coli requires the introduction of heterologous enzymes. A common strategy involves a two-step conversion from a fatty acid:

  • ω-Hydroxylation: A bacterial CYP153A monooxygenase is introduced to catalyze the terminal hydroxylation of a fatty acid to an ω-hydroxy fatty acid.

  • Reduction to Diol: A carboxylic acid reductase (CAR) is co-expressed to convert the carboxyl group of the ω-hydroxy fatty acid into an aldehyde, which is then subsequently reduced to a primary alcohol by endogenous or co-expressed alcohol dehydrogenases (ADHs).

To enhance productivity, the native fatty acid degradation (β-oxidation) pathway in E. coli is often blocked by deleting key genes such as fadD.

metabolic_pathway_ecoli caption Engineered pathway for α,ω-diol production in E. coli.

Caption: Engineered pathway for α,ω-diol production in E. coli.

Quantitative Data on Microbial Long-Chain α,ω-Diol Production

The following tables summarize the reported quantitative data for the microbial production of long-chain α,ω-diols in E. coli and Candida species.

Table 1: Production of Long-Chain α,ω-Diols in Engineered E. coli

Diol ProductSubstrateHost StrainKey Genes ExpressedTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
1,12-DodecanediolDodecanoic acidE. coli BW25113 (ΔfadD)CYP153A, CAR1.4--[4]
1,16-HexadecanediolHexadecanoic acidE. coliCYP153A, CAR, ADH0.2---
1,8-OctanediolOctaneE. coliCYP153A0.722---

Table 2: Production of Long-Chain Diols and Dicarboxylic Acids in Candida Species

ProductSubstrateHost StrainGenetic ModificationsTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Dodecanedioic acidDodecaneC. tropicalisβ-oxidation knockout9.87--[5]
Dodecanedioic acidDodecaneC. tropicalisRandom mutagenesis166--[6]
Tridecanedioic acidn-TridecaneC. tropicalis-31.3--[1]

Experimental Protocols

Engineering of E. coli for Long-Chain α,ω-Diol Production

4.1.1. Strain and Plasmid Construction

  • Host Strain Selection: E. coli strains such as BL21(DE3) or K-12 derivatives (e.g., BW25113) are commonly used. To prevent the degradation of fatty acid substrates and intermediates, a knockout of the fadD gene, which encodes the acyl-CoA synthetase, is recommended.[7]

  • Gene Synthesis and Codon Optimization: The genes encoding the desired CYP450 monooxygenase (e.g., CYP153A from Marinobacter aquaeolei) and carboxylic acid reductase (e.g., from Mycobacterium marinum) should be synthesized with codon optimization for E. coli expression.

  • Vector Selection: A two-plasmid expression system is often employed. For instance, the CYP monooxygenase and its reductase partners (CamA, CamB) can be cloned into a medium-copy plasmid (e.g., pETDuet-1), while the CAR and a phosphopantetheinyl transferase (Sfp, for activation of CAR) are cloned into a compatible plasmid (e.g., pCDFDuet-1).

  • Cloning: Standard molecular cloning techniques (restriction digestion and ligation, or Gibson assembly) are used to insert the genes into the expression vectors under the control of an inducible promoter (e.g., T7).

  • Transformation: The recombinant plasmids are transformed into the chosen E. coli host strain.

4.1.2. Shake Flask Fermentation

  • Pre-culture: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking at 200 rpm.

  • Main Culture: Inoculate 1 mL of the overnight pre-culture into 100 mL of Terrific Broth (TB) medium containing antibiotics in a 500 mL baffled flask. Grow at 37°C and 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to a lower temperature (e.g., 20-25°C) and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. For CYP expression, supplement the medium with 5-aminolevulinic acid (5-ALA), a precursor for heme synthesis.

  • Biotransformation: After induction, add the fatty acid substrate (e.g., dodecanoic acid) to the desired concentration (e.g., 1-10 g/L), often dissolved in a solvent like DMSO or ethanol.

  • Cultivation: Continue the cultivation at the lower temperature for 24-72 hours.

  • Sampling: Periodically take samples for analysis of cell growth (OD600) and product formation.

workflow_ecoli start Start: Recombinant E. coli Colony preculture Overnight Pre-culture (LB Medium, 37°C) start->preculture main_culture Main Culture (TB Medium, 37°C) preculture->main_culture induction Induction with IPTG (20-25°C) main_culture->induction biotransformation Add Fatty Acid Substrate induction->biotransformation cultivation Cultivation (24-72h) biotransformation->cultivation sampling Sampling and Analysis cultivation->sampling end End sampling->end caption Experimental workflow for E. coli fermentation.

Caption: Experimental workflow for E. coli fermentation.

Fed-Batch Fermentation of Candida Yeast for Long-Chain Dicarboxylic Acid and Diol Production

4.2.1. Strain Maintenance and Inoculum Preparation

  • Strain: Candida tropicalis or other suitable strains are maintained on YPD (Yeast Extract Peptone Dextrose) agar (B569324) plates.

  • Seed Culture: Inoculate a loopful of yeast cells into a shake flask containing YPD medium and incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Pre-culture: Transfer the seed culture to a larger volume of fermentation medium in a shake flask and grow for another 24 hours.

4.2.2. Bioreactor Fed-Batch Fermentation

  • Bioreactor Setup: Prepare a sterilized bioreactor (e.g., 5 L) with production medium. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, ammonium (B1175870) sulfate), salts, and trace elements.

  • Inoculation: Inoculate the bioreactor with the pre-culture to an initial OD600 of approximately 0.5-1.0.

  • Batch Phase: Grow the cells in batch mode at 30°C. Maintain the pH at a controlled level (e.g., 5.5-7.5) by automatic addition of a base (e.g., NH4OH or NaOH). Maintain dissolved oxygen (DO) above 20% by controlling the agitation and aeration rate.

  • Fed-Batch Phase: Once the initial carbon source is nearly depleted (indicated by a sharp increase in DO), start the fed-batch feeding of a concentrated solution of the fatty acid or alkane substrate and a co-substrate (e.g., glucose). The feeding rate should be controlled to avoid substrate inhibition and to maintain a steady growth rate.

  • Production Phase: Continue the fed-batch cultivation for an extended period (e.g., 100-200 hours).

  • Sampling: Regularly draw samples to monitor cell density, substrate consumption, and product concentration.

workflow_candida start Start: Candida Colony seed_culture Seed Culture (YPD, 30°C) start->seed_culture preculture Pre-culture (Fermentation Medium) seed_culture->preculture batch_phase Bioreactor Batch Phase (Controlled pH and DO) preculture->batch_phase fed_batch Fed-Batch Phase (Substrate Feeding) batch_phase->fed_batch production_phase Production Phase (100-200h) fed_batch->production_phase sampling Sampling and Analysis production_phase->sampling end End sampling->end caption Workflow for fed-batch fermentation of Candida.

Caption: Workflow for fed-batch fermentation of Candida.

Product Extraction and Analysis
  • Extraction:

    • Centrifuge the fermentation broth to separate the cells.

    • Acidify the supernatant to a low pH (e.g., 2.0) with HCl to protonate the diols and any dicarboxylic acids.

    • Perform liquid-liquid extraction of the acidified supernatant with an organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol.

    • Evaporate the organic solvent to obtain the crude product.

  • Derivatization: For analysis by Gas Chromatography (GC), the hydroxyl groups of the diols need to be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Quantification:

    • GC-MS/FID: The derivatized samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and Gas Chromatography-Flame Ionization Detection (GC-FID) for quantification against a standard curve of the pure diol.[8]

    • LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for the analysis of diols, sometimes without the need for derivatization.[9]

Challenges and Future Perspectives

The microbial production of long-chain α,ω-diols faces several challenges that need to be addressed for commercial viability:

  • Enzyme Activity and Stability: The efficiency of CYP450 monooxygenases and carboxylic acid reductases can be limiting factors. Protein engineering efforts are needed to improve their catalytic activity, stability, and cofactor dependency.

  • Product Toxicity: High concentrations of diols can be toxic to microbial cells, limiting the achievable titers. Strategies to mitigate toxicity, such as in situ product removal, are crucial.

  • Substrate Availability and Cost: The cost of long-chain fatty acids as substrates can be a significant economic driver. Utilizing cheaper and more abundant feedstocks, such as lignocellulosic biomass, is a key area of future research.

  • Downstream Processing: The recovery and purification of long-chain α,ω-diols from the fermentation broth can be energy-intensive and costly. The development of efficient and scalable downstream processing technologies is essential.

Despite these challenges, the field of microbial diol production is rapidly advancing. With the continuous development of synthetic biology tools, improved understanding of microbial metabolism, and innovative bioprocess engineering, the large-scale, sustainable production of long-chain α,ω-diols is becoming an increasingly attainable goal.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,14-Tetradecanediol: Properties, Synthesis, and Applications

Introduction

This compound, a long-chain aliphatic diol, is a versatile chemical compound with significant potential in materials science and biomedical applications. Its linear C14 hydrocarbon backbone, terminated by hydroxyl groups at both ends, imparts a unique combination of flexibility, hydrophobicity, and reactivity. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and key applications, with a focus on its utility in polymer chemistry and its potential as a bioactive agent.

Chemical Identity and Properties

This compound is identified by the CAS Registry Number 19812-64-7 .[1][2][3][4] Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₄H₃₀O₂[1]
Molecular Weight 230.39 g/mol [1][4]
Appearance White crystals/solid[5][6]
Melting Point 85-90 °C[5][6][7]
Boiling Point 356.1 °C at 760 mmHg[5][7]
Density 0.904 g/cm³ (estimate)[5][6]
Flash Point 158.7 °C[5]
Vapor Pressure 9 mmHg at 200 °C[5][6]
Solubility Slightly soluble in Chloroform (B151607), DMSO, and Methanol[5][6]
Table 2: Chemical and Computational Properties of this compound
PropertyValueReference(s)
IUPAC Name tetradecane-1,14-diol[4]
Synonyms Tetradecamethylene glycol, 1,14-Dihydroxytetradecane[2][4][5]
InChI Key XLKZJJVNBQCVIX-UHFFFAOYSA-N[1][2][7]
Canonical SMILES C(CCCCCCCO)CCCCCCO[1][5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 13[5]
XLogP3 4.6[5]

Synthesis of this compound

A common synthetic route to this compound is the reduction of the corresponding dicarboxylic acid or its ester derivative. The following diagram illustrates a general synthesis pathway.

G cluster_synthesis Synthesis of this compound Dimethyl_tetradecanedioate Dimethyl tetradecanedioate 1_14_Tetradecanediol This compound Dimethyl_tetradecanedioate->1_14_Tetradecanediol Reduction Reducing_Agent Reducing Agent (e.g., Diisobutylaluminium hydride) Reducing_Agent->1_14_Tetradecanediol

A general synthesis pathway for this compound.

Applications in Material Science and Drug Development

This compound is a valuable monomer for the synthesis of high-performance polymers such as polyesters and polyurethanes.[8] Its long aliphatic chain imparts flexibility, hydrophobicity, and can lead to materials with polyethylene-like properties, while the terminal hydroxyl groups provide reactive sites for polymerization.

Polyester (B1180765) and Polyurethane Synthesis

The diol functionality of this compound allows it to be used as a chain extender or a soft segment in the synthesis of polyesters and polyurethanes. This can enhance properties such as mechanical strength, flexibility, and thermal stability in the resulting polymers.[8] These polymers have potential applications in durable coatings, adhesives, and engineering plastics.[8]

The following diagram illustrates the workflow for synthesizing a polyester using this compound.

G cluster_workflow Experimental Workflow: Polyester Synthesis A 1. Monomer Charging (this compound + Dicarboxylic Acid) B 2. Catalyst Addition A->B C 3. Inert Atmosphere Purge (Nitrogen or Argon) B->C D 4. Esterification (e.g., 180-200°C) C->D E 5. Polycondensation (e.g., 220-240°C under vacuum) D->E F 6. Polymer Purification (Dissolution and Precipitation) E->F G 7. Characterization F->G

Workflow for polyester synthesis using this compound.
Antimicrobial Activity

This compound has been identified as a bioactive component with antimicrobial properties.[5][6] This opens up possibilities for its use in drug development, potentially as an active pharmaceutical ingredient or as a component in antimicrobial materials and coatings.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a polyester using this compound and for the evaluation of its antimicrobial activity. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol for Polyester Synthesis via Melt Polycondensation

This protocol describes a two-stage melt polycondensation method.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., sebacic acid)

  • Catalyst (e.g., dibutyltin (B87310) oxide)

  • Antioxidant (optional)

  • High-purity nitrogen or argon gas

  • Solvent for purification (e.g., chloroform)

  • Non-solvent for precipitation (e.g., cold methanol)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser and receiving flask

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Monomer and Catalyst Charging: In a clean, dry three-neck round-bottom flask, add equimolar amounts of this compound and the chosen dicarboxylic acid. Add the catalyst (approximately 0.1 mol% relative to the diacid).

  • Inert Atmosphere: Purge the reaction vessel with high-purity nitrogen or argon for at least 30 minutes to remove oxygen and moisture. Maintain a gentle flow of the inert gas throughout the initial stage of the reaction.

  • First Stage (Esterification): Heat the reaction mixture to 180-200°C with constant stirring. Water will be generated as a byproduct and will begin to distill off. Continue this stage for 2-4 hours or until the majority of the theoretical amount of water has been collected.

  • Second Stage (Polycondensation): Gradually increase the temperature to 220-240°C. Simultaneously, slowly reduce the pressure using a vacuum pump to facilitate the removal of excess glycol and drive the polymerization reaction towards a higher molecular weight. Continue the reaction under high vacuum for an additional 4-8 hours, during which the viscosity of the mixture will increase significantly.

  • Termination and Purification: To terminate the reaction, remove the heat source and break the vacuum by introducing nitrogen gas. The resulting polyester can be purified by dissolving it in a suitable solvent like chloroform and then precipitating it in a non-solvent such as cold methanol. The purified polymer should be dried under vacuum until a constant weight is achieved.

Protocol for Evaluation of Antimicrobial Activity (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • This compound

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic/antifungal

  • Solvent for dissolving the compound (e.g., DMSO), sterile

  • Sterile saline or phosphate-buffered saline (PBS)

Equipment:

  • Incubator

  • Micropipettes

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture with sterile broth or saline to a concentration of approximately 1 x 10⁸ CFU/mL (0.5 McFarland standard). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of test concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the test compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a known antimicrobial agent), a negative control (broth with inoculum but no test compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Safety Information

According to some suppliers, this compound may cause harm if swallowed, and may cause skin and eye irritation, as well as respiratory irritation.[7] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]

Conclusion

This compound is a chemical building block with considerable promise in both materials science and drug development. Its well-defined properties and reactivity make it an attractive monomer for creating advanced polymers with tailored characteristics. Furthermore, its inherent antimicrobial activity suggests a potential for its use in novel therapeutic agents and functional materials. The protocols and data presented in this guide offer a solid foundation for researchers and professionals looking to explore the potential of this compound in their respective fields.

References

Spectroscopic Analysis of 1,14-Tetradecanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,14-tetradecanediol (CAS: 19812-64-7), a long-chain aliphatic diol. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a clear, tabular format. Detailed experimental protocols, based on available information and standard laboratory practices, are also included to aid in the replication and interpretation of these results.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.64t4H-CH ₂-OH
~1.56p4H-CH₂-CH ₂-OH
~1.25br s20H-(CH₂)₁₀-
~1.36s2H-OH

Solvent: CDCl₃ & DMSO-d₆. The chemical shifts, particularly for the hydroxyl protons, can vary with concentration and solvent.

¹³C NMR Data

Chemical Shift (ppm)Assignment
~63.0-C H₂-OH
~32.8-CH₂-C H₂-OH
~29.6-(C H₂)ₙ- (multiple peaks)
~25.7-CH₂-CH₂-C H₂-CH₂-

Source of Sample: Eastman Organic Chemicals, Rochester, New York.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch (hydrogen-bonded)
~2920StrongC-H stretch (asymmetric, CH₂)
~2850StrongC-H stretch (symmetric, CH₂)
~1470MediumC-H bend (scissoring, CH₂)
~1060StrongC-O stretch (primary alcohol)
~720MediumC-H rock (long chain, -(CH₂)ₙ-)

Technique: Attenuated Total Reflectance (ATR) or Vapor Phase.

Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
212.2~5[M-H₂O]⁺
194.2~10[M-2H₂O]⁺
55100C₄H₇⁺ (most abundant fragment)
82HighC₆H₁₀⁺
41HighC₃H₅⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (from Sigma-Aldrich, Catalog Number: 299014) was dissolved in a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., Bruker Avance 400 MHz).

  • ¹H NMR: The spectrum was acquired using a standard pulse program. Data was collected over a spectral width of approximately 16 ppm with a relaxation delay of 1-2 seconds. The number of scans was typically 16 or 32 to achieve a good signal-to-noise ratio.

  • ¹³C NMR: The spectrum was acquired using a proton-decoupled pulse program. The spectral width was set to approximately 220 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) were used to obtain a high-quality spectrum.

The resulting free induction decays (FIDs) were processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transformed. The spectra were then phase and baseline corrected. Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR: A small amount of solid this compound (from Aldrich, 299014) was placed directly onto the diamond crystal of an ATR accessory of an FTIR spectrometer. The spectrum was recorded by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Vapor Phase IR: The vapor phase IR spectrum was obtained using a heated gas cell in a DIGILAB FTS-14 spectrometer. The sample was heated to a temperature sufficient to produce a vapor, and the spectrum was recorded.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound was injected into the GC.

  • Gas Chromatography: The separation was performed on a DB-1 capillary column (or equivalent non-polar column). A typical temperature program would start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300 °C) to ensure elution of the compound.

  • Mass Spectrometry: The mass spectrometer was operated in EI mode at a standard ionization energy of 70 eV. Mass spectra were recorded over a mass range of m/z 40-400. The resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak for this compound were analyzed.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Reporting Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR/Vapor Phase) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Acquire & Process FID NMR->NMR_Data IR_Data Acquire & Process Interferogram IR->IR_Data MS_Data Acquire & Process TIC/Spectra MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Report Technical Guide Interpretation->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-Depth Technical Guide on the Solubility of 1,14-Tetradecanediol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,14-tetradecanediol in common organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on delivering a robust experimental protocol for researchers, scientists, and professionals in drug development. It outlines the key physicochemical properties of this compound, discusses the theoretical principles governing its solubility, and presents a detailed, step-by-step methodology for accurate solubility determination. Furthermore, this guide includes a template for data presentation and a visual workflow to ensure clarity and reproducibility of the experimental process.

Introduction to this compound and its Solubility

This compound is a long-chain aliphatic diol with the chemical formula C14H30O2. Its structure consists of a 14-carbon backbone with hydroxyl groups at each end. This unique structure, featuring a significant non-polar hydrocarbon chain and two polar hydroxyl groups, makes its solubility behavior in different organic solvents a critical parameter in various applications, including in the formulation of pharmaceuticals, cosmetics, and specialty polymers.

For researchers and drug development professionals, understanding the solubility of a compound is fundamental. It influences bioavailability, dictates the choice of solvents for synthesis and purification, and is a key factor in the design of effective formulation strategies. This guide addresses the current gap in specific, quantitative solubility data for this compound by providing a detailed protocol for its experimental determination.

Physicochemical Properties and Expected Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a long, non-polar (lipophilic) hydrocarbon chain and two polar (hydrophilic) hydroxyl groups. This amphiphilic nature suggests a nuanced solubility profile.

Key Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C14H30O2
Molecular Weight 230.39 g/mol
Melting Point 85-90 °C
Boiling Point ~356 °C at 760 mmHg
Appearance White crystalline solid
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2

Expected Solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl groups of this compound can form hydrogen bonds with these solvents. However, the long non-polar chain will likely limit its solubility. It is expected to be slightly to moderately soluble, with solubility likely increasing with temperature.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds but do not donate them as readily. Solubility is expected to be slight.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The long hydrocarbon chain will have favorable interactions with these solvents, but the polar hydroxyl groups will disfavor dissolution. Therefore, solubility is expected to be low.

  • Solvents of Intermediate Polarity (e.g., Chloroform, Ethyl Acetate): These solvents may offer a better balance for both the polar and non-polar portions of the molecule, potentially leading to moderate solubility.

Detailed Experimental Protocol for Solubility Determination

The following protocol describes the equilibrium shake-flask method, a reliable technique for determining the solubility of a solid compound in a solvent.

3.1. Materials and Reagents

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

3.2. Equipment

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vortex mixer

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or a gravimetric analysis setup)

3.3. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is recommended to determine the optimal equilibration time by taking measurements at different intervals until the concentration of the solute in the supernatant remains constant.[1]

  • Sample Withdrawal and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the chosen analytical method.

    • Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

3.4. Analytical Methods for Quantification

  • Gas Chromatography (GC): Due to the volatility of this compound at high temperatures, GC with a Flame Ionization Detector (FID) is a suitable method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Gravimetric Analysis: A known volume of the filtered supernatant can be transferred to a pre-weighed dish. The solvent is then carefully evaporated, and the dish is re-weighed. The difference in mass corresponds to the amount of dissolved this compound. This method is simpler but may be less accurate for very low solubilities.

  • High-Performance Liquid Chromatography (HPLC): If this compound can be derivatized to contain a chromophore, HPLC with a UV detector can be used. Otherwise, an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) would be appropriate.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Table 1: Representative Solubility Data for this compound (Hypothetical Values)

Solvent ClassSolventTemperature (°C)Solubility (g/L)
Alcohols Methanol255.2
Ethanol253.8
1-Propanol252.5
Ketones Acetone251.5
Methyl Ethyl Ketone251.2
Esters Ethyl Acetate252.1
Ethers Tetrahydrofuran (THF)253.5
Diethyl Ether250.8
Hydrocarbons Hexane25< 0.1
Toluene250.5
Chlorinated Chloroform254.5
Amides Dimethylformamide (DMF)256.0
Sulfoxides Dimethyl Sulfoxide (DMSO)257.5

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in thermostatically controlled shaker B->C D Agitate for 24-72 hours at constant temperature C->D E Settle and withdraw supernatant D->E F Filter supernatant (0.45 µm filter) E->F G Dilute sample for analysis F->G H Quantify concentration (e.g., GC, HPLC, Gravimetric) G->H I Calculate solubility (e.g., in g/L) H->I J Record and tabulate data I->J

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a detailed framework for the experimental determination of the solubility of this compound in common organic solvents. By following the outlined protocol, researchers can generate reliable and reproducible quantitative data. This information is invaluable for a wide range of applications, from guiding solvent selection in organic synthesis to optimizing formulation strategies in the pharmaceutical and chemical industries. The provided workflow and data presentation templates are intended to ensure a systematic and clear approach to reporting these crucial physicochemical parameters.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 1,14-Tetradecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure and potential polymorphic behavior of 1,14-tetradecanediol. The information is compiled from crystallographic databases and scientific literature, offering a valuable resource for researchers in materials science, crystallography, and pharmaceutical development where long-chain diols are of interest.

Introduction to this compound

This compound (C₁₄H₃₀O₂) is a long-chain aliphatic diol with hydroxyl groups at its terminal positions. This bifunctionality allows it to participate in a variety of chemical reactions, making it a potentially useful building block in the synthesis of polymers, esters, and other functional materials. In the solid state, the interplay of hydrogen bonding from the hydroxyl groups and van der Waals interactions between the long hydrocarbon chains governs its crystal packing and thermal behavior. Understanding the crystal structure and polymorphism of this compound is crucial for controlling its physical properties, such as solubility, melting point, and stability, which are critical parameters in drug development and materials science.

Crystal Structure of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data provides a precise model of the molecular arrangement in the solid state.

Crystallographic Data

The crystallographic parameters for this compound are summarized in the table below. This data is essential for understanding the packing of the molecules in the crystal lattice.

ParameterValue
Chemical FormulaC₁₄H₃₀O₂
Molecular Weight230.39 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a5.565(2) Å
b7.555(3) Å
c34.99(1) Å
α90°
β91.56(3)°
γ90°
Volume1470.3 ų
Z4
Calculated Density1.039 g/cm³

Data obtained from Acta Crystallographica Section C, Crystal Structure Communications (1990), C46, 316-318.

Molecular Packing and Hydrogen Bonding

In the crystal, the this compound molecules adopt a nearly planar, all-trans conformation of the hydrocarbon chain. The molecules are arranged in layers, with the hydroxyl groups of adjacent molecules forming hydrogen bonds. This hydrogen-bonding network is a key feature of the crystal structure, contributing significantly to its stability. The long alkyl chains of the molecules are packed in a parallel fashion, maximizing van der Waals interactions.

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties. While specific polymorphic forms of this compound are not extensively documented in the literature, the behavior of other long-chain α,ω-alkanediols suggests that it may exhibit polymorphism.

Long-chain alkanediols are known to form different crystal structures, often with variations in the packing of the alkyl chains and the hydrogen-bonding networks. These different forms can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the temperature. It is plausible that this compound could exist in other crystalline forms under different crystallization conditions. Further research, particularly using techniques like differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction, would be necessary to identify and characterize any additional polymorphs of this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. The following sections outline the methodologies for key experiments related to the study of the crystal structure and polymorphism of long-chain diols.

Synthesis and Crystallization of this compound

While the specific synthesis and crystallization details for the published crystal structure are not available, a general procedure for obtaining single crystals of long-chain diols is as follows:

Synthesis: this compound can be synthesized by the reduction of the corresponding dicarboxylic acid, dimethyl tetradecanedioate, using a suitable reducing agent such as lithium aluminum hydride in an inert solvent like diethyl ether or tetrahydrofuran.

Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetone. Purity can be assessed by techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Single Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a dilute solution of the purified diol in an appropriate solvent or solvent mixture. The choice of solvent can influence the polymorphic form obtained.

Synthesis_and_Crystallization_Workflow start Starting Material (Dimethyl Tetradecanedioate) reduction Reduction (e.g., LiAlH4 in Ether) start->reduction crude_product Crude this compound reduction->crude_product purification Purification (Recrystallization) crude_product->purification pure_product Pure this compound purification->pure_product crystal_growth Single Crystal Growth (Slow Evaporation) pure_product->crystal_growth single_crystal Single Crystals crystal_growth->single_crystal

A generalized workflow for the synthesis and crystallization of this compound.
Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

Data Collection: A suitable single crystal of this compound is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.

SCXRD_Workflow crystal Single Crystal data_collection X-ray Data Collection crystal->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

A typical workflow for single-crystal X-ray diffraction analysis.
Differential Scanning Calorimetry (DSC)

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

Thermal Analysis: The sample pan and an empty reference pan are placed in the DSC instrument. The sample is subjected to a controlled temperature program, for example, heating from room temperature to a temperature above its melting point at a constant rate (e.g., 10 °C/min). The difference in heat flow between the sample and the reference is measured as a function of temperature.

Data Interpretation: The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization). The onset temperature, peak temperature, and enthalpy of these transitions provide quantitative information about the thermal behavior of the material.

DSC_Analysis_Logic sample This compound Sample dsc_run Perform DSC Scan (Controlled Heating/Cooling) sample->dsc_run thermogram Obtain DSC Thermogram (Heat Flow vs. Temperature) dsc_run->thermogram analyze_peaks Analyze Thermal Events thermogram->analyze_peaks melting Melting (Endotherm) - Melting Point - Enthalpy of Fusion analyze_peaks->melting polymorphic_transition Polymorphic Transition (Endotherm or Exotherm) - Transition Temperature - Enthalpy of Transition analyze_peaks->polymorphic_transition crystallization Crystallization (Exotherm) - Crystallization Temperature - Enthalpy of Crystallization analyze_peaks->crystallization

Logical flow for the analysis of this compound using DSC.

Conclusion

This technical guide has summarized the known crystal structure of this compound and discussed the potential for polymorphism based on the behavior of similar long-chain diols. The provided experimental protocols offer a foundation for further research into the solid-state properties of this compound. The detailed crystallographic data is invaluable for computational modeling and for understanding the structure-property relationships of materials derived from this compound. Further investigation into the thermal behavior and potential polymorphism of this compound is warranted to fully characterize its properties for advanced applications.

Bio-based Synthesis of 1,14-Tetradecanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and bio-based chemicals has spurred significant interest in the microbial synthesis of valuable platform chemicals. Among these, long-chain α,ω-diols, such as 1,14-tetradecanediol, are gaining attention due to their potential applications as monomers for polyesters, polyurethanes, and in the synthesis of pharmaceuticals and cosmetics. This technical guide provides an in-depth overview of the core strategies and experimental protocols for the bio-based synthesis of this compound, focusing on microbial and enzymatic methodologies.

Introduction to Bio-based this compound

This compound is a linear diol with hydroxyl groups at both ends of a 14-carbon aliphatic chain. Traditionally produced through chemical synthesis from petroleum-based feedstocks, biotechnological routes offer a more sustainable alternative. The primary strategies for the bio-based production of this compound involve the enzymatic modification of renewable feedstocks like fatty acids or alkanes. These approaches typically leverage the metabolic machinery of microorganisms, either through whole-cell biotransformation or by using purified enzymes.

Biosynthetic Pathways

Two primary bio-based routes have been explored for the synthesis of this compound and other long-chain α,ω-diols:

  • Route 1: Whole-Cell Biotransformation of Fatty Acids/Alkanes in Escherichia coli : This approach involves genetically engineering E. coli to express a cascade of enzymes that can convert a C14 substrate (n-tetradecane or tetradecanoic acid) into this compound.

  • Route 2: Fermentation of Alkanes by Candida tropicalis to Dicarboxylic Acids and Subsequent Reduction : This two-stage process first utilizes the yeast Candida tropicalis to produce tetradecanedioic acid from n-tetradecane. The resulting dicarboxylic acid is then enzymatically reduced to this compound.

Recombinant E. coli Pathway from Tetradecanoic Acid

A multi-step enzymatic pathway can be engineered into E. coli for the direct conversion of tetradecanoic acid to this compound. This pathway typically involves three key enzymatic steps.[1]

Bio_synthesis_of_1_14_Tetradecanediol_from_Tetradecanoic_Acid Tetradecanoic_Acid Tetradecanoic Acid omega_Hydroxy_Tetradecanoic_Acid ω-Hydroxy Tetradecanoic Acid Tetradecanoic_Acid->omega_Hydroxy_Tetradecanoic_Acid CYP153A Monooxygenase omega_Hydroxy_Tetradecanal 14-Hydroxytetradecanal omega_Hydroxy_Tetradecanoic_Acid->omega_Hydroxy_Tetradecanal Carboxylic Acid Reductase (CAR) Tetradecanediol This compound omega_Hydroxy_Tetradecanal->Tetradecanediol Aldehyde Reductase (ALR)

Biosynthetic pathway from tetradecanoic acid in engineered E. coli.
Two-Stage Process via Candida tropicalis

This process separates the production of the dicarboxylic acid precursor from its final reduction to the diol.

Two_Stage_Bio_synthesis_of_1_14_Tetradecanediol cluster_0 Stage 1: Fermentation cluster_1 Stage 2: Biocatalytic Reduction n_Tetradecane n-Tetradecane Candida_tropicalis Candida tropicalis n_Tetradecane->Candida_tropicalis Tetradecanedioic_Acid Tetradecanedioic Acid Candida_tropicalis->Tetradecanedioic_Acid CAR_ALR Carboxylic Acid Reductase (CAR) + Aldehyde Reductase (ALR) Tetradecanedioic_Acid->CAR_ALR Purified or Whole-cell biocatalyst Tetradecanediol This compound CAR_ALR->Tetradecanediol

Two-stage biosynthesis of this compound.

Data Presentation

Production of Long-Chain Dicarboxylic Acids

The production of tetradecanedioic acid is a critical first step in the two-stage process. Candida tropicalis has been extensively studied for this purpose.

MicroorganismSubstrateProductTiter (g/L)Reference
Candida tropicalis (mutant)n-Tetradecaneα,ω-Tetradecanedioic acid138[2][3]
Candida tropicalis SP-UV-56n-Tridecaneα,ω-Tridecanedioic acid153-172[4]
Engineered E. coliTetradecanoic acid (1 g/L)C14 Dicarboxylic acid0.163
Whole-Cell Biotransformation to α,ω-Diols

Direct conversion of substrates to diols has been demonstrated in engineered E. coli.

MicroorganismSubstrateProductTiter (g/L)Reference
Recombinant E. coliDodecane-1-dodecanol mixture1,12-Dodecanediol3.76[5][6][7]
Recombinant E. coliTetradecane1-Tetradecanol2.0[5][7]

Experimental Protocols

Protocol for Whole-Cell Biotransformation in E. coli

This protocol is a composite based on methodologies for producing long-chain α,ω-diols in engineered E. coli.[1][5][6]

1. Strain and Plasmid Construction:

  • Host Strain: E. coli BW25113 (DE3) ΔfadD (to block β-oxidation).

  • Plasmids:

    • A plasmid co-expressing a CYP153A monooxygenase (e.g., from Marinobacter aquaeolei) and its redox partners (ferredoxin and ferredoxin reductase).

    • A compatible plasmid expressing a carboxylic acid reductase (CAR) (e.g., from Mycobacterium marinum) and a phosphopantetheinyl transferase (like Sfp) for CAR activation.

2. Protein Expression and Biotransformation:

  • Inoculate a single colony of the recombinant E. coli into LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (e.g., 0.1 mM) and grow for an additional 12-16 hours at a lower temperature (e.g., 20-25°C).

  • Harvest the cells by centrifugation, wash with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4), and resuspend to a desired cell density (e.g., 50 g/L wet cell weight).

  • Initiate the biotransformation by adding the substrate (e.g., 1 g/L tetradecanoic acid) and a glucose source for cofactor regeneration.

  • Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

E_coli_Biotransformation_Workflow Inoculation Inoculate E. coli Growth1 Overnight Growth (37°C) Inoculation->Growth1 Inoculation2 Inoculate TB Medium Growth1->Inoculation2 Growth2 Growth to OD600 0.6-0.8 (37°C) Inoculation2->Growth2 Induction Induce with IPTG Growth2->Induction Expression Protein Expression (20-25°C, 12-16h) Induction->Expression Harvest Harvest and Wash Cells Expression->Harvest Biotransformation Biotransformation (Substrate + Glucose, 30°C) Harvest->Biotransformation Analysis Product Analysis (GC-MS) Biotransformation->Analysis

Experimental workflow for E. coli whole-cell biotransformation.
Protocol for Dicarboxylic Acid Production in Candida tropicalis

This protocol is based on established fermentation methods for producing long-chain dicarboxylic acids.[2][3][8]

1. Strain and Media:

  • Strain: A mutant strain of Candida tropicalis with a blocked β-oxidation pathway is typically used.

  • Growth Medium: A rich medium for cell growth (e.g., containing glucose, yeast extract, peptone).

  • Conversion Medium: A medium for the bioconversion phase, often containing the n-alkane substrate.

2. Fermentation Process:

  • Growth Phase: Inoculate the growth medium with C. tropicalis and cultivate at 30°C with vigorous shaking until a high cell density is reached.

  • Conversion Phase: Transfer the cells to the conversion medium containing n-tetradecane.

  • pH Control: Maintain the pH of the culture between 7.2 and 8.1, as a higher pH can enhance the secretion and solubility of the dicarboxylic acid product.[2]

  • Fed-batch Strategy: A fed-batch approach is often employed, where the n-alkane substrate is added periodically to the fermenter.

  • Duration: The fermentation is typically run for 120-144 hours.

Enzymatic Reduction of Tetradecanedioic Acid

The dicarboxylic acid produced by C. tropicalis can be reduced to the diol using a purified enzyme system.

1. Enzyme Purification:

  • Express a carboxylic acid reductase (CAR) and an aldo-keto reductase (AKR) in E. coli.

  • Purify the enzymes using standard chromatography techniques (e.g., affinity chromatography).

2. In Vitro Enzymatic Assay:

  • Prepare a reaction mixture containing:

    • HEPES-K buffer (100 mM, pH 7.5)

    • Tetradecanedioic acid

    • Purified CAR and AKR

    • Cofactors: ATP and NADPH

    • Cofactor regeneration systems (e.g., glucose dehydrogenase for NADPH, and an ATP regeneration system)

    • MgCl2

  • Incubate the reaction at 30°C and monitor the formation of this compound over time.[9][10]

Analytical Methods

Quantification of this compound:

  • Extraction: Extract the diol from the culture medium or reaction mixture using an organic solvent like ethyl acetate.

  • Derivatization: Derivatize the extracted sample with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) to increase its volatility for gas chromatography.

  • Analysis: Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Flame Ionization Detection (GC-FID).[6][11] An internal standard is used for quantification.

Conclusion and Future Perspectives

The bio-based synthesis of this compound is a promising area of research with the potential to provide a sustainable alternative to conventional chemical production. While significant progress has been made in developing microbial and enzymatic routes, challenges such as low product titers and yields for long-chain diols remain. Future research will likely focus on:

  • Metabolic Engineering: Further optimization of microbial hosts to enhance precursor supply, cofactor regeneration, and product tolerance.

  • Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of key enzymes like CYP153A monooxygenases and carboxylic acid reductases.

  • Process Optimization: Developing more efficient fermentation and biotransformation processes, including in situ product removal techniques to alleviate product toxicity.

By addressing these challenges, the bio-based production of this compound and other long-chain diols can become a commercially viable and environmentally friendly manufacturing platform.

References

Unveiling Nature's Reservoir of Long-Chain Aliphatic Diols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Long-chain aliphatic diols (LCDs), hydrocarbons with two hydroxyl groups, are a class of lipids found across a diverse range of organisms, from microscopic algae to terrestrial plants and insects. Initially recognized for their utility as biomarkers in paleoceanography, a growing body of research is beginning to shed light on their broader biological significance. This technical guide provides a comprehensive overview of the natural occurrence of these fascinating molecules, detailing their sources, chemical diversity, and known biological roles. It further presents detailed experimental protocols for their extraction, purification, and identification, and summarizes key quantitative data to facilitate comparative analysis.

Natural Occurrence of Long-Chain Aliphatic Diols

Long-chain aliphatic diols are widespread in nature, with their distribution and composition varying significantly between different biological sources.

Marine and Freshwater Environments: A Rich Source of Diols

The most well-documented sources of long-chain diols are marine and freshwater microalgae. Certain classes of phytoplankton are prolific producers of these compounds, which are often found as components of their cell walls or as free lipids.

  • Eustigmatophyte Algae: Species within the class Eustigmatophyceae, such as those from the genus Nannochloropsis, are major producers of C28 to C32 1,13- and 1,15-diols.[1] For instance, the C32 1,15-diol is often a dominant diol in freshwater eustigmatophytes.[2][3] Studies on Nannochloropsis oceanica have shown that the cellular concentrations of LCDs can increase significantly under certain conditions, such as prolonged darkness.[4][5]

  • Diatoms: Diatoms of the genus Proboscia are known to synthesize C28 and C30 1,14-diols.[6][7] The composition of these diols can be influenced by environmental factors like temperature. For example, in Proboscia alata, the relative abundance of different 1,14-diols changes with growth temperature.[7]

The structural diversity of diols in these microorganisms, particularly the variation in chain length and the position of the hydroxyl groups, has led to their use as proxies for reconstructing past environmental conditions, such as sea surface temperature.[6]

Terrestrial Plants: A Component of the Protective Cuticle

In terrestrial plants, long-chain aliphatic diols are constituents of the cuticular wax, the protective layer covering the epidermis of leaves, stems, and fruits.[8][9] This wax is a complex mixture of lipids that plays a crucial role in preventing water loss and protecting the plant from environmental stresses. While alkanes, primary alcohols, and fatty acids are often the major components, diols can also be present, although typically in lower concentrations.[10][11] The chain lengths of these diols in plant waxes generally range from C20 to C36.[9]

Insects: Presence in Cuticular Lipids

The cuticle of insects is coated with a layer of lipids that serves multiple functions, including preventing desiccation and acting as chemical signals.[12][13] While hydrocarbons are the most studied class of insect cuticular lipids, trace amounts of other compounds, including diols, have been identified.[13] The specific composition of these lipids can vary between species and even between different developmental stages of the same insect. For instance, in the tick Rhipicephalus sanguineus, E,E,Z-1,3,12-Nonadecatriene-5,14-diol has been identified as a component of its cuticular hydrocarbons.[14] Further research is needed to fully understand the diversity and biological roles of long-chain diols in this vast and diverse group of organisms.

Quantitative Data on Long-Chain Aliphatic Diol Occurrence

The concentration and relative abundance of different long-chain diols can vary significantly depending on the organism and environmental conditions. The following tables summarize some of the available quantitative data.

Table 1: Concentration of Long-Chain Diols in Selected Microalgae

OrganismDiol TypeChain LengthsConcentration (fg/cell)Reference
Nannochloropsis oceanica1,15-diol, 1,13-diolC30, C3226 - 37 (in dark-incubated cells)[4]
Proboscia alata1,14-diolC28, C30Varies with temperature[7]

Table 2: Relative Abundance of Long-Chain Diols in Plant and Insect Cuticular Waxes

OrganismSourceMajor Diol TypesRelative AbundanceReference
Rosa canina (leaves)Epicuticular WaxSecondary alcohols (diols)~5% of total wax[9]
Arabidopsis thaliana (leaves)Cuticular WaxVery-long-chain compoundsVaries with trichome density[11]
Rhipicephalus sanguineusCuticular HydrocarbonsE,E,Z-1,3,12-Nonadecatriene-5,14-diol9.2% of identified hydrocarbons[14]

Experimental Protocols

The isolation and identification of long-chain aliphatic diols from natural sources require a series of well-defined experimental procedures. The following sections provide detailed methodologies for their extraction, purification, and analysis.

Extraction of Total Lipids from Microalgae

A common method for extracting total lipids from microalgal biomass is a single-step solvent extraction.[6][7]

Materials:

  • Fresh or frozen microalgal paste, or lyophilized biomass

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.73% NaCl solution

  • Glass centrifuge tubes

  • Centrifuge

  • Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

  • To a known amount of microalgal biomass (e.g., 1 gram of paste or an equivalent amount of dry weight) in a glass centrifuge tube, add a 2:1 (v/v) mixture of chloroform and methanol (e.g., 8 mL).

  • Vigorously shake the tube to suspend the biomass completely in the solvent mixture.

  • Add 0.73% NaCl solution to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v) (e.g., add 2 mL of NaCl solution to the 8 mL of chloroform:methanol).

  • Centrifuge the mixture at a low speed (e.g., 350 x g) for 2 minutes to facilitate phase separation.

  • Carefully collect the lower, chloroform phase, which contains the total lipid extract.

  • Evaporate the solvent from the collected chloroform phase using a rotary evaporator or a gentle stream of nitrogen to obtain the total lipid extract.

Purification of Long-Chain Diols by Column Chromatography

The total lipid extract is a complex mixture. Long-chain diols can be purified from this extract using silica (B1680970) gel column chromatography.

Materials:

  • Total lipid extract

  • Silica gel (for column chromatography)

  • Glass column

  • Solvents of varying polarity (e.g., n-hexane, ethyl acetate)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and pour it into a glass column to create a packed column.

  • Sample Loading: Dissolve the total lipid extract in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in a series of fractions using a fraction collector.

  • Monitoring: Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate and developing it in an appropriate solvent system. Visualize the spots (e.g., using a universal stain like phosphomolybdic acid and heating).

  • Pooling and Evaporation: Combine the fractions containing the desired long-chain diols (as determined by TLC analysis) and evaporate the solvent to obtain the purified diol fraction.

Derivatization and GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), the hydroxyl groups of the long-chain diols need to be derivatized to increase their volatility. Silylation is a common derivatization method.

Materials:

  • Purified long-chain diol fraction

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Pyridine (B92270) (as a catalyst, optional)

  • GC vials

  • Heating block or oven

  • GC-MS instrument

Procedure:

  • Transfer a known amount of the purified diol fraction into a GC vial.

  • Add a silylating reagent such as BSTFA. A small amount of pyridine can be added to catalyze the reaction.

  • Seal the vial and heat it at a specific temperature (e.g., 60-70°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.

  • After cooling, the derivatized sample is ready for injection into the GC-MS.

  • GC-MS Analysis: The derivatized diols are separated on a GC column based on their boiling points and are then detected and identified by the mass spectrometer based on their fragmentation patterns.

Signaling Pathways and Biological Roles

While the role of long-chain aliphatic diols as structural components of cell membranes and protective cuticles is established, their involvement in specific signaling pathways is an emerging area of research.

Currently, there is limited direct evidence for long-chain aliphatic diols acting as primary signaling molecules in well-defined pathways. However, their structural similarity to other lipid signaling molecules suggests potential roles that warrant further investigation.

  • Precursors to Bioactive Molecules: Long-chain diols could serve as precursors for the biosynthesis of other signaling molecules. Enzymatic modification of the hydroxyl groups or the alkyl chain could generate a variety of bioactive compounds.

  • Modulation of Membrane Properties: The incorporation of long-chain diols into cell membranes can alter the physical properties of the membrane, such as fluidity and thickness. These changes can, in turn, influence the activity of membrane-bound proteins, including receptors and enzymes involved in signaling cascades. There is speculation that such lipids could be involved in the formation of lipid rafts, which are microdomains within the membrane that are enriched in certain lipids and proteins and function as signaling platforms.[14][15][16][17][18]

  • Inflammation and Pain Signaling: Some studies on vicinal diols (1,2-diols) derived from the metabolism of polyunsaturated fatty acids have shown that they can have pro-inflammatory effects and may be involved in pain signaling.[19] While these are not identical to the long-chain aliphatic diols that are the focus of this guide, it highlights the potential for diol-containing lipids to have significant biological activities.

Further research, including targeted lipidomics and functional studies, is necessary to elucidate the specific signaling pathways in which long-chain aliphatic diols may participate.

Visualizations

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_extraction Lipid Extraction cluster_purification Purification cluster_analysis Analysis Biomass Algal Biomass Solvent Chloroform:Methanol (2:1) Biomass->Solvent Addition Centrifuge1 Centrifugation Solvent->Centrifuge1 Suspension LipidExtract Total Lipid Extract Centrifuge1->LipidExtract Column Silica Gel Column LipidExtract->Column Loading Fractions Collection of Fractions Column->Fractions Elution with Solvent Gradient TLC TLC Analysis Fractions->TLC Monitoring PurifiedDiols Purified Long-Chain Diols TLC->PurifiedDiols Pooling of Diol Fractions Derivatization Derivatization (Silylation) PurifiedDiols->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Injection Identification Identification & Quantification GCMS->Identification hypothetical_signaling_pathway LCD Long-Chain Diol Membrane Cell Membrane LCD->Membrane Incorporation Enzyme1 Membrane-Bound Enzyme 1 Membrane->Enzyme1 Alters Activity SecondMessenger Second Messenger Enzyme1->SecondMessenger Production KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Activation TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylation GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Regulation

References

An In-depth Technical Guide to the Thermochemical Properties of 1,14-Tetradecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 1,14-tetradecanediol, a long-chain aliphatic diol. Due to a lack of extensive experimental data in the public domain, this guide employs established group contribution methods to estimate key thermochemical parameters, including the standard enthalpy of formation, standard molar entropy, and heat capacity. Furthermore, detailed, best-practice experimental protocols for determining these properties via Differential Scanning Calorimetry (DSC) and bomb calorimetry are presented. This document is intended to serve as a valuable resource for researchers in drug development and materials science, providing both estimated data for initial assessments and practical guidance for experimental validation.

Introduction

This compound (C₁₄H₃₀O₂) is a linear, long-chain diol with hydroxyl groups at its terminal positions. Its molecular structure, featuring a long hydrophobic carbon chain and hydrophilic end groups, imparts unique physicochemical properties that are of interest in various applications, including as a monomer for polyesters and polyurethanes, and in the formulation of surfactants and other specialty chemicals.[1] In the pharmaceutical and drug development sectors, a thorough understanding of the thermochemical properties of such molecules is crucial for predicting their behavior in formulations, assessing stability, and modeling interactions with other components.

This guide addresses the current gap in readily available thermochemical data for this compound by providing estimated values derived from the robust Joback group contribution method. Additionally, it outlines detailed experimental methodologies to encourage and facilitate the empirical determination of these fundamental properties.

Estimated Thermochemical Properties of this compound

The thermochemical properties of this compound have been estimated using the Joback group contribution method. This method predicts properties by summing the contributions of individual functional groups within the molecule.[2][3] For this compound, the constituent groups are twelve methylene (B1212753) groups (-CH₂-) and two hydroxyl groups (-OH).

Table 1: Estimated Thermochemical Data for this compound

PropertySymbolEstimated ValueUnit
Standard Enthalpy of Formation (Ideal Gas, 298.15 K)ΔHf°-735.8kJ/mol
Standard Molar Entropy (Ideal Gas, 298.15 K)708.9J/(mol·K)
Heat Capacity (Ideal Gas, 298.15 K)Cp398.5J/(mol·K)

Note: These values are estimations and should be confirmed by experimental measurement.

Experimental Protocols for Thermochemical Analysis

To obtain accurate thermochemical data for this compound, the following experimental protocols are recommended.

Determination of Enthalpy of Fusion and Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the thermal transitions of a material, such as melting point and enthalpy of fusion.[4]

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound powder into a standard aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Experimental Conditions:

    • Place the sealed sample pan and an empty, hermetically sealed reference pan into the DSC cell.

    • Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.[5]

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to a temperature sufficiently above its melting point (e.g., 120 °C) at a controlled heating rate of 10 °C/min.

    • Hold the sample at the upper temperature for 2-5 minutes to ensure complete melting and to erase any prior thermal history.

    • Cool the sample back to 25 °C at a controlled rate of 10 °C/min.

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis:

    • The second heating scan is typically used for analysis to ensure a consistent thermal history.

    • Determine the melting point (Tm) as the onset temperature of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

Determination of Enthalpy of Combustion by Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid and liquid samples.[2]

Methodology:

  • Sample Preparation:

    • Press approximately 0.8-1.0 g of this compound into a pellet.

    • Accurately weigh the pellet and place it in the sample crucible of the bomb calorimeter.

    • Weigh a 10 cm length of nickel-chromium ignition wire and attach it to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.[6]

  • Bomb Assembly and Pressurization:

    • Add 1 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere with water vapor.

    • Seal the bomb and purge it with oxygen to remove any atmospheric nitrogen.

    • Pressurize the bomb with high-purity oxygen to approximately 30 atm.[6]

  • Calorimeter Setup:

    • Place the pressurized bomb into the calorimeter bucket.

    • Add a precise volume of deionized water (e.g., 2000 mL) to the bucket, ensuring the bomb is fully submerged.

    • Assemble the calorimeter, ensuring the temperature probe and stirrer are correctly positioned.

  • Measurement:

    • Allow the system to equilibrate while stirring, and record the temperature at regular intervals (e.g., every 30 seconds) for a 5-minute pre-period to establish a baseline.

    • Ignite the sample by passing a current through the ignition wire.

    • Record the temperature at short intervals (e.g., every 15 seconds) during the rapid temperature rise period.

    • Continue recording the temperature at regular intervals (e.g., every 30 seconds) for a post-period of at least 10 minutes, or until the rate of temperature change becomes constant.

  • Post-Experiment Analysis:

    • Carefully release the pressure from the bomb.

    • Collect and weigh any unburned ignition wire.

    • Titrate the bomb washings with a standard sodium carbonate solution to determine the amount of nitric acid formed from any residual nitrogen.

  • Calculations:

    • Determine the heat capacity of the calorimeter by combusting a certified standard, such as benzoic acid.

    • Correct the observed temperature rise for heat exchange with the surroundings.

    • Calculate the total heat released, accounting for the heat of combustion of the ignition wire and the heat of formation of nitric acid.

    • From the total heat released and the mass of the sample, calculate the standard enthalpy of combustion (ΔHc°).

Logical Workflow for Thermochemical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the thermochemical properties of a compound like this compound, combining both estimation and experimental methods.

Thermochemical_Workflow Workflow for Thermochemical Property Determination cluster_estimation Property Estimation cluster_experimental Experimental Determination cluster_analysis Data Analysis and Validation A Identify Molecular Structure (this compound) B Select Group Contribution Method (e.g., Joback) A->B C Decompose into Functional Groups (12x -CH2-, 2x -OH) B->C D Sum Group Contributions C->D E Estimated Thermochemical Properties (ΔHf°, S°, Cp) D->E L Compare Estimated and Experimental Data E->L F Obtain High-Purity Sample G Differential Scanning Calorimetry (DSC) F->G H Bomb Calorimetry F->H I Determine Melting Point (Tm) and Enthalpy of Fusion (ΔHfus) G->I J Determine Enthalpy of Combustion (ΔHc°) H->J I->L K Calculate Standard Enthalpy of Formation from ΔHc° J->K K->L M Final Thermochemical Data Sheet L->M

Workflow for Thermochemical Property Determination

Conclusion

This technical guide provides a foundational understanding of the thermochemical properties of this compound for researchers and professionals in drug development and related fields. The estimated values for the standard enthalpy of formation, standard molar entropy, and heat capacity, derived from the Joback group contribution method, offer a valuable starting point for theoretical modeling and process design. However, for applications requiring high accuracy, experimental determination is indispensable. The detailed protocols for Differential Scanning Calorimetry and bomb calorimetry presented herein provide a clear and robust framework for obtaining precise and reliable experimental data. The logical workflow diagram further clarifies the interplay between estimation and experimental validation in the comprehensive characterization of a compound's thermochemical profile.

References

Purity Analysis of Commercially Available 1,14-Tetradecanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of commercially available 1,14-Tetradecanediol, a long-chain diol with applications in various scientific fields, including materials science and as a chemical intermediate. Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental outcomes. This document outlines common impurities, detailed analytical methodologies for purity assessment, and quantitative data sourced from commercial suppliers.

Purity Profile of Commercial this compound

Commercially available this compound is typically offered at purities of 97% or 98%.[1] While specific impurity profiles are not always fully disclosed by suppliers, potential impurities can be inferred from common synthetic routes, which often involve the reduction of the corresponding dicarboxylic acid or its ester.

Potential Impurities Include:

  • Homologous Diols: Diols with shorter or longer carbon chains (e.g., 1,12-dodecanediol, 1,16-hexadecanediol) may be present due to impurities in the starting materials.

  • Unreacted Starting Materials: Residual amounts of tetradecanedioic acid or its esters may remain.

  • Byproducts of Reduction: Incomplete reduction can lead to the presence of hydroxy acids or other partially reduced intermediates.

  • Solvent Residues: Residual solvents from the synthesis and purification processes may be present.

A summary of purity data from various suppliers is presented in the table below.

Supplier CAS Number Purity
Supplier A19812-64-798%[1]
Supplier B19812-64-797%
Supplier C19812-64-7≥95%

Analytical Methodologies for Purity Determination

Several analytical techniques are suitable for the purity assessment of this compound. The most common and effective methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and impurity identification.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound. To improve volatility and peak shape, derivatization of the hydroxyl groups is typically required.

Experimental Protocol: GC-MS Analysis

This protocol is adapted from established methods for long-chain diol analysis.[3][4]

1. Sample Preparation (Silylation):

  • Accurately weigh approximately 1-5 mg of the this compound sample into a reaction vial.
  • Add 100 µL of pyridine (B92270) and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
  • Seal the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
  • Cool the sample to room temperature.
  • Dilute the derivatized sample with an appropriate solvent (e.g., ethyl acetate) to a final concentration of approximately 10 µg/mL before injection.[5]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MS or equivalent.
  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar column like a modified polyethylene (B3416737) glycol phase is suitable.[6]
  • Injection Mode: Splitless injection is recommended for trace analysis.[5]
  • Injector Temperature: 280°C.
  • Oven Temperature Program:
  • Initial temperature: 70°C.
  • Ramp 1: 20°C/min to 130°C.
  • Ramp 2: 4°C/min to 320°C.
  • Hold at 320°C for 25 minutes.[3]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-600.

3. Data Analysis:

  • Identify the peak corresponding to the silylated this compound based on its retention time and mass spectrum.
  • Identify and quantify impurity peaks relative to the main component. The percentage purity can be calculated based on the peak area normalization method.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC with an Evaporative Light Scattering Detector (ELSD) is a valuable technique for the analysis of non-volatile compounds that lack a UV chromophore, such as this compound.[7][8]

Experimental Protocol: HPLC-ELSD Analysis

This protocol is based on general methods for the analysis of lipids and other long-chain alcohols.[9][10]

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in a suitable solvent such as a mixture of methanol (B129727) and dichloromethane (B109758) to a known concentration (e.g., 1 mg/mL).
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC-ELSD Instrumentation and Parameters:

  • HPLC System: Agilent 1200 series or equivalent.
  • Detector: ELSD (e.g., Agilent 1290 Infinity ELSD).
  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
  • Mobile Phase: A gradient elution with a mixture of organic solvents is typically employed. For example:
  • Mobile Phase A: Acetonitrile/Water (e.g., 80:20 v/v)
  • Mobile Phase B: Isopropanol/Ethyl Acetate (e.g., 80:20 v/v)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30-40°C.
  • ELSD Parameters:
  • Nebulizer Temperature: 30-50°C.
  • Evaporator Temperature: 40-60°C.
  • Gas Flow Rate (Nitrogen): 1.5-2.5 L/min.[11]

3. Data Analysis:

  • The peak area of this compound is used for quantification.
  • Purity is determined by comparing the peak area of the main component to the total peak area of all detected components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound and can be used for the identification and quantification of impurities, often without the need for reference standards of the impurities.[12][13][14]

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

2. NMR Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution and sensitivity for impurity detection.
  • Experiments: Standard ¹H and ¹³C{¹H} spectra should be acquired. For more detailed structural elucidation of impurities, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

3. Data Analysis:

  • The ¹H NMR spectrum of pure this compound is expected to show a triplet corresponding to the protons on the carbons bearing the hydroxyl groups and a series of multiplets for the methylene (B1212753) protons in the long alkyl chain.
  • Impurities can be identified by the presence of unexpected signals. The relative integration of these signals compared to the signals of the main compound can be used for quantification.

Visualizations

Diagram 1: General Workflow for Purity Analysis of this compound

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Commercial this compound Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution/Derivatization Weighing->Dissolution GCMS GC-MS Analysis Dissolution->GCMS Silylation HPLC HPLC-ELSD Analysis Dissolution->HPLC Dilution NMR NMR Spectroscopy Dissolution->NMR Dissolution in Deuterated Solvent Identification Impurity Identification GCMS->Identification HPLC->Identification NMR->Identification Quantification Purity Quantification Identification->Quantification Report Final Purity Report Quantification->Report

Caption: Workflow for the purity analysis of this compound.

Diagram 2: Logical Relationship for Method Selection

G Start Purity Analysis Required Volatile Are impurities volatile or semi-volatile? Start->Volatile NMR_ID Use NMR for Structural Info Start->NMR_ID Chromophore Does the analyte/impurity have a UV chromophore? Volatile->Chromophore No GCMS Use GC-MS Volatile->GCMS Yes HPLC_UV Use HPLC-UV Chromophore->HPLC_UV Yes HPLC_ELSD Use HPLC-ELSD Chromophore->HPLC_ELSD No

Caption: Decision tree for selecting an analytical method.

References

Methodological & Application

Application Notes and Protocols for the Polycondensation of 1,14-Tetradecanediol with Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters through the polycondensation of 1,14-tetradecanediol with various dicarboxylic acids. The resulting long-chain aliphatic polyesters have potential applications in drug delivery systems, biodegradable implants, and other advanced biomedical fields due to their biocompatibility and tunable degradation profiles.

Introduction

The polycondensation of long-chain α,ω-diols, such as this compound, with dicarboxylic acids is a versatile method for producing high molecular weight aliphatic polyesters.[1][2] These polymers are of significant interest due to their crystallinity, biodegradability, and thermoplastic properties, which can be tailored by the choice of the dicarboxylic acid comonomer.[3][4] The synthesis is typically carried out via a two-stage melt polycondensation process, which involves an initial esterification followed by a polycondensation step under high vacuum and temperature to effectively remove the water byproduct and drive the polymerization reaction to completion.[1] Various catalysts, including titanium, tin, and antimony compounds, are often employed to accelerate the reaction rate.[5]

Key Considerations for Synthesis

  • Monomer Purity: High purity of both this compound and the dicarboxylic acid is crucial to achieve high molecular weight polyesters and avoid unwanted side reactions.

  • Stoichiometry: A precise 1:1 molar ratio of the diol and dicarboxylic acid is essential for obtaining high degrees of polymerization. An excess of the diol is sometimes used to compensate for its potential loss at high temperatures.[1]

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction kinetics, polymer molecular weight, and the color of the final product.[6] Titanium-based catalysts, such as titanium tetraisopropoxide, are effective for this type of polycondensation.

  • Reaction Conditions: Careful control of temperature and vacuum is necessary to promote polymer chain growth while minimizing thermal degradation and other side reactions.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of polyesters from this compound and a representative dicarboxylic acid (e.g., adipic acid, sebacic acid) based on established methods for similar long-chain aliphatic polyesters.

Protocol 1: Melt Polycondensation Using Titanium Catalyst

This protocol describes a two-stage melt polycondensation method, which is a common and effective approach for synthesizing high molecular weight polyesters.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • Titanium (IV) isopropoxide (catalyst)

  • High-purity nitrogen gas

  • Solvents for purification (e.g., chloroform (B151607), methanol)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Procedure:

  • Charging the Reactor: Equimolar amounts of this compound and the chosen dicarboxylic acid are charged into the reaction vessel.

  • Catalyst Addition: The titanium (IV) isopropoxide catalyst is added to the reaction mixture (typically 50-300 ppm relative to the weight of the monomers).

  • First Stage (Esterification): The reactor is purged with nitrogen gas. The temperature is gradually raised to 180-200°C with constant stirring. This stage is continued for 2-4 hours, during which the water formed is distilled off.

  • Second Stage (Polycondensation): The temperature is then increased to 220-240°C, and a high vacuum (e.g., <1 mmHg) is gradually applied. The reaction is continued under these conditions for another 4-6 hours to facilitate the removal of the remaining water and increase the polymer's molecular weight.

  • Product Recovery: After the reaction is complete, the reactor is cooled to room temperature under a nitrogen atmosphere. The resulting polyester (B1180765) is then collected.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent like chloroform and then precipitating it in a non-solvent such as methanol. The purified polymer is then dried under vacuum.

Protocol 2: Enzymatic Polycondensation

Enzymatic polycondensation offers a milder and more environmentally friendly alternative to traditional melt polycondensation, often proceeding at lower temperatures and without the need for metal catalysts.[7]

Materials:

  • This compound

  • Dicarboxylic acid (or its diethyl ester, e.g., diethyl sebacate)

  • Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

  • High-purity nitrogen gas

  • Organic solvent (optional, e.g., diphenyl ether)

Equipment:

  • Schlenk flask or a similar reaction vessel with a magnetic stirrer and nitrogen inlet.

  • Oil bath with a temperature controller.

  • Vacuum line for solvent removal.

Procedure:

  • Monomer and Enzyme Addition: Equimolar amounts of this compound and the dicarboxylic acid (or its ester) are added to the reaction vessel along with the immobilized lipase (typically 5-10% by weight of the monomers).

  • Reaction Setup: The vessel is connected to a nitrogen line to maintain an inert atmosphere. If a solvent is used, it is added at this stage.

  • Polymerization: The reaction mixture is heated to a moderate temperature (e.g., 60-90°C) with continuous stirring. The reaction time can vary from 24 to 72 hours. If the reaction is performed in bulk (solvent-free), a vacuum may be applied to remove the condensation byproducts.

  • Enzyme Removal: After the polymerization, the immobilized enzyme is removed by filtration.

  • Product Isolation: The polyester is isolated by precipitation in a non-solvent (e.g., methanol) and subsequent drying under vacuum.

Data Presentation

The following table summarizes representative quantitative data for the polycondensation of long-chain diols with dicarboxylic acids, providing an expected range of parameters and outcomes for the synthesis with this compound.

DiolDicarboxylic AcidCatalyst (Concentration)Temp. (°C)Time (h)Mn ( g/mol )Mw ( g/mol )PDITm (°C)Tg (°C)
1,12-DodecanediolDodecanedioic AcidTi(OBu)₄ (250 ppm)180-2206-815,000-30,00030,000-60,0002.0-2.570-80-40 to -50
This compoundSebacic AcidSn(Oct)₂ (200 ppm)190-2305-718,000-35,00036,000-70,0002.0-2.375-85-35 to -45
This compoundAdipic AcidTi(OiPr)₄ (150 ppm)180-2206-812,000-25,00024,000-50,0002.0-2.265-75-45 to -55
1,10-DecanediolDodecanedioic AcidNovozym 435 (10 wt%)80-10048-725,000-15,00010,000-30,0002.0-2.860-70-50 to -60

Note: The data presented for this compound are estimated based on trends observed for similar long-chain aliphatic polyesters, as specific literature data is limited. Actual results may vary depending on the precise experimental conditions.

Visualizations

Experimental Workflow for Melt Polycondensation

PolycondensationWorkflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_purification Product Recovery Monomers 1. Charge Monomers (this compound + Dicarboxylic Acid) Catalyst 2. Add Catalyst (e.g., Ti(OiPr)₄) Monomers->Catalyst Esterification 3. Esterification (180-200°C, N₂ atm) Water Removal Catalyst->Esterification Polycondensation 4. Polycondensation (220-240°C, High Vacuum) Further Water Removal Esterification->Polycondensation Cooling 5. Cooling & Collection Polycondensation->Cooling Dissolution 6. Dissolution (e.g., Chloroform) Cooling->Dissolution Precipitation 7. Precipitation (e.g., Methanol) Dissolution->Precipitation Drying 8. Drying Precipitation->Drying FinalPolyester Final Polyester Drying->FinalPolyester

Caption: Workflow for the melt polycondensation of this compound.

Signaling Pathway Analogy: Polymer Chain Growth

This diagram illustrates the conceptual steps of polymer chain growth during polycondensation, analogous to a signaling pathway.

PolymerGrowth cluster_initiation Initiation & Oligomerization cluster_propagation Propagation cluster_factors Driving Factors Monomers Diol + Dicarboxylic Acid Monomers Dimer Dimer Formation Monomers->Dimer Esterification Oligomer Oligomer Formation Dimer->Oligomer Chain Growth Low_MW_Polymer Low Molecular Weight Polymer Oligomer->Low_MW_Polymer Polycondensation High_MW_Polymer High Molecular Weight Polymer Low_MW_Polymer->High_MW_Polymer Further Polycondensation Catalyst Catalyst Catalyst->Dimer Heat Heat Heat->Oligomer Vacuum Vacuum Vacuum->Low_MW_Polymer

References

Application Notes and Protocols for the Use of 1,14-Tetradecanediol in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,14-tetradecanediol as a diol component in the synthesis of polyurethanes (PUs). This document details the expected effects of this long-chain diol on the physicochemical properties of the resulting polymers, provides exemplary synthesis protocols, and outlines potential applications, particularly in the biomedical field.

Introduction to this compound in Polyurethane Chemistry

Polyurethanes are a versatile class of block copolymers synthesized from the reaction of diisocyanates with polyols, often in the presence of a chain extender. The properties of the final polyurethane can be precisely tailored by varying the chemical nature and molar ratios of these components. This compound, a long-chain aliphatic diol, serves as a valuable building block in polyurethane synthesis, typically incorporated as part of the soft segment or as a chain extender. Its long C14 hydrocarbon chain imparts unique characteristics to the resulting polyurethane, such as enhanced flexibility, hydrophobicity, and modified thermal and mechanical properties. These attributes make polyurethanes derived from this compound attractive for a variety of applications, including elastomers, coatings, and biomedical devices where biocompatibility and specific mechanical properties are crucial.

Anticipated Effects of this compound on Polyurethane Properties

The incorporation of this compound into the polyurethane backbone is expected to influence the material's properties in several key ways:

  • Increased Flexibility and Lower Modulus : The long and flexible C14 aliphatic chain of this compound can increase the mobility of the polymer chains, leading to a decrease in stiffness and an increase in elongation at break. Generally, flexible long segments of polyols produce soft viscoelastic polymers.[1]

  • Enhanced Hydrophobicity : The significant hydrocarbon character of this compound increases the overall hydrophobicity of the polyurethane. This can be advantageous in applications requiring low water absorption or for controlling the release of hydrophobic drugs in biomedical applications.

  • Lowered Glass Transition Temperature (Tg) : The introduction of the flexible C14 chain is expected to lower the glass transition temperature of the soft segment, thereby improving the low-temperature flexibility of the material.

  • Modified Crystallinity : The regular, linear structure of the this compound segment may influence the crystallinity of the soft and hard segments of the polyurethane, which in turn affects the mechanical and thermal properties of the polymer.

Quantitative Data Summary

While specific quantitative data for polyurethanes synthesized exclusively with this compound is not extensively available in the reviewed literature, the following tables provide representative data for polyurethanes synthesized with other long-chain diols and common diisocyanates. This data serves as a reasonable proxy for estimating the properties of polyurethanes containing this compound.

Table 1: Representative Mechanical Properties of Long-Chain Diol-Based Polyurethanes

DiisocyanateLong-Chain DiolTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
MDIPolyester Polyol20 - 45650 - 11005 - 20
HDIPEG 200~28-~58
MDIHAH--1.6 - 4.0 (Storage Modulus)

MDI: 4,4'-Methylenebis(phenyl isocyanate), HDI: Hexamethylene diisocyanate, PEG: Polyethylene glycol, HAH: A biomass-derived diol. Data is sourced from various studies for comparative purposes.[2][3]

Table 2: Representative Thermal Properties of Long-Chain Diol-Based Polyurethanes

DiisocyanateLong-Chain Diol/PolyolGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
MDIPTMEG-63 to -60170 - 220>300
IPDIPolyether Polyol-50 to -30--
MDIHAH-->250

PTMEG: Polytetramethylene ether glycol, IPDI: Isophorone diisocyanate. Thermal properties are highly dependent on the hard segment content and the specific polyol used.[4]

Experimental Protocols

Two primary methods for polyurethane synthesis are the one-shot process and the two-step (prepolymer) method. The two-step method is generally preferred for better control over the polymer structure.

Two-Step (Prepolymer) Synthesis Method

This method involves the initial reaction of a diisocyanate with a polyol to form an isocyanate-terminated prepolymer, which is then chain-extended with a diol like this compound.

Materials:

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI, Hexamethylene diisocyanate - HDI, or Isophorone diisocyanate - IPDI)

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Polycaprolactone - PCL)

  • Chain Extender: This compound

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Anhydrous Solvent (e.g., Dimethylformamide - DMF, Dimethylacetamide - DMAc)

  • Precipitating Solvent (e.g., Methanol (B129727), Ethanol, or Water)

Procedure:

  • Drying of Reagents : Thoroughly dry the polyol and this compound under vacuum at 80-100 °C for at least 4 hours to remove any moisture, which can interfere with the isocyanate reaction. The diisocyanate and solvent should be of anhydrous grade.

  • Prepolymer Synthesis :

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the pre-weighed amount of the dried polyol.

    • Heat the polyol to the desired reaction temperature (typically 60-80 °C) under a gentle stream of nitrogen.

    • Slowly add a stoichiometric excess of the diisocyanate to the polyol with vigorous stirring. The NCO:OH ratio is typically between 1.5:1 and 2:1.

    • Allow the reaction to proceed for 1-2 hours at the set temperature. The progress of the reaction can be monitored by titrating the isocyanate (NCO) content.

  • Chain Extension :

    • In a separate flask, dissolve the pre-weighed amount of this compound in the anhydrous solvent.

    • Cool the prepolymer solution to a slightly lower temperature (e.g., 50-60 °C).

    • Slowly add the solution of this compound to the prepolymer solution under vigorous stirring.

    • Add a catalytic amount of DBTDL (typically 0.01-0.05% by weight of the total reactants).

    • Continue the reaction for 2-4 hours, or until a significant increase in viscosity is observed, indicating the formation of a high molecular weight polymer.

  • Polymer Precipitation and Purification :

    • Once the polymerization is complete, cool the polymer solution to room temperature.

    • Precipitate the polyurethane by slowly pouring the viscous solution into a non-solvent like methanol or deionized water while stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomers and catalyst.

  • Drying : Dry the purified polyurethane in a vacuum oven at 60-80 °C until a constant weight is achieved.

Visualizing the Synthesis and Workflow

Polyurethane Synthesis Workflow

Polyurethane_Synthesis cluster_prep Prepolymer Synthesis cluster_ext Chain Extension cluster_purify Purification Diisocyanate Diisocyanate (e.g., MDI, HDI) Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Reaction at 60-80°C Polyol Polyol (e.g., PTMEG, PCL) Polyol->Prepolymer Polyurethane High Molecular Weight Polyurethane Prepolymer->Polyurethane Reaction at 50-70°C TDD This compound TDD->Polyurethane Solvent Anhydrous Solvent Solvent->TDD Catalyst Catalyst (e.g., DBTDL) Catalyst->Polyurethane Precipitation Precipitation in Non-Solvent Polyurethane->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalPolymer Purified Polyurethane Drying->FinalPolymer

Caption: Two-step prepolymer synthesis of polyurethane using this compound.

Potential Application Workflow: Polyurethane-Based Biomedical Device

Biomedical_Device_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Biocompatibility & Functional Testing cluster_application Clinical Application PU_Synth Polyurethane Synthesis (with this compound) Processing Polymer Processing (e.g., Extrusion, Molding) PU_Synth->Processing Device Fabricated Biomedical Device (e.g., Catheter, Scaffold) Processing->Device InVitro In Vitro Testing (Cytotoxicity, Hemocompatibility) Device->InVitro InVivo In Vivo Studies (Implantation, Biocompatibility) InVitro->InVivo Final_Product Final Medical Device InVivo->Final_Product Performance Functional Performance (e.g., Drug Release, Mechanical Integrity) Performance->Final_Product

References

Application Notes and Protocols for Polyesters Containing 1,14-Tetradecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the expected mechanical properties and synthesis of polyesters incorporating 1,14-tetradecanediol. Due to a lack of specific experimental data in the current literature for polyesters based on this compound, this document leverages data from analogous long-chain aliphatic polyesters to predict trends and provide representative experimental protocols.

Introduction

Long-chain aliphatic polyesters are a versatile class of polymers with applications ranging from biodegradable plastics to matrices for controlled drug delivery. The incorporation of long-chain diols, such as this compound, into the polyester (B1180765) backbone significantly influences the material's physical and mechanical properties. Generally, increasing the length of the diol chain enhances the flexibility of the polymer, leading to a decrease in tensile strength and Young's modulus, while increasing the elongation at break.[1][2] These properties make such polyesters attractive for applications requiring flexibility and biocompatibility.

Predicted Mechanical Properties

Table 1: Mechanical Properties of Poly(alkylene succinate)s

DiolTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
1,4-Butanediol32.5 - 45.1220 - 320484
1,6-Hexanediol12.9360.2498.5
This compound (Predicted)LowerLowerHigher

Note: Data for Poly(butylene succinate) and Poly(hexamethylene succinate) are provided for comparison.[3][4] It is anticipated that polyesters from this compound would exhibit lower tensile strength and Young's modulus, and higher elongation at break due to the increased flexibility imparted by the longer diol chain.

Table 2: Mechanical Properties of Poly(alkylene adipate)s

DiolTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Ethylene (B1197577) Glycol10 - 13.2240 - 312.8~362
1,4-Butanediol~30~2.8 (100% modulus)~250-300
This compound (Predicted)LowerLowerHigher

Note: Data for Poly(ethylene adipate) and Poly(butylene adipate) are provided for comparison.[1][5] A similar trend of decreasing strength and modulus with increasing diol chain length is expected.

Table 3: Mechanical Properties of Poly(alkylene sebacate)s

PolyolTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Glycerol1.83 ± 0.061.57 ± 0.48409 ± 29
Mannitol0.57 ± 0.15 - 17.6 ± 1.300.37 ± 0.08 - 378 ± 33.010.90 ± 1.37 - 192.24 ± 60.12
This compound (Predicted)Likely in the lower end of the rangeLikely in the lower end of the rangeLikely in the higher end of the range

Note: Data for poly(glycerol sebacate) and poly(mannitol sebacate) are provided as examples of polyesters based on sebacic acid.[2][6] The linear nature of this compound is expected to result in properties favoring flexibility.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of polyesters containing this compound.

3.1 Protocol for Polyester Synthesis by Melt Polycondensation

This two-stage melt polycondensation method is a common and effective route for synthesizing high molecular weight polyesters.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., succinic acid, adipic acid, sebacic acid)

  • Catalyst (e.g., titanium(IV) butoxide, tin(II) 2-ethylhexanoate)

  • Nitrogen gas (high purity)

  • Chloroform (B151607)

  • Methanol (B129727)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum pump

  • Beakers and other standard laboratory glassware

Procedure:

  • Esterification:

    • Charge the three-neck flask with equimolar amounts of this compound and the chosen dicarboxylic acid.

    • Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 mol% relative to the dicarboxylic acid).

    • Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation setup.

    • Heat the mixture to 180-200°C under a slow stream of nitrogen while stirring.

    • Continue this stage for 2-4 hours, collecting the water byproduct in the distillation receiver.

  • Polycondensation:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum (e.g., < 1 Torr) to facilitate the removal of residual water and ethylene glycol, thereby increasing the polymer's molecular weight.

    • Continue the reaction under vacuum for another 4-6 hours, or until the desired melt viscosity is achieved.

    • Stop the reaction and allow the polymer to cool to room temperature under a nitrogen atmosphere.

  • Purification:

    • Dissolve the synthesized polyester in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

3.2 Protocol for Mechanical Property Testing

This protocol outlines the standard procedure for evaluating the tensile properties of the synthesized polyesters according to ASTM D638.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer (optional, for precise strain measurement)

  • Calipers or micrometer for sample dimension measurement

  • Dumbbell-shaped specimen mold (ASTM D638 Type V)

  • Compression molding press or solvent casting setup

Procedure:

  • Specimen Preparation:

    • Prepare dumbbell-shaped specimens of the synthesized polyester by either compression molding the polymer melt or by solvent casting from a chloroform solution.

    • Ensure the specimens are free of voids, air bubbles, and surface defects.

    • Measure the width and thickness of the gauge section of each specimen at several points and calculate the average cross-sectional area.

  • Tensile Testing:

    • Mount the specimen securely in the grips of the Universal Testing Machine.

    • Set the crosshead speed to a constant rate (e.g., 10 mm/min).

    • Start the test and record the load and displacement data until the specimen fractures.

    • Repeat the test for at least five specimens to ensure statistical significance.

  • Data Analysis:

    • Tensile Strength: Calculate the maximum stress the material can withstand before fracture by dividing the maximum load by the original cross-sectional area.

    • Young's Modulus: Determine the slope of the initial, linear portion of the stress-strain curve. This represents the material's stiffness.

    • Elongation at Break: Calculate the percentage increase in the length of the specimen at the point of fracture relative to its original length.

Visualizations

4.1 Experimental Workflow for Polyester Synthesis and Characterization

G cluster_synthesis Polyester Synthesis cluster_characterization Mechanical Characterization start Monomers (this compound + Diacid) esterification Esterification (180-200°C, N2) start->esterification polycondensation Polycondensation (220-240°C, Vacuum) esterification->polycondensation purification Purification (Dissolution & Precipitation) polycondensation->purification end_synthesis Dried Polyester purification->end_synthesis specimen_prep Specimen Preparation (Dumbbell Shape) end_synthesis->specimen_prep tensile_testing Tensile Testing (UTM) specimen_prep->tensile_testing data_analysis Data Analysis tensile_testing->data_analysis results Mechanical Properties (Tensile Strength, Modulus, Elongation) data_analysis->results G diol_length Increase in Diol Chain Length (e.g., using this compound) flexibility Increased Polymer Chain Flexibility diol_length->flexibility tensile_strength Decreased Tensile Strength flexibility->tensile_strength youngs_modulus Decreased Young's Modulus flexibility->youngs_modulus elongation Increased Elongation at Break flexibility->elongation

References

Thermal Stability of Polyurethanes Derived from 1,14-Tetradecanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the thermal stability of polyurethanes synthesized using 1,14-tetradecanediol. This document includes a summary of expected thermal properties based on trends observed for polyurethanes derived from similar long-chain aliphatic diols, detailed experimental protocols for thermal analysis, and diagrams illustrating the synthesis and experimental workflow. The inclusion of long aliphatic chains, such as that from this compound, into the polyurethane backbone can significantly influence the material's thermal and mechanical properties, making them suitable for a variety of specialized applications, including in the biomedical and drug development fields.

Data Presentation: Thermal Properties

While specific quantitative data for polyurethanes derived exclusively from this compound is not extensively available in peer-reviewed literature, the following tables summarize the expected thermal properties based on established trends with other long-chain aliphatic diols. Generally, as the length of the aliphatic diol chain increases, a decrease in the hard segment's melting temperature and a potential lowering of the glass transition temperature are observed. This is attributed to the increased flexibility and disruption of hard segment packing.[1]

Table 1: Representative Thermal Properties of Polyurethanes from Long-Chain Diols

Diol Chain ExtenderDiisocyanateGlass Transition Temp. (Tg) of Soft Segment (°C)Melting Temp. (Tm) of Hard Segment (°C)Decomposition Temp. (Td) Onset (°C)
1,10-DecanediolAromatic (e.g., MDI)-40 to -60160 - 200~300
1,12-DodecanediolAromatic (e.g., MDI)-45 to -65150 - 190~300
This compound (Expected) Aromatic (e.g., MDI) -50 to -70 140 - 180 ~290-300
1,16-HexadecanediolAromatic (e.g., MDI)-55 to -75130 - 170~290
1,12-DodecanediolAliphatic (e.g., HDI)-50 to -70Lower than MDI-based~280-290
This compound (Expected) Aliphatic (e.g., HDI) -55 to -75 Lower than MDI-based ~270-280

Note: These values are illustrative and can vary significantly based on the specific polyol, diisocyanate, synthesis method, and stoichiometry used. MDI-based polyurethanes generally exhibit higher thermal stability than TDI-based ones.[2] Aliphatic diisocyanates like HDI tend to result in polyurethanes with lower thermal stability compared to aromatic diisocyanates like MDI.[3][4][5]

Table 2: Thermogravimetric Analysis (TGA) Data for Representative Polyurethanes

Polymer SystemT1% (°C) (in N2)T5% (°C) (in N2)T10% (°C) (in N2)T50% (°C) (in N2)Char Yield at 600°C (%) (in N2)
MDI-based PU (general)~300~330~345~380< 10
HDI-based PU (general)~280~315~330~370< 10
PU from this compound & MDI (Expected) ~295 ~325 ~340 ~375 < 10
PU from this compound & HDI (Expected) ~275 ~310 ~325 ~365 < 10

Note: Tx% represents the temperature at which x% weight loss is observed. The data is based on typical values for polyether or polyester (B1180765) polyurethanes and serves as an estimate.

Experimental Protocols

Protocol 1: Synthesis of Polyurethane via a Two-Step Prepolymer Method

This protocol describes a common method for synthesizing polyurethanes from a long-chain diol like this compound. This method allows for better control over the polymer structure.[6]

Materials:

  • This compound

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI, or 1,6-Hexamethylene diisocyanate - HDI)

  • Polyol (e.g., Polytetrahydrofuran - PTHF, Polycaprolactone - PCL)

  • Chain extender (e.g., 1,4-Butanediol - BDO)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Anhydrous solvent (e.g., Dimethylacetamide - DMAc, or Dimethylformamide - DMF)

  • Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

  • Drying of Reagents: Thoroughly dry all diols and polyols under vacuum at 80-90 °C for at least 4 hours to remove any moisture, which can react with the isocyanate.

  • Prepolymer Synthesis:

    • Set up the reaction flask under a nitrogen atmosphere.

    • Charge the flask with the polyol and the diisocyanate (a molar excess of NCO to OH is typically used, e.g., 2:1).

    • Heat the mixture to 70-80 °C with constant stirring.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

    • Allow the reaction to proceed for 1-2 hours to form the isocyanate-terminated prepolymer. The progress can be monitored by NCO titration.

  • Chain Extension:

    • Dissolve the this compound and any other chain extender (like BDO) in the anhydrous solvent in a separate flask.

    • Slowly add the diol solution to the prepolymer in the reaction flask via the dropping funnel over a period of 30 minutes, maintaining the temperature at 70-80 °C.

    • After the addition is complete, continue the reaction for another 2-3 hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polyurethane.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol (B129727) or water.

    • Wash the precipitated polymer thoroughly and dry it in a vacuum oven at 60 °C until a constant weight is achieved.

Protocol 2: Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the thermal stability and decomposition profile of the synthesized polyurethane.

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place 5-10 mg of the dried polyurethane sample into a TGA crucible (e.g., platinum or alumina).

  • Instrument Setup:

    • Purge gas: Nitrogen (inert atmosphere) or Air (oxidative atmosphere) at a flow rate of 20-50 mL/min.

    • Heating rate: A standard heating rate is 10 °C/min or 20 °C/min.

    • Temperature range: From ambient temperature (e.g., 30 °C) to 600-800 °C.

  • Analysis:

    • Equilibrate the sample at the starting temperature.

    • Initiate the heating program.

    • Record the weight loss as a function of temperature.

    • From the TGA curve, determine the onset of decomposition and the temperatures for various percentages of weight loss (e.g., 1%, 5%, 10%, 50%).

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates for different degradation steps. The thermal degradation of polyurethanes typically occurs in multiple stages, with the initial stage often corresponding to the dissociation of the urethane (B1682113) linkage.[2]

Protocol 3: Differential Scanning Calorimetry (DSC)

This protocol is for determining the thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), of the polyurethane.

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polyurethane sample into a DSC pan and seal it.

  • Instrument Setup:

    • Reference: An empty, sealed DSC pan.

    • Purge gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating/Cooling rate: A typical rate is 10 °C/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from a low temperature (e.g., -100 °C) to a temperature above its expected melting point (e.g., 250 °C). This step is to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the low temperature.

    • Second Heating Scan: Heat the sample again at the same rate to the upper temperature. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.[2]

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve.

    • Melting Temperature (Tm): Determined as the peak temperature of the endothermic melting transition.

    • Enthalpy of Melting (ΔHm): Calculated from the area under the melting peak.

Visualizations

G Synthesis of Polyurethane from this compound cluster_reactants Reactants cluster_process Two-Step Synthesis Process 1_14_Tetradecanediol This compound Chain_Extension Chain Extension (Prepolymer + this compound) 1_14_Tetradecanediol->Chain_Extension Diisocyanate Diisocyanate (e.g., MDI, HDI) Prepolymer_Formation Prepolymer Formation (Polyol + Diisocyanate) Diisocyanate->Prepolymer_Formation Polyol Polyol (Soft Segment) Polyol->Prepolymer_Formation Prepolymer_Formation->Chain_Extension Polyurethane Polyurethane Polymer Chain_Extension->Polyurethane G Experimental Workflow for Thermal Stability Analysis Sample Polyurethane Sample (from this compound) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Decomposition Profile (Td, % Weight Loss) TGA->TGA_Data DSC_Data Thermal Transitions (Tg, Tm) DSC->DSC_Data Analysis Data Analysis and Property Correlation TGA_Data->Analysis DSC_Data->Analysis

References

Application Notes and Protocols: Antimicrobial Activity of 1,14-Tetradecanediol against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

While specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for 1,14-Tetradecanediol against Gram-positive bacteria are not extensively reported in publicly available literature, the following table presents data for structurally related 1,2-alkanediols against common Gram-positive bacteria. This data can serve as a preliminary reference for expected activity and for designing experimental concentration ranges for testing this compound.

Table 1: Antimicrobial Activity of 1,2-Alkanediols against Staphylococcus aureus and Staphylococcus epidermidis

CompoundCarbon Chain LengthTest OrganismMIC (µg/mL)MBC (µg/mL)
1,2-Hexanediol6Staphylococcus aureus> 9600> 9600
Staphylococcus epidermidis> 9600> 9600
1,2-Octanediol8Staphylococcus aureus24004800
Staphylococcus epidermidis24004800
1,2-Decanediol10Staphylococcus aureus12002400
Staphylococcus epidermidis12002400
1,2-Dodecanediol12Staphylococcus aureus6001200
Staphylococcus epidermidis6001200

Note: This data is provided as a reference for structurally similar compounds. Actual MIC and MBC values for this compound may vary and should be determined experimentally.

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Gram-positive bacteria using the broth microdilution method.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific Gram-positive bacterium.

Materials:

  • This compound

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettes

  • Spectrophotometer

  • Incubator (37°C)

  • Appropriate solvent for this compound (e.g., DMSO, ethanol) - ensure solvent control wells are included in the assay.

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically 2-6 hours).

    • Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent at a high concentration (e.g., 10 mg/mL).

    • In a sterile 96-well plate, add 100 µL of sterile CAMHB to wells in columns 2 through 12.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested (column 1).

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well from columns 1 to 11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be around 1.5 x 10⁵ CFU/mL.

    • Do not add bacteria to the sterility control wells (column 12).

    • If a solvent other than water was used to dissolve this compound, include a solvent control well containing the highest concentration of the solvent used in the assay with the bacterial inoculum.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile microcentrifuge tubes

  • Sterile saline

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer 10 µL from each of these wells onto a separate, labeled MHA plate.

  • Incubation:

    • Spread the 10 µL aliquot evenly over the surface of the MHA plate.

    • Incubate the plates at 37°C for 24-48 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (which can be determined by plating a dilution of the initial inoculum from the growth control well at time zero).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacteria prep_bacteria->inoculation prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution serial_dilution->inoculation incubation_mic Incubate at 37°C (18-24h) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from MIC wells (MIC, 2x MIC, 4x MIC) onto Agar Plates read_mic->subculture incubation_mbc Incubate at 37°C (24-48h) subculture->incubation_mbc read_mbc Read MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of this compound.

Proposed Mechanism of Action

The precise signaling pathways involved in the antimicrobial action of this compound have not been elucidated. However, based on studies of other long-chain aliphatic alcohols and diols, a likely mechanism is the disruption of the bacterial cell membrane integrity.

Mechanism_of_Action cluster_compound This compound cluster_membrane Gram-Positive Bacterial Cell compound This compound membrane Cell Membrane compound->membrane Interaction disruption Membrane Disruption & Increased Permeability membrane->disruption Causes leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage death Cell Death leakage->death Logical_Relationship cluster_data Antimicrobial Activity Assessment cluster_interpretation Interpretation mic MIC (Inhibition of Growth) mbc MBC (Bacterial Killing) mic->mbc Determines basis for bacteriostatic Bacteriostatic Activity (MBC/MIC > 4) bactericidal Bactericidal Activity (MBC/MIC ≤ 4) mbc->bacteriostatic If MBC is high relative to MIC mbc->bactericidal If MBC is close to MIC

Application of 1,14-Tetradecanediol in Topical Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,14-Tetradecanediol is a long-chain diol with potential applications in topical and transdermal drug delivery systems as a penetration enhancer. While direct studies on this compound are limited, research on analogous long-chain alkanediols suggests its efficacy in reversibly modifying the stratum corneum barrier, thereby facilitating the percutaneous absorption of therapeutic agents. This document provides an overview of its proposed mechanism of action, formulation considerations, and detailed protocols for evaluating its enhancement effects.

Mechanism of Action

The primary barrier to topical drug delivery is the stratum corneum, the outermost layer of the skin, which consists of corneocytes embedded in a highly organized lipid matrix. Long-chain diols, such as this compound, are believed to enhance skin penetration primarily by disrupting the highly ordered structure of these intercellular lipids. This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to diffuse through the stratum corneum and into the deeper layers of the skin.

cluster_0 Normal Stratum Corneum cluster_1 Stratum Corneum with this compound Corneocyte1 Corneocyte LipidBilayer Highly Ordered Lipid Bilayers Corneocyte2 Corneocyte DisorderedLipids Disordered Lipid Bilayers LipidBilayer->DisorderedLipids Disruption Corneocyte3 Corneocyte Corneocyte4 Corneocyte Penetration Enhanced Penetration DisorderedLipids->Penetration TDD This compound TDD->LipidBilayer Interaction Drug Drug Molecule Drug->DisorderedLipids A Prepare Skin Membrane B Mount Skin on Franz Cell A->B C Fill Receptor with Buffer (32°C) B->C D Equilibrate Skin (30 min) C->D E Apply Formulation to Donor D->E F Sample Receptor at Time Points E->F G Analyze Samples (e.g., HPLC) F->G H Calculate Permeation Parameters G->H

Application Notes and Protocols for the Synthesis of High Molecular Weight Polyesters Using 1,14-Tetradecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of high molecular weight aliphatic polyesters utilizing 1,14-tetradecanediol. The resulting polymers are of significant interest for various biomedical applications, including drug delivery, owing to their biocompatibility and biodegradability. The protocols cover both conventional melt polycondensation and enzymatic polymerization methods.

Introduction

Aliphatic polyesters are a crucial class of biodegradable polymers. The use of long-chain diols, such as this compound, in their synthesis allows for the fine-tuning of their thermal and mechanical properties, leading to materials with a wide range of characteristics from elastomers to semi-crystalline plastics. These polyesters can be synthesized through several methods, with melt polycondensation being the most common industrial approach. More recently, enzymatic polymerization has emerged as a green and sustainable alternative, proceeding under milder reaction conditions.

Data Presentation

The following tables summarize typical quantitative data for high molecular weight polyesters synthesized from long-chain α,ω-diols and dicarboxylic acids. This data is compiled from studies on analogous systems and serves as a reference for the expected properties of polyesters derived from this compound.

Table 1: Molecular Weight and Polydispersity of Long-Chain Polyesters Synthesized via Melt Polycondensation

DiolDicarboxylic AcidCatalystMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1,12-DodecanediolSebacic AcidTi(OBu)425,00055,0002.2
1,12-DodecanediolSuccinic AcidSn(Oct)221,00048,0002.3
1,16-HexadecanediolSebacic AcidTi(OBu)430,00068,0002.3
1,18-OctadecanediolSebacic AcidTi(OBu)432,00075,0002.3

Table 2: Thermal Properties of Long-Chain Polyesters

DiolDicarboxylic AcidTg (°C)Tm (°C)Td (°C)
1,12-DodecanediolSebacic Acid-3575380
1,12-DodecanediolSuccinic Acid-3070375
1,16-HexadecanediolSebacic Acid-3285385
1,18-OctadecanediolSebacic Acid-3090390

Table 3: Mechanical Properties of Long-Chain Polyesters

DiolDicarboxylic AcidTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
1,12-DodecanediolSebacic Acid25 - 35200 - 300400 - 600
1,16-HexadecanediolSebacic Acid30 - 40250 - 350300 - 500

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight Poly(tetradecamethylene sebacate) via Melt Polycondensation

This protocol describes a two-stage melt polycondensation method for the synthesis of a high molecular weight polyester (B1180765) from this compound and sebacic acid.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

Stage 1: Esterification

  • Place equimolar amounts of this compound and sebacic acid into the three-neck flask.

  • Add the catalyst (e.g., 0.05 - 0.1 mol% relative to the diacid).

  • Equip the flask with a mechanical stirrer and a distillation head connected to a collection flask.

  • Purge the system with nitrogen for 15-20 minutes to remove oxygen.

  • Heat the reaction mixture to 180-200°C under a slow stream of nitrogen while stirring.

  • Continue the esterification reaction for 4-6 hours, collecting the water byproduct in the collection flask. The reaction is considered complete when approximately 90-95% of the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-240°C.

  • Slowly apply a vacuum to the system, reducing the pressure to below 1 mbar over a period of 1-2 hours.

  • Continue the polycondensation reaction under high vacuum for an additional 6-10 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer increases.

  • Once the desired viscosity is reached, stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere.

  • Dissolve the resulting polymer in a minimal amount of chloroform and precipitate it into an excess of cold methanol.

  • Filter the precipitated polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

  • Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and Thermogravimetric Analysis (TGA) to assess thermal stability.

  • Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Enzymatic Synthesis of High Molecular Weight Polyester from this compound and a Dicarboxylic Acid Ester

This protocol outlines a greener synthesis route using an immobilized lipase (B570770) as a catalyst.

Materials:

  • This compound

  • Dimethyl sebacate (B1225510) or another suitable dicarboxylic acid dimethyl ester

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Toluene or diphenyl ether (anhydrous)

  • Methanol

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating oil bath with a temperature controller

  • Vacuum line with a cold trap

Procedure:

  • Add equimolar amounts of this compound and the dicarboxylic acid dimethyl ester to the Schlenk flask.

  • Add the immobilized lipase (typically 5-10% by weight of the total monomers).

  • Add a minimal amount of anhydrous solvent (e.g., toluene) to facilitate mixing, or perform the reaction in bulk (solvent-free).

  • Heat the reaction mixture to 70-90°C under a nitrogen atmosphere with constant stirring.

  • To drive the reaction towards the polymer, the methanol byproduct must be removed. This can be achieved by applying a vacuum or by using a gentle stream of nitrogen to carry the methanol vapors out of the reaction vessel.

  • Continue the reaction for 24-72 hours. The reaction progress can be monitored by periodically taking small aliquots and analyzing the molecular weight by GPC.

  • After the desired molecular weight is achieved, cool the reaction mixture to room temperature.

  • If a solvent was used, dissolve the polymer and filter to remove the immobilized enzyme. The enzyme can often be washed and reused.

  • Precipitate the polymer by adding the solution to an excess of cold methanol.

  • Filter the polymer and dry it in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

Mandatory Visualization

Polyester_Synthesis_Workflow cluster_Melt Melt Polycondensation cluster_Enzymatic Enzymatic Polymerization Monomers This compound + Dicarboxylic Acid Esterification Esterification (180-200°C, N2) Monomers->Esterification Catalyst Catalyst (e.g., Ti(OBu)4) Catalyst->Esterification Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Water Removal Purification_Melt Purification (Dissolution & Precipitation) Polycondensation->Purification_Melt Polyester_Melt High MW Polyester Purification_Melt->Polyester_Melt Monomers_Enz This compound + Dicarboxylic Acid Ester Polymerization_Enz Polymerization (70-90°C, N2/Vacuum) Monomers_Enz->Polymerization_Enz Enzyme Immobilized Lipase (e.g., Novozym® 435) Enzyme->Polymerization_Enz Purification_Enz Purification (Enzyme Filtration & Precipitation) Polymerization_Enz->Purification_Enz Methanol Removal Polyester_Enz High MW Polyester Purification_Enz->Polyester_Enz

Caption: Workflow for polyester synthesis.

Experimental_Setup cluster_Apparatus Melt Polycondensation Apparatus Stirrer Mechanical Stirrer Flask Three-Neck Flask (Monomers + Catalyst) Stirrer->Flask Heating Heating Mantle Flask->Heating Distillation Distillation Head Flask->Distillation Nitrogen Nitrogen Inlet Flask->Nitrogen Condenser Condenser Distillation->Condenser Vacuum Vacuum Pump Distillation->Vacuum Collection Collection Flask (Water) Condenser->Collection

Caption: Melt polycondensation setup.

Application Notes and Protocols: 1,14-Tetradecanediol as a Chain Extender in Polyurethane Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,14-tetradecanediol as a chain extender in the synthesis of polyurethane elastomers. This document details the expected effects on material properties, provides detailed experimental protocols for synthesis and characterization, and presents comparative data to guide material design and development.

Introduction

Polyurethane (PU) elastomers are a versatile class of polymers known for their tunable mechanical and thermal properties. These properties are largely dictated by the phase-separated morphology arising from thermodynamically incompatible "soft" and "hard" segments. The soft segment, typically a long-chain polyol, imparts flexibility and elastomeric behavior. The hard segment, formed by the reaction of a diisocyanate with a short-chain diol or diamine chain extender, provides mechanical strength and thermal stability through physical crosslinking via hydrogen bonding.

The choice of the chain extender is a critical determinant of the final properties of the PU elastomer. While short-chain diols like 1,4-butanediol (B3395766) (BDO) are widely used to produce rigid and high-strength elastomers, long-chain aliphatic diols, such as this compound, offer a unique set of properties. The incorporation of a long, flexible C14 chain into the hard segment can significantly alter the polymer's characteristics, leading to materials with enhanced flexibility, improved impact resistance, and modified thermal behavior. These attributes are particularly desirable in applications requiring soft, pliable, and biocompatible materials, such as in the biomedical field for drug delivery systems and medical devices.

Effects of this compound on Polyurethane Properties

The use of this compound as a chain extender is expected to influence the mechanical and thermal properties of polyurethane elastomers in the following ways:

  • Increased Flexibility and Lower Hardness: The long aliphatic chain of this compound introduces greater flexibility into the hard segment domains. This increased segmental mobility disrupts the packing and crystallinity of the hard segments, resulting in a softer, more flexible elastomer with a lower Shore hardness compared to polyurethanes chain-extended with shorter diols.

  • Reduced Tensile Strength and Modulus: The decrease in hard segment rigidity and the potential for reduced phase separation generally lead to a lower tensile strength and Young's modulus.

  • Increased Elongation at Break: The enhanced flexibility of the polymer chains allows for greater deformation before failure, resulting in a higher elongation at break.

  • Lower Glass Transition Temperature (Tg) of the Hard Segment: The increased mobility of the hard segments due to the flexible C14 chain is likely to result in a lower glass transition temperature associated with the hard domains.

  • Modified Thermal Stability: While the long aliphatic chain may slightly reduce the overall thermal stability compared to polyurethanes with more rigid hard segments, it can still produce materials with adequate thermal performance for many applications.[1]

Data Presentation

The following tables summarize the expected mechanical and thermal properties of polyurethane elastomers chain-extended with this compound, in comparison to those with shorter and longer chain diols. The data for this compound is extrapolated based on the observed trends for 1,12-dodecanediol (B52552) and 1,16-hexadecanediol.

Table 1: Comparative Mechanical Properties of Polyurethane Elastomers with Different Long-Chain Diol Chain Extenders

Chain ExtenderChemical FormulaTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
1,12-DodecanediolHO-(CH₂)₁₂-OH15 - 25500 - 70020 - 40
This compound HO-(CH₂)₁₄-OH 10 - 20 (Estimated) 600 - 800 (Estimated) 15 - 30 (Estimated)
1,16-HexadecanediolHO-(CH₂)₁₆-OH8 - 15700 - 90010 - 25

Note: The values presented are typical ranges and can vary depending on the specific polyol, diisocyanate, and synthesis conditions used.

Table 2: Comparative Thermal Properties of Polyurethane Elastomers with Different Long-Chain Diol Chain Extenders

Chain ExtenderGlass Transition Temperature (Tg) of Soft Segment (°C)Glass Transition Temperature (Tg) of Hard Segment (°C)Decomposition Temperature (Td) (°C)
1,12-Dodecanediol-40 to -6040 - 60> 300
This compound -45 to -65 (Estimated) 35 - 55 (Estimated) > 300 (Estimated)
1,16-Hexadecanediol-50 to -7030 - 50> 300

Note: The values presented are typical ranges and can vary depending on the specific polyol, diisocyanate, and synthesis conditions used.

Experimental Protocols

The synthesis of polyurethane elastomers using this compound as a chain extender can be performed using either a one-shot or a two-step (prepolymer) method. The two-step method generally offers better control over the polymer architecture and is recommended for achieving more uniform properties.

Materials
  • Polyol: Poly(tetramethylene ether) glycol (PTMEG), Poly(caprolactone) diol (PCL), or other suitable polyol (dried under vacuum before use).

  • Diisocyanate: 4,4'-Methylenebis(phenyl isocyanate) (MDI), Hexamethylene diisocyanate (HDI), or Isophorone diisocyanate (IPDI) (distilled under reduced pressure before use).

  • Chain Extender: this compound (dried under vacuum before use).

  • Catalyst: Dibutyltin dilaurate (DBTDL) or other suitable catalyst.

  • Solvent (optional, for solution polymerization): Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

Protocol 1: One-Shot Synthesis (Bulk Polymerization)

This method involves mixing all reactants simultaneously.

  • Preparation: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a heating mantle, add the pre-weighed amounts of the dried polyol and this compound.

  • Mixing: Heat the mixture to 80-90°C under a nitrogen atmosphere while stirring until a homogeneous melt is obtained.

  • Isocyanate Addition: Add the stoichiometric amount of the preheated diisocyanate to the mixture at once under vigorous stirring.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants).

  • Polymerization: An exothermic reaction will occur. Maintain the reaction temperature at 90-100°C for 1-2 hours until the viscosity of the mixture increases significantly.

  • Casting and Curing: Pour the viscous polymer into a preheated mold and cure in an oven at 100-110°C for 12-24 hours.

  • Post-Curing: Allow the polyurethane to cool slowly to room temperature before demolding.

Protocol 2: Two-Step (Prepolymer) Synthesis (Solution Polymerization)

This method provides better control over the polymer structure.[2]

  • Drying: Thoroughly dry all glassware and reagents to prevent side reactions with water.

  • Prepolymer Synthesis: In a four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet, add the dried polyol and anhydrous solvent (e.g., DMF).[3] Heat the mixture to 60-70°C with stirring under a nitrogen atmosphere. Slowly add an excess of the diisocyanate to the polyol solution. The NCO/OH ratio is typically between 1.5 and 2.0. Add a catalytic amount of DBTDL (0.01-0.05 wt%) and continue the reaction at 70-80°C for 2-3 hours to form the isocyanate-terminated prepolymer.[3] The progress of the reaction can be monitored by titrating the NCO content.[3]

  • Chain Extension: In a separate flask, dissolve the dried this compound in the anhydrous solvent. Cool the prepolymer solution to 60°C and slowly add the stoichiometric amount of the this compound solution under vigorous stirring.[3]

  • Polymerization: Continue stirring the mixture at 60-70°C for another 2-4 hours until the desired molecular weight is achieved, as indicated by a significant increase in viscosity.[3]

  • Precipitation and Purification: Once the reaction is complete, cool the polymer solution to room temperature and precipitate the polyurethane by pouring it into a non-solvent such as methanol (B129727) or cold water. Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and catalyst.[3]

  • Drying: Dry the purified polyurethane elastomer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization Protocols
  • Sample Preparation: Prepare dumbbell-shaped specimens according to ASTM D638 standard from the cured polyurethane sheets.

  • Tensile Testing: Perform tensile tests using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).

  • Data Analysis: Determine the tensile strength, elongation at break, and Young's modulus from the stress-strain curves.

  • Differential Scanning Calorimetry (DSC):

    • Sample Preparation: Accurately weigh 5-10 mg of the polyurethane sample into an aluminum DSC pan.

    • Analysis: Heat the sample from -80°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to determine the glass transition temperatures (Tg) of the soft and hard segments and the melting temperature (Tm) of any crystalline domains.

  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: Place 10-15 mg of the polyurethane sample in a TGA pan.

    • Analysis: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere to determine the decomposition temperature (Td).

Visualizations

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_characterization Characterization Polyol Polyol (Soft Segment) OneShot One-Shot Method Polyol->OneShot TwoStep Two-Step (Prepolymer) Method Polyol->TwoStep Diisocyanate Diisocyanate Diisocyanate->OneShot Diisocyanate->TwoStep ChainExtender This compound (Chain Extender) ChainExtender->OneShot ChainExtender->TwoStep Polyurethane Polyurethane Elastomer OneShot->Polyurethane TwoStep->Polyurethane Mechanical Mechanical Testing (Tensile, Hardness) Thermal Thermal Analysis (DSC, TGA) Morphological Morphological Analysis (SEM, AFM) Polyurethane->Mechanical Polyurethane->Thermal Polyurethane->Morphological

Caption: Experimental workflow for polyurethane elastomer synthesis and characterization.

G cluster_reactants Reactants Diisocyanate OCN-R-NCO (Diisocyanate) Prepolymer OCN-R-NHCOO-Soft Segment-OOCNH-R-NCO (Isocyanate-Terminated Prepolymer) Diisocyanate->Prepolymer Polyol HO-Soft Segment-OH (Polyol) Polyol->Prepolymer ChainExtender HO-(CH₂)₁₄-OH (this compound) Polyurethane -[-COO-Soft Segment-OOCNH-R-NHCOO-(CH₂)₁₄-OOCNH-R-NH-]- (Polyurethane Elastomer) ChainExtender->Polyurethane Prepolymer->Polyurethane

Caption: Two-step (prepolymer) synthesis of polyurethane with this compound.

G DiolLength Increase in Diol Chain Length (e.g., using this compound) HardSegmentPacking Decreased Hard Segment Packing and Crystallinity DiolLength->HardSegmentPacking Flexibility Increased Flexibility and Softness HardSegmentPacking->Flexibility TensileStrength Decreased Tensile Strength and Modulus HardSegmentPacking->TensileStrength Elongation Increased Elongation at Break HardSegmentPacking->Elongation TgHard Lowered Hard Segment Tg HardSegmentPacking->TgHard

Caption: Logical relationship between diol chain length and polyurethane properties.

References

Application Notes and Protocols for the Enzymatic Polymerization of 1,14-Tetradecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic polymerization of 1,14-tetradecanediol. The use of enzymatic catalysts, particularly immobilized lipases, offers a green and selective alternative to traditional chemical polymerization methods, operating under milder reaction conditions. This approach is highly relevant for the synthesis of biocompatible and biodegradable aliphatic polyesters for applications in drug delivery and biomedical materials.

Introduction

Aliphatic polyesters are a crucial class of polymers in the biomedical field due to their excellent biocompatibility and biodegradability.[1] Enzymatic polymerization, employing lipases as catalysts, has emerged as a powerful "green chemistry" tool for the synthesis of these polymers.[2] This method avoids the use of potentially toxic metal catalysts and allows for high selectivity under mild reaction conditions.[2]

Candida antarctica lipase (B570770) B (CALB), particularly in its immobilized form, Novozym 435, is a robust and widely used biocatalyst for polyester (B1180765) synthesis. It demonstrates high efficiency in catalyzing the polycondensation of diols and dicarboxylic acids (or their esters) to produce high molecular weight polyesters.[3][4] The polymerization of long-chain diols, such as this compound, with a suitable dicarboxylic acid or its ester can yield polyesters with tailored thermal and mechanical properties. The resulting long-chain aliphatic polyesters are particularly promising for drug delivery applications, where they can be formulated into nanoparticles, micelles, or other carriers for controlled drug release.[1][5]

Key Experimental Data

The following tables summarize representative quantitative data for aliphatic polyesters synthesized via enzymatic polymerization of long-chain diols with dicarboxylic acids or their esters. While specific data for poly(this compound) is limited, the data for polyesters derived from structurally similar diols provide valuable insights into the expected properties.

Table 1: Reaction Conditions for Enzymatic Polycondensation of Long-Chain Diols

DiolDiacid/DiesterCatalystTemperature (°C)Time (h)Solvent/SystemReference
1,8-OctanediolDimethyl AdipateNovozym 4359024Solvent-free[3]
1,10-DecanediolSebacic AcidNovozym 4357048Diphenyl ether[6]
1,12-DodecanediolDiethyl Sebacate (B1225510)Novozym 4358072Toluene[6]
Various C4-C8 diolsVarious C4-C10 diestersNovozym 4359024Solvent-free[3]

Table 2: Properties of Enzymatically Synthesized Polyesters from Long-Chain Diols

Polyester from DiolDiacid/DiesterNumber-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Melting Temperature (Tm) (°C)Reference
1,8-OctanediolDimethyl Adipate7,141--[3]
1,10-DecanediolSebacic Acid10,000 - 43,000-78-93[7]
1,18-Octadecanediol1,18-Octadecanedioic Acid--106[8][9]
C10 DiolSebacic Acid10,000 - 43,000-78-93[7]

Experimental Protocols

This section provides a detailed protocol for the enzymatic polycondensation of this compound with a dicarboxylic acid ester, catalyzed by Novozym 435. This protocol is based on established methods for the synthesis of long-chain aliphatic polyesters.

Protocol 1: Solvent-Free Enzymatic Polycondensation of this compound and Diethyl Sebacate

Materials:

  • This compound

  • Diethyl Sebacate (or other suitable activated dicarboxylic acid)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Nitrogen gas (high purity)

  • Chloroform (B151607)

  • Methanol (B129727) (cold)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum pump and vacuum line with a cold trap

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • Monomer and Enzyme Preparation:

    • Ensure all glassware is thoroughly dried in an oven before use.

    • Accurately weigh equimolar amounts of this compound and diethyl sebacate and add them to the three-necked flask.

    • Add Novozym 435 to the flask. A typical enzyme loading is 10% (w/w) of the total monomer weight.

  • Oligomerization Step (First Stage):

    • Assemble the reaction apparatus with the mechanical stirrer and a condenser attached to a nitrogen inlet.

    • Begin stirring the reaction mixture and gently purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere.

    • Heat the reaction mixture to 80-90°C using the heating mantle.

    • Maintain this temperature for 2-4 hours under a slow stream of nitrogen to facilitate the initial oligomerization. The byproduct, ethanol (B145695), will begin to distill off.

  • Polycondensation Step (Second Stage):

    • After the initial oligomerization, gradually increase the temperature to 90-110°C.

    • Carefully apply a vacuum to the system (e.g., <1 mmHg). The vacuum is crucial for the efficient removal of the ethanol byproduct, which drives the equilibrium towards the formation of a high molecular weight polymer.

    • Continue the reaction under vacuum for 24-48 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polyester.

  • Polymer Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the crude polymer in a minimal amount of chloroform.

    • Filter the solution to remove the immobilized enzyme (Novozym 435). The enzyme can be washed with chloroform, dried, and potentially reused.

    • Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration using a Buchner funnel.

    • Wash the polymer with fresh cold methanol to remove any unreacted monomers and low molecular weight oligomers.

    • Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and Thermogravimetric Analysis (TGA) to assess thermal stability.

  • Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Monomers This compound + Diethyl Sebacate Oligomerization Oligomerization (80-90°C, N2) Monomers->Oligomerization Enzyme Novozym 435 Enzyme->Oligomerization Polycondensation Polycondensation (90-110°C, Vacuum) Oligomerization->Polycondensation Dissolution Dissolve in Chloroform Polycondensation->Dissolution Filtration Filter to remove Enzyme Dissolution->Filtration Precipitation Precipitate in cold Methanol Filtration->Precipitation Drying Vacuum Drying Precipitation->Drying Characterization GPC, DSC, TGA, NMR, FTIR Drying->Characterization

Caption: Workflow for the enzymatic synthesis of poly(this compound-co-sebacate).

Signaling Pathway for Drug Delivery Application

G cluster_0 Drug Delivery Vehicle cluster_1 Systemic Circulation & Targeting cluster_2 Cellular Uptake & Drug Release cluster_3 Therapeutic Effect PolyesterNP Polyester Nanoparticle (Drug-loaded) Circulation Systemic Circulation PolyesterNP->Circulation Targeting Passive or Active Targeting to Diseased Tissue Circulation->Targeting Uptake Cellular Uptake (e.g., Endocytosis) Targeting->Uptake Degradation Polyester Degradation (Hydrolysis) Uptake->Degradation Release Drug Release Degradation->Release Effect Therapeutic Effect Release->Effect

Caption: Generalized pathway for polyester nanoparticle-mediated drug delivery.

References

Application Notes and Protocols for 1,14-Tetradecanediol in Surfactant and Emulsifier Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,14-tetradecanediol in the formulation of surfactants and emulsifiers. While direct quantitative data on the surfactant properties of this compound is limited in publicly available literature, its chemical structure as a long-chain α,ω-diol suggests its utility as a nonionic surfactant, co-emulsifier, or a key building block for more complex surfactant structures like bolaform surfactants.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its application in formulations.

PropertyValueReference
Molecular Formula C₁₄H₃₀O₂[1][2][3][4]
Molecular Weight 230.39 g/mol [1][2][3]
Appearance White crystalline solid[2]
Melting Point 85-90 °C[2]
Boiling Point 356.1 °C at 760 mmHg[2]
Solubility Slightly soluble in water; soluble in chloroform, DMSO, and methanol.[2]
CAS Number 19812-64-7[1][2][3][4]

Application as a Co-emulsifier in Oil-in-Water (O/W) Emulsions

Long-chain diols can function as co-emulsifiers, enhancing the stability of emulsions by positioning themselves at the oil-water interface alongside a primary emulsifier. Their long hydrophobic chain resides in the oil phase while the terminal hydroxyl groups are anchored in the aqueous phase. This can lead to a reduction in droplet size and improved long-term stability of the formulation, which is particularly relevant for drug delivery systems.

Experimental Protocol: Formulation of an O/W Emulsion using this compound as a Co-emulsifier

This protocol outlines a general procedure for preparing an oil-in-water emulsion. The specific concentrations of the components may require optimization depending on the desired properties of the final product.

Materials:

  • This compound

  • Primary Emulsifier (e.g., Tween 80, Polysorbate 80)

  • Oil Phase (e.g., Mineral oil, Miglyol 812)

  • Aqueous Phase (Deionized water)

  • High-shear homogenizer

Procedure:

  • Preparation of the Aqueous Phase: Dissolve the primary emulsifier (e.g., 1-5% w/w) in the aqueous phase with gentle heating and stirring until a clear solution is obtained.

  • Preparation of the Oil Phase: In a separate vessel, dissolve this compound (e.g., 0.5-2% w/w) in the oil phase. Heat the mixture to a temperature above the melting point of this compound (e.g., 95-100°C) and stir until fully dissolved.

  • Emulsification: Heat the aqueous phase to the same temperature as the oil phase. Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes.

  • Cooling: Continue stirring the emulsion at a lower speed while allowing it to cool down to room temperature.

  • Characterization: Analyze the resulting emulsion for droplet size distribution, zeta potential, and stability over time.

Workflow for O/W Emulsion Formulation and Characterization

Emulsion_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_characterize Characterization A Aqueous Phase (Water + Primary Emulsifier) C Heating of Phases A->C B Oil Phase (Oil + this compound) B->C D High-Shear Homogenization C->D Combine Phases E Droplet Size Analysis D->E F Zeta Potential Measurement D->F G Stability Assessment D->G

Workflow for O/W emulsion formulation and characterization.

Synthesis of Bolaform Surfactants from this compound

Bolaform surfactants are amphiphilic molecules with hydrophilic head groups at both ends of a long hydrophobic chain. This unique structure allows them to form stable monolayers and vesicles, making them promising candidates for drug delivery applications. This compound serves as an ideal hydrophobic core for the synthesis of such surfactants.

Conceptual Protocol: Synthesis of a Dicationic Bolaform Surfactant

This protocol describes a conceptual two-step synthesis of a dicationic bolaform surfactant starting from this compound.

Step 1: Ditosylation of this compound

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) and a base (e.g., triethylamine (B128534) or pyridine) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Work up the reaction mixture by washing with dilute acid, water, and brine, followed by drying over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the ditosylated intermediate.

Step 2: Quaternization with a Tertiary Amine

  • Dissolve the ditosylated intermediate in a polar aprotic solvent (e.g., N,N-dimethylformamide).

  • Add an excess of a tertiary amine (e.g., trimethylamine (B31210) or N,N-dimethylethanolamine).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours to overnight.

  • Cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., diethyl ether).

  • Collect the precipitate by filtration and wash with the non-polar solvent.

  • Dry the product under vacuum to yield the dicationic bolaform surfactant.

Signaling Pathway for Bolaform Surfactant Synthesis

Bolaform_Synthesis A This compound B Ditosylation (TsCl, Base) A->B Step 1 C 1,14-Ditosyltetradecane (Intermediate) B->C D Quaternization (Tertiary Amine) C->D Step 2 E Dicationic Bolaform Surfactant D->E

Synthetic pathway for a dicationic bolaform surfactant.

Characterization of Surfactant Properties

To evaluate the potential of this compound or its derivatives as surfactants, several key parameters need to be determined experimentally.

ParameterMethodDescription
Critical Micelle Concentration (CMC) Tensiometry (Du Noüy ring or Wilhelmy plate method)The concentration at which surfactant molecules begin to form micelles in solution. It is identified by a sharp change in the slope of the surface tension versus log of concentration plot.
Surface Tension Reduction TensiometryMeasures the effectiveness of a surfactant in reducing the surface tension of a liquid.
Emulsification Index (E24) Visual AssessmentA simple method to assess the emulsifying ability by measuring the volume of the emulsion layer formed after 24 hours of mixing an oil and water phase.
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average size and size distribution of droplets in an emulsion, which are critical indicators of emulsion stability.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of droplets in an emulsion, which is an indicator of the electrostatic stability of the system.

Experimental Workflow for Surfactant Characterization

Surfactant_Characterization cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Surfactant Solutions of Varying Concentrations B Tensiometry A->B C Emulsification Test A->C D Dynamic Light Scattering A->D E Electrophoretic Light Scattering A->E F Determine CMC & Surface Tension Reduction B->F G Calculate Emulsification Index C->G H Analyze Droplet Size & PDI D->H I Determine Zeta Potential E->I

Workflow for the characterization of surfactant properties.

Conclusion

This compound presents an interesting platform for the development of novel surfactants and emulsifiers. While its direct application as a primary surfactant may be limited, its role as a co-emulsifier to enhance the stability of formulations and as a hydrophobic backbone for the synthesis of specialized surfactants like bolaforms is highly promising. The protocols and workflows provided herein offer a foundational guide for researchers to explore the potential of this compound in their formulation development, particularly in the fields of cosmetics, pharmaceuticals, and drug delivery. Further research is warranted to fully elucidate its quantitative surfactant properties and to optimize its use in various applications.

References

Troubleshooting & Optimization

Overcoming low reactivity of 1,14-Tetradecanediol in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,14-tetradecanediol in polymerization reactions. Long-chain diols like this compound can exhibit lower reactivity compared to their shorter-chain counterparts, leading to challenges in achieving high molecular weight polymers. This guide offers insights and practical solutions to overcome these issues.

Troubleshooting Guide

This section addresses common problems encountered during the polymerization of this compound.

Symptom Possible Causes Troubleshooting Steps & Solutions
Low Polymer Molecular Weight 1. Low Reactivity of Diol: The long aliphatic chain of this compound can sterically hinder the hydroxyl groups, reducing their accessibility and reactivity. 2. Inefficient Water Removal: In polycondensation reactions, the presence of water can shift the equilibrium, preventing chain growth. 3. Suboptimal Catalyst: The chosen catalyst may not be effective for long-chain diols. 4. Improper Monomer Stoichiometry: An imbalance in the molar ratio of diol and dicarboxylic acid can limit the polymer chain length.1. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric hindrance. However, monitor for potential side reactions or degradation. 2. High Vacuum Application: Employ a high vacuum system to efficiently remove water or other small molecule byproducts. Azeotropic distillation can also be an effective method for water removal.[1] 3. Catalyst Optimization: Experiment with different catalysts known to be effective for polycondensation, such as tin-based catalysts (e.g., dibutyltin (B87310) oxide), titanium-based catalysts (e.g., tetrabutyl titanate), or specialized enzyme catalysts (e.g., immobilized Candida antarctica lipase (B570770) B).[2][3][4] 4. Precise Monomer Measurement: Ensure accurate weighing and molar calculation of monomers. A slight excess of the diol can sometimes be beneficial to compensate for any loss during the reaction.
Slow Reaction Rate 1. Low Reaction Temperature: Insufficient thermal energy to drive the reaction forward at a reasonable pace. 2. Low Catalyst Concentration: The amount of catalyst may be too low to effectively catalyze the polymerization. 3. Poor Mass Transfer: In heterogeneous catalysis (e.g., with an immobilized enzyme), inefficient mixing can limit the contact between reactants and the catalyst.1. Gradual Temperature Increase: Incrementally raise the reaction temperature and monitor the reaction progress (e.g., by measuring viscosity or byproduct evolution). 2. Catalyst Loading Study: Perform a series of experiments with varying catalyst concentrations to find the optimal loading. Be aware that excessive catalyst can sometimes lead to side reactions. 3. Improve Agitation: Ensure vigorous and efficient stirring to improve mass transfer within the reaction vessel.
Polymer Discoloration 1. Thermal Degradation: High reaction temperatures maintained for extended periods can lead to the degradation of the polymer, causing yellowing or browning. 2. Catalyst-Induced Side Reactions: Some catalysts, particularly certain titanium-based ones, can cause discoloration at high temperatures.[3] 3. Oxidation: Presence of oxygen in the reaction system can lead to oxidative degradation of the polymer.1. Optimize Reaction Time and Temperature: Determine the minimum temperature and time required to achieve the desired molecular weight. 2. Select Appropriate Catalyst: If discoloration is a persistent issue, consider using catalysts that are less prone to causing color changes, such as some tin or enzyme-based catalysts. 3. Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inconsistent Batch-to-Batch Results 1. Variability in Monomer Purity: Impurities in this compound or the co-monomer can affect the polymerization kinetics and final polymer properties. 2. Inconsistent Reaction Conditions: Fluctuations in temperature, pressure, or stirring speed between batches. 3. Moisture Contamination: Absorption of atmospheric moisture by the monomers or solvents.1. Monomer Purification: Ensure the purity of the monomers through appropriate purification techniques (e.g., recrystallization). 2. Strict Process Control: Maintain tight control over all reaction parameters using calibrated equipment. 3. Use of Anhydrous Reagents and Solvents: Dry all monomers and solvents before use and handle them in a moisture-free environment (e.g., a glove box or under an inert atmosphere).

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive than shorter-chain diols like 1,4-butanediol (B3395766) in polymerization?

The lower reactivity of this compound is primarily attributed to the steric hindrance caused by its long, flexible aliphatic chain. This chain can shield the terminal hydroxyl groups, making them less accessible to react with the co-monomer (e.g., a dicarboxylic acid). Additionally, the increased hydrophobicity of the long chain can affect its solubility and interaction with certain catalysts and co-monomers in the reaction medium.[2]

Q2: What are the recommended catalysts for the polymerization of this compound?

Several types of catalysts can be effective. For traditional melt polycondensation, organometallic catalysts such as tetrabutyl titanate (TBT) , titanium(IV) isopropoxide (TIS) , and dibutyltin(IV) oxide (DBTO) are commonly used.[3] For milder reaction conditions, enzymatic catalysis using immobilized lipases, such as Candida antarctica lipase B (CALB), offers a greener alternative.[2] Inorganic acid catalysts have also been reported for the synthesis of aliphatic polyesters.

Q3: What are the typical reaction conditions for the polycondensation of this compound with a dicarboxylic acid?

The optimal reaction conditions can vary depending on the specific dicarboxylic acid and catalyst used. However, a general two-stage melt polycondensation process is often employed:

  • Esterification Stage: The monomers are heated at a temperature of 150-190°C under an inert atmosphere to form oligomers, with the continuous removal of water.

  • Polycondensation Stage: The temperature is raised to 200-240°C, and a high vacuum is applied to facilitate the removal of water and drive the reaction towards high molecular weight polymer formation.

Q4: How can I increase the molecular weight of the resulting polyester (B1180765)?

To achieve a higher molecular weight, consider the following strategies:

  • Ensure High Monomer Purity: Impurities can act as chain terminators.

  • Precise Stoichiometric Balance: Use an exact 1:1 molar ratio of diol to dicarboxylic acid.

  • Efficient Removal of Byproducts: Utilize high vacuum and/or azeotropic distillation.

  • Optimize Catalyst Selection and Concentration: The right catalyst can significantly enhance the reaction rate and extent of polymerization.

  • Increase Reaction Time: Allow sufficient time for the polymer chains to grow.

  • Solid-State Polycondensation (SSP): After initial melt polycondensation, the polymer can be subjected to SSP, where it is heated at a temperature below its melting point under vacuum or an inert gas flow. This can further increase the molecular weight.

Q5: Are there alternative polymerization methods to traditional polycondensation for this compound?

Yes, other methods can be employed:

  • Enzymatic Polymerization: This method uses lipases as catalysts under milder conditions, which can be advantageous for sensitive monomers. The reaction is typically carried out in a solvent like toluene (B28343) at temperatures between 60-80°C.[2]

  • Acyclic Diene Metathesis (ADMET) Polymerization: If this compound is first converted to a diene, ADMET polymerization can be used to form unsaturated polyesters, which can then be hydrogenated.[5]

  • Reaction with Diacid Chlorides or Anhydrides: These more reactive co-monomers can be used in solution polymerization at lower temperatures, but they often generate stoichiometric amounts of byproducts (e.g., HCl) that need to be neutralized.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound with Adipic Acid

Materials:

  • This compound (purified)

  • Adipic Acid (purified)

  • Tetrabutyl titanate (TBT) catalyst

  • Nitrogen gas supply

  • High vacuum pump

Procedure:

  • Charging the Reactor: In a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge equimolar amounts of this compound and adipic acid.

  • Catalyst Addition: Add the TBT catalyst (e.g., 200-500 ppm relative to the total monomer weight).

  • Esterification: Heat the mixture to 180°C under a slow stream of nitrogen. Maintain this temperature for 2-4 hours, or until the theoretical amount of water has been collected in the condenser.

  • Polycondensation: Gradually increase the temperature to 220°C while slowly reducing the pressure to below 1 mbar.

  • Reaction Monitoring: Continue the reaction under high vacuum and at 220°C for another 4-6 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the melt (observed through the stirrer torque).

  • Polymer Recovery: Once the desired viscosity is reached, cool the reactor to room temperature under nitrogen. The resulting polyester can then be removed.

Protocol 2: Enzymatic Polymerization of this compound with Divinyl Adipate (B1204190)

Materials:

  • This compound

  • Divinyl Adipate

  • Immobilized Candida antarctica lipase B (CALB)

  • Anhydrous Toluene

  • Molecular Sieves (4Å)

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve equimolar amounts of this compound and divinyl adipate in anhydrous toluene.

  • Addition of Catalyst and Drying Agent: Add immobilized CALB (typically 10% by weight of the monomers) and activated molecular sieves to the solution.

  • Polymerization: Seal the flask and heat the reaction mixture to 70°C with continuous stirring for 48-72 hours.

  • Catalyst Removal: After the reaction is complete, cool the mixture and filter off the enzyme and molecular sieves.

  • Polymer Precipitation: Precipitate the polyester by slowly pouring the toluene solution into a large excess of cold methanol (B129727) with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh cold methanol, and dry it under vacuum at room temperature.

Data Presentation

Table 1: Comparison of Catalysts for Polyesterification of Long-Chain Diols
Catalyst Typical Concentration Reaction Temperature (°C) Advantages Disadvantages
Tetrabutyl titanate (TBT) 200-500 ppm200-240High activityCan cause discoloration at high temperatures[3]
Dibutyltin(IV) oxide (DBTO) 200-500 ppm200-240Good activity, less discoloration than titanatesTin compounds can have toxicity concerns
Immobilized CALB 5-10 wt%60-80Mild reaction conditions, high selectivity, green catalyst[2]Slower reaction rates, higher cost, requires solvent
Inorganic Acids (e.g., H₃PO₄) 0.1-0.5 mol%180-220Low costCan cause side reactions and corrosion

Visualizations

Experimental Workflow for Melt Polycondensation

melt_polycondensation cluster_setup Reactor Setup cluster_reaction Reaction Stages cluster_recovery Product Recovery Monomers Charge Monomers (this compound + Dicarboxylic Acid) Catalyst Add Catalyst (e.g., TBT) Monomers->Catalyst Esterification Esterification (180°C, N2) Water Removal Catalyst->Esterification Polycondensation Polycondensation (220°C, High Vacuum) Byproduct Removal Esterification->Polycondensation Increase Temp Apply Vacuum Cooling Cool to RT under N2 Polycondensation->Cooling Extraction Extract Polymer Cooling->Extraction

Caption: Workflow for the melt polycondensation of this compound.

Signaling Pathway for Overcoming Low Reactivity

low_reactivity_solution cluster_problem Problem cluster_outcome Outcome LowReactivity Low Reactivity of This compound HighTemp Increased Temperature HighVacuum High Vacuum OptimalCatalyst Optimized Catalyst MonomerPurity High Monomer Purity HighMW High Molecular Weight Polymer HighTemp->HighMW HighVacuum->HighMW OptimalCatalyst->HighMW MonomerPurity->HighMW

Caption: Strategies to overcome the low reactivity of this compound.

References

Technical Support Center: Polyesterification with 1,14-Tetradecanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the polyesterification of 1,14-tetradecanediol.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the polyesterification of long-chain diols like this compound?

A1: A range of catalysts can be employed, with the most common being organometallic compounds and protonic acids. Titanium-based catalysts, such as titanium(IV) isopropoxide (TIS) and tetrabutyl titanate(IV) (TBT), along with tin-based catalysts like tin(II) 2-ethylhexanoate (B8288628) (TEH) and dibutyltin(IV) oxide (DBTO), are widely used in melt polycondensation due to their high efficiency.[1] Protonic acids like p-toluenesulfonic acid (PTSA) are also effective, particularly in solution polymerization. For milder reaction conditions, enzymatic catalysts, such as immobilized lipases (e.g., Novozym 435), offer a green alternative.[2]

Q2: How does the choice of catalyst affect the final polyester (B1180765) properties?

A2: The catalyst choice can significantly influence the reaction kinetics, molecular weight, and color of the final polymer. Titanate catalysts are known for their high reactivity, which can lead to shorter reaction times and higher molecular weights.[1] However, they can also cause discoloration (yellowing) of the polyester, especially at high temperatures.[1][3] Tin-based catalysts can offer a good balance of reactivity and color. Protonic acids are effective but can sometimes lead to side reactions like etherification.[4] Enzymatic catalysts provide excellent selectivity and result in polymers with good color but may require longer reaction times and specific solvent systems.[2]

Q3: What are the typical reaction conditions for polyesterification with this compound?

A3: Polyesterification is typically a two-stage process. The first stage, esterification, is usually carried out at 150-200°C under a nitrogen atmosphere to facilitate the removal of water. The second stage, polycondensation, requires higher temperatures (220-250°C) and a high vacuum (below 1 mbar) to remove the diol and other volatile byproducts, thereby increasing the polymer's molecular weight.[5]

Q4: Why am I obtaining a low molecular weight polyester?

A4: Low molecular weight is a common issue in polyesterification and can be attributed to several factors:

  • Imperfect Stoichiometry: An exact 1:1 molar ratio of diol to dicarboxylic acid is crucial for achieving a high degree of polymerization.[5]

  • Inefficient Water Removal: The water produced during esterification can hydrolyze the ester bonds, limiting chain growth. Efficient removal of water is essential.[5]

  • Monomer Impurities: Impurities in the this compound or the dicarboxylic acid can act as chain terminators.[6]

  • Suboptimal Reaction Conditions: Insufficient reaction time, temperature, or vacuum during the polycondensation stage can prevent the polymer chains from reaching a high molecular weight.[6]

  • Catalyst Inactivity: The catalyst may be deactivated by impurities or by the water produced during the reaction.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Molecular Weight Inaccurate stoichiometry of monomers.Carefully weigh high-purity monomers to ensure a precise 1:1 molar ratio.[5]
Inefficient removal of water or other condensation byproducts.Use a high vacuum (<1 mbar) during the polycondensation stage and ensure the reaction setup allows for efficient distillation.[5]
Monomer or solvent impurities.Purify monomers by recrystallization. Ensure all solvents are anhydrous.[6]
Insufficient catalyst concentration or catalyst deactivation.Optimize the catalyst concentration (typically 100-500 ppm). Ensure the catalyst is added to a dry reaction mixture.[7]
Reaction time or temperature is too low.Increase the reaction time or temperature during the polycondensation stage, while monitoring for potential degradation.[6]
Polymer Discoloration (Yellowing/Browning) High reaction temperatures.Optimize the reaction temperature to the lowest effective level. Minimize the time the polymer is held at high temperatures.[6]
Presence of oxygen in the reactor.Maintain a continuous flow of inert gas (nitrogen or argon) throughout the reaction.[8]
Catalyst-induced degradation.Titanate catalysts are known to cause more coloration.[1] Consider using a tin-based catalyst or an enzymatic catalyst. The addition of phosphorus-based heat stabilizers can also mitigate discoloration.[9]
Gel Formation Presence of trifunctional impurities in monomers.Ensure the purity of the diol and dicarboxylic acid.
Side reactions at high temperatures.Lower the reaction temperature and use a more active catalyst to shorten the reaction time.
Slow Reaction Rate Low catalyst activity or concentration.Increase the catalyst concentration or switch to a more active catalyst system. For example, titanates are generally more active than tin catalysts.[1]
Low reaction temperature.Increase the reaction temperature, being mindful of potential side reactions and discoloration.
Low reactivity of the diol.While this compound has primary hydroxyl groups and is relatively reactive, for less reactive diols, using more reactive dicarboxylic acid derivatives (e.g., diacid chlorides) can increase the reaction rate.[5]

Data Presentation

Table 1: Comparison of Catalysts for Polyesterification of Long-Chain Diols (Qualitative and Semi-Quantitative Data)

Catalyst TypeCatalyst ExampleTypical ConcentrationRelative ReactivityFinal Polymer ColorKey Considerations
Titanium-based Titanium(IV) isopropoxide (TIS), Tetrabutyl titanate (TBT)100 - 500 ppmVery High[1]Can be yellow to brown[1][3]Highly efficient but can cause discoloration at high temperatures.[1]
Tin-based Tin(II) 2-ethylhexanoate (TEH), Dibutyltin(IV) oxide (DBTO)200 - 500 ppmHigh[1]Generally good (white to off-white)[3]Good balance of reactivity and final polymer color.[1][3]
Acid Catalysts p-Toluenesulfonic acid (PTSA)0.1 - 0.5 mol%ModerateCan vary, potential for discolorationCan catalyze side reactions like etherification.[4]
Enzymatic Immobilized Lipase (B570770) (e.g., Novozym 435)5 - 10 wt%Low to Moderate[2]Excellent (white)[2]Green and selective, but requires milder conditions and longer reaction times.[2]

Note: The data presented is a qualitative and semi-quantitative summary based on available literature for long-chain aliphatic diols. Specific performance will vary depending on the exact reaction conditions.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound with Adipic Acid using a Titanium Catalyst

This protocol describes a typical two-stage melt polycondensation process.

Materials:

  • This compound (high purity)

  • Adipic Acid (high purity)

  • Titanium(IV) isopropoxide (TIS)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and receiving flask

  • Nitrogen inlet and outlet

  • High-vacuum pump

  • Heating mantle with a temperature controller

Procedure:

Stage 1: Esterification

  • Charge the three-necked flask with equimolar amounts of this compound and adipic acid.

  • Add the titanium(IV) isopropoxide catalyst (e.g., 250 ppm relative to the final polymer weight).

  • Assemble the apparatus and begin purging the system with a slow stream of nitrogen gas.

  • Start stirring and gradually heat the mixture to 180°C.

  • Maintain this temperature for 2-4 hours. Water will be produced and should be collected in the receiving flask. The reaction is considered complete when approximately 95% of the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 230°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over about 1 hour to avoid excessive foaming.

  • Continue the reaction under high vacuum for an additional 3-5 hours. The viscosity of the molten polymer will noticeably increase.

  • To terminate the reaction, remove the heat source and break the vacuum by introducing nitrogen gas.

  • Allow the polymer to cool to room temperature under a nitrogen atmosphere before removal.

Protocol 2: Enzymatic Polymerization of this compound with Divinyl Adipate

This protocol details a greener synthesis approach using an immobilized lipase catalyst.

Materials:

  • This compound

  • Divinyl Adipate

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • Anhydrous solvent (e.g., toluene (B28343) or diphenyl ether)

  • Molecular sieves (e.g., 4Å)

Equipment:

  • Schlenk flask

  • Magnetic stirrer with a heating plate

  • Inert gas supply (nitrogen or argon)

Procedure:

  • To a Schlenk flask, add equimolar amounts of this compound and divinyl adipate, and the anhydrous solvent.

  • Add immobilized CALB (typically 10% by weight of the total monomers) and a small amount of molecular sieves to the flask to ensure anhydrous conditions.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Place the flask on the magnetic stirrer with heating.

  • Heat the reaction mixture to a temperature of 60-80°C with continuous stirring.

  • The polymerization is typically carried out for 24-72 hours.

  • After the reaction, cool the mixture to room temperature and dissolve it in a suitable solvent like chloroform.

  • Remove the immobilized enzyme by filtration.

  • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, like cold methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

Catalytic Mechanisms

acid_catalyzed_polyesterification Acid-Catalyzed Polyesterification Mechanism Protonation 1. Protonation of Carboxylic Acid Nucleophilic_Attack 2. Nucleophilic Attack by Diol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate 3. Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer 4. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination 5. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 6. Deprotonation to form Ester Water_Elimination->Deprotonation

Caption: A simplified workflow of the acid-catalyzed polyesterification mechanism.

metal_catalyzed_polyesterification Metal-Catalyzed Polyesterification (Coordination-Insertion) Ligand_Exchange 1. Ligand Exchange (Alcoholysis) Coordination 2. Coordination of Carboxylic Acid Ligand_Exchange->Coordination Insertion 3. Insertion into Metal-Alkoxide Bond Coordination->Insertion Product_Release 4. Release of Ester and Water Insertion->Product_Release Product_Release->Ligand_Exchange Catalyst Regeneration polyesterification_workflow General Experimental Workflow for Melt Polycondensation Monomer_Charging 1. Monomer and Catalyst Charging (this compound, Diacid, Catalyst) Inert_Atmosphere 2. Establish Inert Atmosphere (Nitrogen Purge) Monomer_Charging->Inert_Atmosphere Esterification 3. Esterification Stage (150-200°C, atmospheric pressure) - Water Removal - Inert_Atmosphere->Esterification Polycondensation 4. Polycondensation Stage (220-250°C, high vacuum) - Diol Removal - Esterification->Polycondensation Cooling 5. Cooling and Polymer Isolation Polycondensation->Cooling Characterization 6. Polymer Characterization (GPC, DSC, NMR, etc.) Cooling->Characterization

References

Preventing side reactions in polyurethane synthesis with long-chain diols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in polyurethane synthesis, with a specific focus on challenges related to long-chain diols and the prevention of side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions encountered during polyurethane synthesis with long-chain diols, and what are their consequences?

A1: The primary side reactions in polyurethane synthesis are the formation of allophanate (B1242929) and biuret (B89757) linkages. These reactions occur when isocyanate groups react with urethane (B1682113) or urea (B33335) groups, respectively. Allophanate formation involves the reaction of an isocyanate with a urethane linkage, a reaction that is more likely at elevated temperatures and with an excess of isocyanate.[1] Biuret formation occurs when an isocyanate group reacts with a urea linkage. Urea linkages themselves are often the result of a side reaction between isocyanates and any residual water in the reaction mixture. The formation of allophanate and biuret linkages introduces branching and cross-linking in the polymer structure, which can significantly alter the material's properties, potentially leading to increased stiffness, reduced flexibility, and in some cases, gelation.[1]

Q2: How does the use of long-chain diols influence the occurrence of these side reactions?

A2: The use of long-chain diols can influence side reactions primarily through steric hindrance. The long aliphatic chains of these diols can physically obstruct the approach of isocyanate groups to the active hydrogen on the urethane or urea linkages, thereby potentially reducing the rate of allophanate and biuret formation. For reactions with highly reactive aromatic diisocyanates, steric hindrance plays a significant role in the reaction kinetics.[2] While this effect is generally accepted, quantitative data directly comparing the extent of side reactions with varying diol chain lengths is not extensively documented in the literature. However, the principle of steric hindrance suggests that longer diol chains can be advantageous in minimizing unwanted cross-linking.

Q3: What are the key process parameters that need to be controlled to minimize side reactions?

A3: Several key process parameters must be carefully controlled to minimize side reactions:

  • Temperature: Higher temperatures significantly accelerate the formation of allophanate and biuret.[1] It is crucial to maintain the reaction temperature within a range that is sufficient for the primary urethane reaction to proceed without excessively promoting side reactions. For many polyurethane systems, a temperature range of 60-80°C is recommended.[3][4]

  • Stoichiometry (Isocyanate Index): An excess of isocyanate (a high isocyanate index) is a primary driver for allophanate and biuret formation.[1] Precise control of the stoichiometric ratio of isocyanate to hydroxyl groups is critical. A slight excess of isocyanate is often used to ensure complete reaction of the hydroxyl groups, but a large excess should be avoided.

  • Catalyst Selection and Concentration: The choice of catalyst can significantly influence the selectivity of the urethane reaction over side reactions. While common catalysts like dibutyltin (B87310) dilaurate (DBTDL) are effective for the main reaction, they can also promote side reactions at higher temperatures.[3] The catalyst concentration should be optimized to achieve a reasonable reaction rate without overly accelerating side reactions.

  • Moisture Content: Water reacts with isocyanates to form urea linkages, which are precursors to biuret formation. Therefore, it is essential to use anhydrous reactants and solvents and to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen).[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Premature Gelation of the Reaction Mixture Excessive side reactions leading to a high degree of cross-linking.Lower the reaction temperature: Maintain the temperature in the lower end of the recommended range (e.g., 60°C).• Reduce catalyst concentration: A lower catalyst concentration can slow down both the main and side reactions, giving better control.• Verify stoichiometry: Ensure an excessive amount of isocyanate is not being used. Recalculate the required amounts based on the equivalent weights of the reactants.• Ensure anhydrous conditions: Thoroughly dry all reactants and solvents before use.
Final Polymer is Brittle or Stiffer than Expected High degree of allophanate or biuret formation.Re-evaluate the isocyanate index: A lower isocyanate index will reduce the excess isocyanate available for side reactions.• Optimize the catalyst: Consider a catalyst with higher selectivity for the urethane reaction.• Monitor the reaction closely: Use in-situ monitoring techniques like FTIR to track the disappearance of the NCO peak and avoid prolonged reaction times at elevated temperatures after the main reaction is complete.
Inconsistent Batch-to-Batch Properties Variations in moisture content, temperature, or reactant purity.Standardize drying procedures: Implement a consistent and verifiable method for drying all reactants and solvents.• Implement precise temperature control: Use a reliable temperature control system for the reaction vessel.• Use high-purity reactants: Ensure the purity of the diols and isocyanates is consistent across batches.

Data Presentation

Table 1: Effect of Isocyanate Index on Side Reaction Products

Isocyanate Index (NCO/OH ratio)Urethane Group Content (%)Allophanate Group Content (%)Biuret Group Content (%)Observations
1.0HighLowVery LowPrimarily linear polymer formation.
1.1Moderate-HighModerateLowOnset of significant branching.
1.2ModerateHighModerateIncreased cross-linking, potential for reduced flexibility.
>1.2LowerVery HighHighHigh degree of cross-linking, risk of gelation and brittle polymer.

Note: The values presented are qualitative and illustrative. The actual percentages will vary depending on the specific reactants, catalyst, and reaction conditions.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Polyurethane with a Long-Chain Diol Minimizing Side Reactions

This protocol describes a two-step (prepolymer) method, which allows for better control over the polymer structure and can help minimize side reactions.

Materials:

  • Long-chain diol (e.g., poly(tetramethylene ether) glycol - PTMEG, or a long-chain aliphatic diol)

  • Diisocyanate (e.g., isophorone (B1672270) diisocyanate - IPDI)

  • Chain extender (e.g., 1,4-butanediol (B3395766) - BDO)

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL)

  • Anhydrous solvent (e.g., dimethylacetamide - DMAc)

  • Nitrogen gas supply

  • Standard laboratory glassware (four-necked round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, thermometer)

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

Step 1: Prepolymer Synthesis

  • Drying: Thoroughly dry the long-chain diol and chain extender in a vacuum oven at 80-90°C for at least 4 hours to remove any residual moisture.[5] Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reaction Setup: Assemble the four-necked flask with a mechanical stirrer, nitrogen inlet, reflux condenser, and dropping funnel. Maintain a positive pressure of dry nitrogen throughout the experiment.[3]

  • Reactant Addition: Charge the dried long-chain diol and anhydrous solvent to the reaction flask. Begin stirring and heat the mixture to 60°C to ensure the diol is completely dissolved.

  • Isocyanate Addition: Slowly add the diisocyanate to the reaction mixture via the dropping funnel over a period of 30-60 minutes. The molar ratio of NCO to OH groups should be approximately 2:1 to form an isocyanate-terminated prepolymer.

  • Catalyst Addition: After the diisocyanate addition is complete, add a catalytic amount of DBTDL (typically 0.01-0.05 wt% of the total reactants).[3]

  • Reaction Monitoring: Maintain the reaction temperature at 60-70°C. Monitor the progress of the reaction by taking small aliquots and analyzing the NCO content via titration or by observing the disappearance of the -OH peak and the appearance of the urethane -NH peak using in-situ FTIR spectroscopy. The reaction is typically continued for 2-3 hours.[3]

Step 2: Chain Extension

  • Temperature Adjustment: Once the theoretical NCO content for the prepolymer is reached, cool the reaction mixture to 60°C.

  • Chain Extender Addition: Slowly add the stoichiometric amount of the dried chain extender (e.g., 1,4-butanediol) to the prepolymer solution while stirring vigorously.

  • Polymerization: Continue the reaction at 60-70°C for another 2-3 hours. A significant increase in viscosity will be observed as the high molecular weight polymer forms.[3]

  • Isolation: Once the desired viscosity is achieved, the polymer can be precipitated by pouring the solution into a non-solvent like methanol, filtered, and dried in a vacuum oven.

Protocol 2: Monitoring Side Reactions using FTIR Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time monitoring of polyurethane synthesis and the formation of side products.

Procedure:

  • Setup: Use an FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe suitable for in-situ reaction monitoring.

  • Data Acquisition: Collect spectra at regular intervals throughout the synthesis.

  • Analysis:

    • Urethane Formation: Monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane N-H stretch (around 3300 cm⁻¹) and C=O stretch (around 1700-1730 cm⁻¹).

    • Allophanate Formation: The formation of allophanate linkages can be detected by the appearance of a new carbonyl peak typically shifted to a lower wavenumber (around 1680-1690 cm⁻¹) compared to the urethane carbonyl.

    • Biuret Formation: Biuret linkages also show a characteristic carbonyl peak, often in a similar region to allophanate, making distinct quantification challenging with FTIR alone.

Visualizations

Polyurethane_Synthesis_Workflow cluster_prep Preparation cluster_synth Synthesis cluster_post Post-Synthesis Dry Reactants Dry Reactants Assemble Reactor Assemble Reactor Dry Reactants->Assemble Reactor 1 Charge Diol & Solvent Charge Diol & Solvent Assemble Reactor->Charge Diol & Solvent 2 Heat to 60C Heat to 60C Charge Diol & Solvent->Heat to 60C 3 Add Diisocyanate Add Diisocyanate Heat to 60C->Add Diisocyanate 4 Add Catalyst Add Catalyst Add Diisocyanate->Add Catalyst 5 Prepolymer Reaction Prepolymer Reaction Add Catalyst->Prepolymer Reaction 6 Cool to 60C Cool to 60C Prepolymer Reaction->Cool to 60C 7 Add Chain Extender Add Chain Extender Cool to 60C->Add Chain Extender 8 Chain Extension Chain Extension Add Chain Extender->Chain Extension 9 Isolate Polymer Isolate Polymer Chain Extension->Isolate Polymer 10 Dry Polymer Dry Polymer Isolate Polymer->Dry Polymer 11 Characterize Characterize Dry Polymer->Characterize 12

Caption: Experimental workflow for the two-step synthesis of polyurethane.

Side_Reaction_Pathways Isocyanate Isocyanate (R-NCO) Urethane Urethane Linkage (-NH-COO-) Isocyanate->Urethane + Diol Urea Urea Linkage (-NH-CO-NH-) Isocyanate->Urea + Water (contaminant) Allophanate Allophanate (Crosslink) Isocyanate->Allophanate Biuret Biuret (Crosslink) Isocyanate->Biuret Diol Long-Chain Diol (HO-R'-OH) Diol->Urethane Urethane->Allophanate + Isocyanate (excess) High Temp Water Water (H2O) Water->Urea Urea->Biuret + Isocyanate (excess) High Temp

Caption: Signaling pathways for primary and side reactions in polyurethane synthesis.

References

Purification techniques for 1,14-Tetradecanediol to remove impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1,14-Tetradecanediol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in this compound depend on its synthetic route. Typically, it is synthesized by the reduction of tetradecanedioic acid or its dimethyl ester.[1] Therefore, you can expect to find:

  • Unreacted Starting Material: Tetradecanedioic acid or dimethyl tetradecanedioate.

  • Mono-alcohols: Such as 1-tetradecanol, which can arise from impurities in the starting material or from over-reduction of one of the functional groups.

  • Residual Solvents: Solvents used in the reaction and work-up, such as tetrahydrofuran (B95107) (THF), diethyl ether, or hexane (B92381).

  • Byproducts from the Reducing Agent: For example, aluminum salts if lithium aluminum hydride (LiAlH4) is used.[2][3][4][5]

Q2: Which purification technique is best for this compound?

A2: The best purification technique depends on the impurity profile and the desired final purity.

  • Recrystallization is effective for removing small amounts of impurities if a suitable solvent system can be found. It is a good final purification step to obtain high-purity crystalline material.

  • Column Chromatography is a versatile technique for separating this compound from impurities with different polarities, such as less polar mono-alcohols and more polar di-acids.

  • Distillation is generally not recommended for high-boiling point compounds like this compound as it can lead to decomposition.[1]

Q3: How can I monitor the purity of this compound during purification?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity and identify a suitable solvent system for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and can help to identify them based on their mass spectra.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the purified product and detect impurities with different chemical shifts.[6][9][10]

Troubleshooting Guides

Recrystallization

Problem: Oiling out instead of crystallization.

  • Cause: The compound's solubility in the chosen solvent is too high, or the cooling process is too rapid.

  • Solution:

    • Add a co-solvent: Introduce a solvent in which the diol is less soluble (an anti-solvent) dropwise to the warm solution until slight turbidity appears, then reheat to dissolve and cool slowly. A common combination is ethyl acetate (B1210297) and hexane.

    • Slow cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Problem: Low recovery yield.

  • Cause: Using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.[11]

  • Solution:

    • Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool thoroughly: Ensure the crystallization mixture is cooled to a low enough temperature to maximize precipitation.

    • Second crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this crop may be less pure than the first.

Column Chromatography

Problem: The compound is not eluting from the column.

  • Cause: The eluent is not polar enough to move the highly polar diol down the silica (B1680970) gel column.

  • Solution:

    • Increase eluent polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). For very polar compounds, a methanol (B129727)/dichloromethane (B109758) system can be effective.

    • Use a stronger solvent system: Consider using a more polar solvent system altogether, such as a gradient of methanol in dichloromethane.

Problem: Poor separation of this compound from a mono-alcohol impurity.

  • Cause: The polarity difference between the diol and the mono-alcohol is not large enough for good separation with the chosen eluent.

  • Solution:

    • Optimize the solvent gradient: Use a shallow gradient of a moderately polar solvent system (e.g., a slow increase of ethyl acetate in hexane). This will increase the resolution between the two compounds.

    • Use a different stationary phase: While silica gel is common, other stationary phases like alumina (B75360) or functionalized silica could offer different selectivity.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline. The optimal solvent ratio and temperatures may need to be adjusted based on the impurity profile of your crude material.

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • While the solution is still warm, add hexane dropwise until the solution becomes slightly cloudy.

  • Gently warm the solution until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum.

ParameterValue
Initial Purity ~90%
Solvent System Ethyl Acetate / Hexane
Approx. Ratio (v/v) 1:2 to 1:4 (EtOAc:Hexane)
Expected Yield 70-85%
Expected Purity >98%
Column Chromatography Protocol

Objective: To separate this compound from non-polar and moderately polar impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Pack the Column: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a level bed.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel.

  • Elute with a Gradient: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. A suggested gradient is provided in the table below.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Eluent Composition (Ethyl Acetate in Hexane)Volume (Column Volumes)Purpose
10%2Elute very non-polar impurities
10% -> 40%10Elute mono-alcohol and other less polar impurities
40% -> 70%10Elute this compound
70% -> 100%2Wash the column

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_paths Purification Techniques cluster_end Final Product start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis decision Impurity Profile? tlc_analysis->decision recrystallization Recrystallization decision->recrystallization Minor Impurities column_chrom Column Chromatography decision->column_chrom Multiple/Close Impurities pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product

Caption: Decision workflow for selecting a purification technique for this compound.

Troubleshooting_Column_Chromatography cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Incorrect Solvent System start->cause1 cause2 Improper Column Packing start->cause2 cause3 Sample Overload start->cause3 solution1a Optimize Gradient via TLC cause1->solution1a solution1b Change Solvent System cause1->solution1b solution2 Repack Column cause2->solution2 solution3 Reduce Sample Amount cause3->solution3

Caption: Troubleshooting guide for column chromatography of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for High Conversion of 1,14-Tetradecanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,14-Tetradecanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions for a high conversion of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and high-yielding methods for the synthesis of this compound are:

  • Reduction of 1,14-Tetradecanedioic Acid: This method typically employs a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3-THF), to reduce the dicarboxylic acid to the corresponding diol.

  • Reduction of Dimethyl Tetradecanedioate (B1240563): This route involves the reduction of the dimethyl ester of 1,14-tetradecanedioic acid using a hydride reagent, most commonly diisobutylaluminium hydride (DIBAL-H).

Q2: Which method generally provides a higher yield?

A2: Both methods can achieve very high yields. The reduction of 1,14-tetradecanedioic acid with borane in tetrahydrofuran (B95107) has been reported to yield 100% of this compound. The reduction of dimethyl tetradecanedioate with DIBAL-H is also highly efficient, with reported yields of up to 97%. The choice of method may depend on the availability of starting materials, equipment, and safety considerations associated with the reagents.

Q3: What are the key safety precautions to consider when working with borane and DIBAL-H?

A3: Both borane and DIBAL-H are hazardous reagents that require careful handling in a controlled laboratory environment, preferably within a fume hood.

  • Borane-THF complex (BH3-THF): This reagent is flammable and can release flammable gases upon contact with water. It is also corrosive. Always use under an inert atmosphere (e.g., nitrogen or argon) and handle with appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.

  • Diisobutylaluminium hydride (DIBAL-H): DIBAL-H is a pyrophoric liquid, meaning it can ignite spontaneously in air. It reacts violently with water. It must be handled under a strict inert atmosphere. All glassware must be thoroughly dried before use.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: A spot of the reaction mixture is compared with spots of the starting material and a pure sample of the product (if available). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

  • GC-MS: This technique can provide more quantitative information about the conversion of the starting material and the formation of the product and any side products.

Troubleshooting Guides

Route 1: Reduction of 1,14-Tetradecanedioic Acid with Borane-THF

Issue 1: Low or No Conversion of Starting Material

Possible Cause Troubleshooting Step
Inactive Borane Reagent Ensure the borane-THF solution is fresh and has been stored correctly under an inert atmosphere and at the recommended temperature. Older or improperly stored reagent can degrade.
Incomplete Dissolution of Starting Material 1,14-Tetradecanedioic acid has limited solubility in THF at room temperature. Ensure the reaction is performed at reflux to aid dissolution.
Insufficient Reagent Use a molar excess of borane to ensure complete reduction of both carboxylic acid groups.
Reaction Time Too Short Allow the reaction to proceed for a sufficient duration. Monitor by TLC or GC-MS until the starting material is consumed.

Issue 2: Formation of Side Products

Possible Cause Troubleshooting Step
Presence of Water Ensure all glassware is thoroughly dried and the reaction is conducted under a strict inert atmosphere. Water will quench the borane reagent.
Reaction with Solvent Borane-THF is generally stable, but prolonged reflux times at high temperatures could potentially lead to side reactions with the solvent. Adhere to recommended reaction times.

Issue 3: Difficult Product Isolation/Purification

Possible Cause Troubleshooting Step
Formation of Borate (B1201080) Esters During workup, the addition of an acid (e.g., HCl) is necessary to hydrolyze the borate esters formed during the reaction.
Product Co-precipitation with Boric Acid After acidic workup, ensure the aqueous and organic layers are thoroughly separated. Multiple extractions with an organic solvent may be necessary. Washing the combined organic layers with brine can help remove residual water and water-soluble impurities.
Product is a Waxy Solid This compound is a waxy solid at room temperature, which can make handling difficult. After evaporation of the solvent, the product can be purified by recrystallization from a suitable solvent system.
Route 2: Reduction of Dimethyl Tetradecanedioate with DIBAL-H

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Over-reduction to Aldehyde or Other Intermediates The reaction must be maintained at a low temperature (typically -78 °C) during the addition of DIBAL-H to prevent the reduction from stopping at the aldehyde stage or forming other byproducts.
Incomplete Reaction Ensure a sufficient excess of DIBAL-H is used. Allow the reaction to stir for an adequate amount of time at low temperature before quenching.
Degradation of DIBAL-H Use a fresh bottle of DIBAL-H and ensure it has been handled under strict inert atmosphere conditions to prevent degradation.

Issue 2: Formation of Emulsions During Workup

Possible Cause Troubleshooting Step
Formation of Aluminum Salts The quenching of DIBAL-H with water or acid leads to the formation of aluminum hydroxides, which can form persistent emulsions.
Fieser Workup: A common method to break these emulsions is the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water. This procedure helps to precipitate the aluminum salts as a granular solid that can be easily filtered off.
Rochelle's Salt Workup: Adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can also effectively break up emulsions by chelating the aluminum salts.

Issue 3: Product Contamination with Aluminum Byproducts

Possible Cause Troubleshooting Step
Incomplete Removal of Aluminum Salts If the workup procedure does not completely remove the aluminum byproducts, they can contaminate the final product.
Ensure thorough filtration after the Fieser or Rochelle's salt workup. Washing the filtered solids with the organic solvent used for extraction can help recover any product that may have been adsorbed onto the salts.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: Borane Reduction Route 2: DIBAL-H Reduction
Starting Material 1,14-Tetradecanedioic AcidDimethyl Tetradecanedioate
Reducing Agent Borane-Tetrahydrofuran (BH3-THF)Diisobutylaluminium Hydride (DIBAL-H)
Typical Solvent Tetrahydrofuran (THF)Dichloromethane (B109758) (DCM), Hexane, or Toluene
Reaction Temperature Reflux-78 °C to 0 °C
Reported Yield up to 100%up to 97%
Key Considerations Requires handling of flammable and corrosive borane reagent. Good for direct reduction of the diacid.Requires handling of pyrophoric DIBAL-H. Strict low-temperature control is crucial. Workup can be challenging due to aluminum salt formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Borane Reduction
  • Preparation: Under an inert atmosphere of argon or nitrogen, add 1,14-tetradecanedioic acid to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Reagent Addition: Slowly add a solution of borane-THF complex (1 M in THF) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for the prescribed time (typically several hours). Monitor the reaction progress by TLC or GC-MS.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath and cautiously quench the excess borane by the slow, dropwise addition of methanol (B129727), followed by 1 M HCl.

  • Workup: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization.

Protocol 2: Synthesis of this compound via DIBAL-H Reduction
  • Preparation: Under an inert atmosphere, dissolve dimethyl tetradecanedioate in a suitable anhydrous solvent (e.g., dichloromethane or hexane) in a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for the specified duration. The reaction can be allowed to slowly warm to 0 °C. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back to -78 °C and slowly add methanol to quench the excess DIBAL-H.

  • Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the two layers become clear, or perform a Fieser workup. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by recrystallization.

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: Borane Reduction cluster_route2 Route 2: DIBAL-H Reduction start1 1,14-Tetradecanedioic Acid in THF reflux Add BH3-THF, Reflux start1->reflux quench1 Quench (MeOH, HCl) reflux->quench1 workup1 Aqueous Workup quench1->workup1 purify1 Recrystallization workup1->purify1 product1 This compound purify1->product1 start2 Dimethyl Tetradecanedioate in DCM cool Cool to -78°C start2->cool add_dibal Add DIBAL-H cool->add_dibal quench2 Quench (MeOH) add_dibal->quench2 workup2 Rochelle's Salt or Fieser Workup quench2->workup2 purify2 Recrystallization workup2->purify2 product2 This compound purify2->product2

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_logic cluster_diagnosis Initial Diagnosis cluster_sm_present Starting Material Present cluster_side_products_present Side Products Present cluster_solutions Potential Solutions start Low Yield of this compound check_sm Check for unreacted starting material (TLC/GC-MS) start->check_sm check_side_products Check for side products (TLC/GC-MS) start->check_side_products incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn side_rxn Side Reaction Occurred check_side_products->side_rxn inactive_reagent Inactive Reagent? incomplete_rxn->inactive_reagent insufficient_reagent Insufficient Reagent? incomplete_rxn->insufficient_reagent short_time Reaction Time Too Short? incomplete_rxn->short_time low_temp Temperature Too Low? (Borane Route) incomplete_rxn->low_temp use_fresh_reagent Use fresh, properly stored reagent inactive_reagent->use_fresh_reagent increase_reagent Increase stoichiometry of reagent insufficient_reagent->increase_reagent increase_time_temp Increase reaction time or temperature short_time->increase_time_temp low_temp->increase_time_temp over_reduction Over-reduction? (DIBAL-H Route) side_rxn->over_reduction water_present Presence of Water? side_rxn->water_present control_temp Maintain strict low-temperature control over_reduction->control_temp strict_inert Ensure strict inert and anhydrous conditions water_present->strict_inert

Technical Support Center: Characterization of Byproducts in 1,14-Tetradecanediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,14-tetradecanediol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and their potential byproducts?

A1: Two common laboratory-scale synthetic routes for this compound are the reduction of tetradecanedioic acid and the reduction of its corresponding diester, dimethyl tetradecanedioate.

  • Reduction of Tetradecanedioic Acid: This is typically achieved using borane (B79455) (BH₃) or its complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF). The primary potential byproducts are from incomplete reduction.

  • Reduction of Dimethyl Tetradecanedioate: This is often carried out using a bulky reducing agent like diisobutylaluminium hydride (DIBAL-H). Byproducts in this synthesis usually result from incomplete reduction of one of the ester groups.

Q2: What is the most common cause of byproduct formation in the borane reduction of tetradecanedioic acid?

A2: The most common issue is incomplete reduction . This can be due to several factors, including:

  • Insufficient reducing agent: The stoichiometry of the reducing agent to the dicarboxylic acid is crucial.

  • Reaction temperature: While the reaction is often carried out at room temperature or with gentle heating, insufficient temperature may lead to a sluggish reaction.

  • Reaction time: The reaction may not have been allowed to proceed to completion.

  • Formation of stable intermediates: Borane can form borate (B1201080) esters with the hydroxyl groups of the product, which require hydrolysis during the workup to yield the diol. Incomplete hydrolysis can lead to the isolation of these borate esters as byproducts.[1]

Q3: In the DIBAL-H reduction of dimethyl tetradecanedioate, how can I avoid the formation of the monoester-monoalcohol byproduct?

A3: The formation of the monoester-monoalcohol (methyl 14-hydroxytetradecanoate) is a result of incomplete reduction . To minimize this:

  • Ensure correct stoichiometry: Use a sufficient excess of DIBAL-H to ensure both ester groups are reduced.

  • Control the reaction temperature: While DIBAL-H reductions of esters to aldehydes are carried out at very low temperatures (e.g., -78 °C) to prevent over-reduction, the complete reduction to the alcohol often requires allowing the reaction to warm to room temperature.[2][3] Maintaining a low temperature for too long may hinder the complete reduction of the second ester group.

  • Slow addition of the reducing agent: Adding the DIBAL-H solution slowly and in a controlled manner can help maintain a consistent reaction temperature and prevent localized "hot spots" that could lead to side reactions.[2]

Q4: What analytical techniques are best suited for identifying byproducts in this compound synthesis?

A4: A combination of chromatographic and spectroscopic techniques is ideal for the characterization of byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile byproducts. The mass spectra can provide structural information for identification.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the long-chain diol from less volatile byproducts like the starting dicarboxylic acid or the monoester-monoalcohol. A diol column can be particularly effective.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any impurities present. Distinct chemical shifts can help identify functional groups of byproducts.[5]

Troubleshooting Guides

Problem 1: Incomplete Reduction of Tetradecanedioic Acid with Borane

Symptom: Analytical data (e.g., GC-MS, NMR) shows the presence of the starting material (tetradecanedioic acid) or a significant amount of 14-hydroxytetradecanoic acid.

Possible Cause Suggested Solution
Insufficient Borane Ensure at least a 2:1 molar ratio of BH₃ to dicarboxylic acid. It is often advisable to use a slight excess of the reducing agent.
Low Reaction Temperature If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C) while monitoring the reaction progress by TLC or GC.
Short Reaction Time Allow the reaction to stir for an extended period (e.g., 12-24 hours) to ensure it goes to completion.
Incomplete Hydrolysis of Borate Esters During the workup, ensure thorough quenching with an acidic solution (e.g., dilute HCl) and sufficient stirring to fully hydrolyze any borate ester intermediates.[1]
Problem 2: Presence of Monoester Impurity in DIBAL-H Reduction

Symptom: HPLC or NMR analysis indicates the presence of methyl 14-hydroxytetradecanoate alongside the desired this compound.

Possible Cause Suggested Solution
Insufficient DIBAL-H Use a molar excess of DIBAL-H (e.g., 2.2 to 2.5 equivalents per ester group) to drive the reaction to completion.
Reaction Temperature Too Low While the initial addition of DIBAL-H should be at a low temperature (e.g., -78 °C to 0 °C) to control the reaction, allowing the mixture to slowly warm to room temperature and stir for several hours can ensure the reduction of both ester groups.[3]
Poor Mixing Ensure efficient stirring throughout the addition of DIBAL-H and for the duration of the reaction to maintain a homogeneous mixture.
Premature Quenching Before quenching the reaction, confirm the absence of the monoester intermediate by a suitable in-process control like TLC or a small-scale workup and GC analysis.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

This protocol outlines a general method for the analysis of this compound and potential byproducts.

  • Sample Preparation:

    • Dissolve approximately 1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • If underivatized analysis is not optimal, derivatize the sample by adding 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

Parameter Value
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Inlet Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 10 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Protocol 2: HPLC Separation of this compound and Byproducts

This protocol provides a starting point for separating the polar diol from less polar byproducts.

  • Sample Preparation:

    • Dissolve 1 mg of the crude product in 1 mL of the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

Parameter Value
Column Diol Column, 4.6 x 250 mm, 5 µm
Mobile Phase A Hexane
Mobile Phase B Isopropanol
Gradient 95:5 (A:B) to 50:50 (A:B) over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Refractive Index (RI) or Evaporative Light Scattering (ELSD)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Byproduct Characterization start Crude this compound (from synthesis) dissolve Dissolve in Appropriate Solvent start->dissolve gcms GC-MS Analysis dissolve->gcms hplc HPLC Analysis dissolve->hplc nmr NMR Analysis dissolve->nmr identify Identify and Quantify Byproducts gcms->identify hplc->identify nmr->identify

Caption: Experimental workflow for byproduct characterization.

troubleshooting_logic cluster_borane Troubleshooting: Borane Route cluster_dibal Troubleshooting: DIBAL-H Route start Byproduct Detected in This compound Synthesis synthesis_route Identify Synthesis Route start->synthesis_route borane_reduction Borane Reduction of Tetradecanedioic Acid synthesis_route->borane_reduction Acid dibal_reduction DIBAL-H Reduction of Dimethyl Tetradecanedioate synthesis_route->dibal_reduction Ester borane_byproduct Incomplete Reduction (Acid or Hydroxy Acid) borane_reduction->borane_byproduct dibal_byproduct Incomplete Reduction (Monoester-Monoalcohol) dibal_reduction->dibal_byproduct check_stoichiometry_b Increase Borane Stoichiometry borane_byproduct->check_stoichiometry_b increase_temp_b Increase Reaction Temperature/Time borane_byproduct->increase_temp_b hydrolysis_b Ensure Complete Workup Hydrolysis borane_byproduct->hydrolysis_b check_stoichiometry_d Increase DIBAL-H Stoichiometry dibal_byproduct->check_stoichiometry_d increase_temp_d Optimize Reaction Temperature Profile dibal_byproduct->increase_temp_d mixing_d Improve Reaction Mixing dibal_byproduct->mixing_d

Caption: Troubleshooting logic for byproduct formation.

References

Methods to control the molecular weight of polyesters from 1,14-Tetradecanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of polyesters from 1,14-Tetradecanediol. The focus is on methods to control the polymer's molecular weight, a critical parameter for determining its final properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to control the molecular weight of polyesters synthesized from this compound and a dicarboxylic acid?

A1: Controlling the molecular weight of polyesters during polycondensation is crucial for tailoring their physical and mechanical properties. The four primary methods to achieve this are:

  • Stoichiometric Control: Intentionally creating a slight imbalance in the molar ratio of the diol (this compound) and the dicarboxylic acid monomers. An excess of one monomer limits the chain length. This is the most common and precise method.[1][2]

  • Reaction Time and Temperature: The molecular weight increases with reaction time as the polymerization proceeds. By stopping the reaction at a specific time, a target molecular weight can be achieved.[1] Temperature influences the reaction rate; higher temperatures accelerate polymerization but can also lead to degradation if excessive.[3][4]

  • Use of End-Capping Agents: Introducing a small amount of a monofunctional reactant (like a mono-alcohol or a mono-acid) terminates chain growth. This method effectively "caps" the polymer chains, preventing further reaction and controlling the final molecular weight.[5]

  • Catalyst Selection: The type and concentration of the catalyst affect the rate of the polymerization reaction. While not a direct control method for the final molecular weight, a more efficient catalyst will allow the reaction to reach a high molecular weight faster.[6][7]

cluster_methods Control Methods MW Target Molecular Weight Stoich Stoichiometric Imbalance MW->Stoich TimeTemp Reaction Time & Temperature MW->TimeTemp EndCap End-Capping Agents MW->EndCap Catalyst Catalyst Selection MW->Catalyst

Caption: Key methods for controlling polyester (B1180765) molecular weight.

Troubleshooting Guides

Q2: My polymerization is resulting in a low molecular weight and high polydispersity. What are the likely causes and how can I fix this?

A2: Achieving a low molecular weight or a broad molecular weight distribution are common issues in polycondensation. The most frequent causes are stoichiometric imbalance and inefficient removal of reaction byproducts (e.g., water). Follow this troubleshooting workflow to diagnose and solve the problem.

Start Observed Issue: Low Molecular Weight / Broad PDI Suspect1 Stoichiometric Imbalance? Start->Suspect1 Suspect2 Inefficient Water Removal? Suspect1->Suspect2 No Action1 Action: Re-weigh monomers accurately. Compensate for any potential diol loss. Suspect1->Action1 Yes Suspect3 Monomer Impurities? Suspect2->Suspect3 No Action2 Action: Improve vacuum system. Increase stirring speed to maximize surface area of the melt. Suspect2->Action2 Yes Suspect4 Sub-Optimal Conditions? Suspect3->Suspect4 No Action3 Action: Purify monomers via recrystallization or distillation. Suspect3->Action3 Yes Action4 Action: Optimize temperature profile. Increase reaction time. Suspect4->Action4 Yes

Caption: Troubleshooting workflow for low molecular weight polyester.

Detailed Explanation of Causes:

  • Stoichiometric Imbalance: Polycondensation is highly sensitive to the molar ratio of functional groups.[8] The highest molecular weight is achieved when the ratio of hydroxyl groups (from this compound) to carboxylic acid groups is exactly 1:1. Any deviation results in an excess of one end-group, causing premature chain termination.[1]

  • Inefficient Water Removal: Polycondensation is an equilibrium reaction. The removal of the water byproduct is essential to drive the reaction towards the formation of high molecular weight polymers.[9] Inadequate vacuum, leaks in the system, or poor mixing can prevent efficient water removal.

  • Monomer Impurities: Impurities in either the this compound or the dicarboxylic acid can interfere with the reaction. Monofunctional impurities are particularly problematic as they act as unintentional end-capping agents.

  • Side Reactions: At excessively high temperatures, side reactions like thermal degradation or oxidation can destroy functional groups.[10] This loss creates an effective stoichiometric imbalance, even if the initial monomer ratio was correct, leading to a lower final molecular weight.

Q3: How do I use stoichiometric imbalance to precisely target a specific molecular weight?

A3: Using a slight excess of one of the monomers is a reliable method to control the degree of polymerization. If you use an excess of this compound, the reaction will stop when all the dicarboxylic acid end-groups have been consumed, resulting in hydroxyl-terminated oligomers of a predictable length.[2] The degree of polymerization (Xn) can be estimated using the Carothers equation, where 'r' is the molar ratio of the limiting monomer to the excess monomer (r < 1.0).

Table 1: Effect of Stoichiometric Ratio on Theoretical Molecular Weight (Calculated for the polymerization of this compound with Adipic Acid)

Molar Ratio (r) (Adipic Acid / this compound)Theoretical Degree of Polymerization (Xn)Theoretical Number-Average Molecular Weight (Mn, g/mol )Resulting End Groups
1.000Infinite (at 100% conversion)Highest AchievableMixed
0.990199~67,800Hydroxyl (-OH)
0.95039~13,300Hydroxyl (-OH)
0.90019~6,500Hydroxyl (-OH)
0.8009~3,100Hydroxyl (-OH)
Experimental Protocol: Synthesis of a ~6,500 g/mol Polyester Diol

This protocol details the synthesis of a polyester with a target molecular weight of ~6,500 g/mol using a stoichiometric imbalance where the diacid is the limiting reagent.

  • Monomer Preparation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add this compound (e.g., 23.04 g, 0.10 mol) and adipic acid (e.g., 13.15 g, 0.09 mol). This establishes a molar ratio (r) of 0.9.

  • Catalyst Addition: Add a suitable catalyst, such as dibutyltin (B87310) oxide (DBTO), at a concentration of 200-400 ppm relative to the total monomer weight.

  • Esterification (First Stage): Heat the reaction mixture to 150-160°C under a slow stream of nitrogen.[11] Stir vigorously. Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 2-3 hours or until ~80-90% of the theoretical amount of water has been collected.

  • Polycondensation (Second Stage): Gradually increase the temperature to 180-200°C and slowly apply a vacuum (e.g., reducing pressure to <1 mmHg). This helps remove the remaining water and drives the polymerization to completion.[9]

  • Reaction Monitoring: Continue the reaction under vacuum for 3-5 hours. The viscosity of the melt will increase significantly as the molecular weight builds.

  • Termination: Once the desired viscosity is reached, cool the reaction by removing the heat source and break the vacuum with nitrogen. The resulting polymer will be hydroxyl-terminated due to the initial excess of this compound.

Q4: How can I use an end-capping agent to control the molecular weight?

A4: Adding a monofunctional reagent acts as a chain terminator, providing a direct and effective way to control polymer chain length.[5][12] For a polyester synthesized from a diol and a diacid, you can use either a mono-alcohol (e.g., 1-dodecanol) or a monocarboxylic acid (e.g., lauric acid). The monofunctional molecule competes with its bifunctional counterpart for reactive sites, effectively "capping" the chain and preventing further growth. The final molecular weight is inversely proportional to the amount of end-capping agent added.

Chain Growing Polyester Chain (Diol-Diacid-Diol- ...) Diacid Diacid Monomer Chain->Diacid Reacts with EndCap End-Capping Agent (e.g., Monocarboxylic Acid) Chain->EndCap Reacts with LongChain Continued Growth (Higher Molecular Weight) Diacid->LongChain Leads to ShortChain Terminated Chain (Controlled Molecular Weight) EndCap->ShortChain Leads to

Caption: Mechanism of molecular weight control via an end-capping agent.

Experimental Protocol: End-Capping with Lauric Acid
  • Reaction Setup: Charge the reactor with equimolar amounts of this compound and a dicarboxylic acid (e.g., sebacic acid).

  • End-Capper Addition: Add the calculated amount of the monofunctional acid (lauric acid) at the beginning of the reaction. For example, adding 2 mol% of lauric acid relative to the dicarboxylic acid will significantly lower the final molecular weight compared to a reaction with no end-capper.

  • Polymerization: Proceed with the esterification and polycondensation stages as described in the previous protocol (Q3). The presence of the lauric acid will limit the ultimate chain length.

  • Analysis: Characterize the final polymer using Gel Permeation Chromatography (GPC) to confirm the lower molecular weight and likely narrower polydispersity compared to a non-capped equivalent.

References

Troubleshooting poor solubility of 1,14-Tetradecanediol in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 1,14-Tetradecanediol in reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common solvents?

A1: this compound possesses a long C14 alkyl chain, which is nonpolar and contributes to its low solubility in many polar solvents. While the two terminal hydroxyl (-OH) groups add some polarity, the long hydrocarbon tail dominates its physical properties, making it behave more like a waxy solid. The principle of "like dissolves like" suggests that it will have better solubility in nonpolar organic solvents.[1]

Q2: What are the known solvents for this compound?

A2: this compound is reported to be slightly soluble in chloroform, Dimethyl Sulfoxide (DMSO), and methanol.[2] For reaction purposes, solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) have also been used to dissolve long-chain diols.[3]

Q3: How does temperature affect the solubility of this compound?

A3: For most solid solutes, solubility increases with temperature. Given that this compound is a solid with a melting point of 85-90 °C, increasing the temperature of the solvent will significantly enhance its solubility by providing the energy needed to overcome the crystal lattice energy.[2]

Q4: Can I use a co-solvent to improve the solubility of this compound?

A4: Yes, using a co-solvent system can be a very effective strategy. A small amount of a solvent in which the diol is more soluble can be added to the main reaction medium to increase the overall solvating power. For example, if your reaction is in a less polar solvent, adding a small amount of a more polar co-solvent that can interact with the hydroxyl groups might be beneficial. Conversely, for a polar reaction medium, a less polar co-solvent could help to solvate the long alkyl chain.

Q5: My this compound is not dissolving even with heating. What should I do?

A5: If heating alone is insufficient, consider the following:

  • Increase the temperature further: Ensure you are heating close to, but below, the boiling point of your solvent. For high-boiling point solvents like DMSO or DMF, you can heat to a higher temperature.

  • Increase the volume of the solvent: You may be trying to dissolve too much solute for the given volume of solvent.

  • Use sonication: An ultrasonic bath can help to break up the solid particles and increase the rate of dissolution.

  • Change the solvent: Your current solvent may not be suitable. Refer to the experimental protocols below for solvent suggestions.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValueReference(s)
Molecular Formula C14H30O2[2]
Molecular Weight 230.39 g/mol [2]
Appearance White crystalline solid[2]
Melting Point 85-90 °C[2]
Boiling Point 356.1 °C at 760 mmHg[2]
Solubility Chloroform: Slightly soluble (sonication may be required) DMSO: Slightly soluble Methanol: Slightly soluble[2]

Experimental Protocols

Protocol 1: Dissolving this compound in Nonpolar Aprotic Solvents (e.g., Toluene, Hexane, Dichloromethane)

This protocol is suitable for reactions where a nonpolar environment is required.

Materials:

  • This compound

  • Anhydrous nonpolar solvent (e.g., Toluene, DCM)

  • Round-bottom flask with a stir bar

  • Heating mantle or oil bath

  • Condenser (if heating close to the solvent's boiling point)

  • Thermometer

Procedure:

  • Preparation: To a dry round-bottom flask containing a magnetic stir bar, add the desired amount of this compound.

  • Solvent Addition: Add the nonpolar solvent to the flask. A starting concentration of 0.1 M can be attempted, but lower concentrations may be necessary.

  • Heating and Stirring: Begin stirring the mixture and gently heat the flask using a heating mantle or oil bath.

  • Temperature Control: Gradually increase the temperature. For DCM, a gentle reflux (around 40 °C) may be sufficient. For toluene, temperatures up to 80-90 °C can be used.

  • Observation: Continue heating and stirring until the this compound is fully dissolved. This may take some time. The solution should become clear.

  • Reaction Setup: Once dissolved, cool the solution to the desired reaction temperature before adding other reagents.

Protocol 2: Dissolving this compound in Polar Aprotic Solvents (e.g., THF, DMF, DMSO)

This protocol is suitable for reactions requiring a more polar environment.

Materials:

  • This compound

  • Anhydrous polar aprotic solvent (e.g., THF, DMF, DMSO)

  • Round-bottom flask with a stir bar

  • Heating mantle or oil bath

  • Condenser (for THF)

  • Thermometer

Procedure:

  • Preparation: Add the this compound to a dry round-bottom flask with a magnetic stir bar.

  • Solvent Addition: Add the polar aprotic solvent.

  • Heating and Stirring: Begin stirring and gently heat the mixture.

  • Temperature Control:

    • For THF , heat to a gentle reflux (around 66 °C).

    • For DMF or DMSO , the temperature can be increased more significantly, for example, to 80-100 °C, as these are high-boiling point solvents.

  • Observation: Stir until complete dissolution is achieved.

  • Reaction Setup: Cool the solution to the target reaction temperature before proceeding with the addition of other reactants.

Protocol 3: Using a Co-solvent System

This protocol is useful when the primary reaction solvent is a poor solvent for this compound.

Materials:

  • This compound

  • Primary reaction solvent

  • Co-solvent in which this compound has higher solubility (e.g., THF, DMF)

  • Reaction vessel with a stir bar

  • Heating apparatus

Procedure:

  • Initial Dissolution: In a separate, small flask, dissolve the this compound in a minimal amount of the co-solvent (e.g., THF) with gentle heating.

  • Addition to Reaction: Once dissolved, add this concentrated solution dropwise to the pre-heated primary reaction solvent with vigorous stirring.

  • Maintain Temperature: Maintain the temperature of the reaction mixture to ensure the diol remains in solution.

  • Observation: Monitor the solution for any signs of precipitation. If precipitation occurs, a higher proportion of the co-solvent may be necessary.

Mandatory Visualization

Troubleshooting_Solubility start Start: Poor Solubility of This compound check_solvent Is the solvent appropriate? (Consider polarity) start->check_solvent increase_temp Increase Temperature (up to solvent boiling point) check_solvent->increase_temp Yes change_solvent Select a Different Solvent (e.g., Toluene, THF, DMF) check_solvent->change_solvent No check_dissolution1 Is it dissolved? increase_temp->check_dissolution1 use_sonication Apply Sonication check_dissolution1->use_sonication No success Success: Proceed with Reaction check_dissolution1->success Yes check_dissolution2 Is it dissolved? use_sonication->check_dissolution2 increase_solvent_vol Increase Solvent Volume (Decrease Concentration) check_dissolution2->increase_solvent_vol No check_dissolution2->success Yes check_dissolution3 Is it dissolved? increase_solvent_vol->check_dissolution3 check_dissolution3->change_solvent No use_cosolvent Use a Co-solvent System check_dissolution3->use_cosolvent If partial solubility check_dissolution3->success Yes change_solvent->start Retry failure Consult Further (Consider alternative strategies) change_solvent->failure If all fail use_cosolvent->success use_cosolvent->failure

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Melt Processing of Polymers with 1,14-Tetradecanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the melt processing of polymers containing 1,14-Tetradecanediol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the melt processing of polymers blended with this compound.

Problem Potential Cause Suggested Solution
Inconsistent Feeding / Bridging in Hopper The waxy nature and particle size of this compound can lead to poor flowability and bridging in the feed hopper.- Ensure this compound is in a free-flowing powder or pellet form. - Consider pre-blending with the base polymer pellets. - Use a vibratory feeder or a crammer feeder for consistent material feed.[1] - Cool the feed zone of the extruder to prevent premature melting and sticking.[2]
Poor Dispersion of this compound Inadequate mixing in the extruder can result in agglomerates of the diol, leading to a non-homogeneous final product. This can be due to improper screw design or processing parameters.- Optimize the screw configuration to include more mixing elements (e.g., kneading blocks).[3] - Increase screw speed to enhance shear and distributive mixing. - Adjust the temperature profile to ensure the polymer and diol are in a molten state with appropriate viscosity for mixing.[3]
Reduced Melt Viscosity and Lack of Pressure Long-chain diols can act as plasticizers, reducing the melt viscosity of the polymer.[4] This can lead to difficulties in building up sufficient pressure in the extruder.- Decrease the temperature in the metering section of the extruder to increase melt viscosity. - Increase the screw speed to improve conveying and pressure generation. - Modify the die design to be more restrictive, which helps in building back pressure.
Melt Fracture / Surface Defects A significant reduction in melt viscosity or poor homogeneity can lead to instabilities at the die exit, causing surface defects on the extrudate. Processing aids are often used to mitigate this.[5]- Incorporate a polymer processing aid (PPA) to reduce melt fracture.[5] - Lower the melt temperature to increase melt strength and elasticity. - Reduce the extrusion speed to decrease shear stress at the die exit.
Discoloration or Odor Thermal degradation of the polymer or this compound at elevated processing temperatures.[6][7]- Lower the overall processing temperature profile. - Reduce the residence time in the extruder by increasing the throughput. - Perform a Thermogravimetric Analysis (TGA) on this compound to determine its degradation temperature and ensure processing temperatures are well below this point.
Phase Separation / Poor Miscibility This compound may have limited miscibility with the base polymer, leading to phase separation upon cooling. This can affect the mechanical and optical properties of the final product.- Perform Differential Scanning Calorimetry (DSC) on the blend to assess miscibility. A single glass transition temperature (Tg) suggests good miscibility.[8][9] - Consider using a compatibilizer to improve the interfacial adhesion between the polymer and the diol. - Rapidly cool (quench) the extrudate to "freeze in" a more homogeneous morphology.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of adding this compound on the viscosity of my polymer melt?

A1: this compound, being a long-chain molecule, is likely to act as an internal lubricant or plasticizer, reducing the melt viscosity of the polymer.[10] The extent of this reduction will depend on the concentration of the diol, the base polymer, and the processing temperature. An increase in the hydrocarbon chain length of diols is known to elevate their own viscosity, but when added to a polymer, they can increase chain mobility and reduce the overall melt viscosity.[4]

Q2: How can I determine the optimal processing temperature when using this compound?

A2: The optimal processing temperature will be a balance between ensuring the polymer is fully molten and avoiding thermal degradation of either the polymer or the this compound. It is recommended to perform a Thermogravimetric Analysis (TGA) on the pure this compound to identify its decomposition temperature.[11] The processing temperature should be set safely below this temperature. The melting point of this compound is reported to be in the range of 85-90 °C.[12]

Q3: How do I know if this compound is miscible with my polymer?

A3: Differential Scanning Calorimetry (DSC) is a key technique to assess miscibility.[8] If the blend of your polymer and this compound shows a single glass transition temperature (Tg) that is shifted compared to the Tg of the pure polymer, it indicates miscibility.[9] If two separate Tgs are observed, the components are likely immiscible.

Q4: What type of screw design is best for compounding this compound with a polymer?

A4: A co-rotating twin-screw extruder with a modular screw design is highly recommended.[3][13] The screw configuration should be designed to have a combination of conveying elements for material transport and mixing elements (such as kneading blocks) to ensure thorough dispersion of the this compound within the polymer matrix.[3]

Q5: Can this compound act as a processing aid?

A5: While long-chain molecules can sometimes act as lubricants, this compound is not a conventional polymer processing aid (PPA).[10] PPAs are typically fluoropolymers that coat the die surface to reduce melt fracture.[5][14] this compound is more likely to function as an internal lubricant, reducing melt viscosity.[10] If you are experiencing issues like melt fracture, the addition of a dedicated PPA is recommended.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Miscibility Assessment

Objective: To determine the miscibility of this compound in a polymer matrix by observing the glass transition temperature(s) of the blend.[8]

Methodology:

  • Prepare blends of the polymer and this compound at various concentrations (e.g., 95/5, 90/10, 80/20 by weight).

  • Accurately weigh 5-10 mg of the blend into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.[15]

  • Heat the sample to a temperature above the polymer's melting point to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to below the expected glass transition temperature.

  • Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.

  • Analyze the resulting thermogram to identify the glass transition temperature(s). A single, shifted Tg indicates miscibility.[9]

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the onset of thermal degradation of this compound to establish a safe upper processing temperature limit.[11]

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of this compound onto the TGA sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[11]

  • Record the sample weight as a function of temperature.

  • The onset of degradation is identified as the temperature at which significant weight loss begins.

Twin-Screw Extrusion Compounding

Objective: To prepare a homogeneous blend of a polymer and this compound.

Methodology:

  • Ensure both the polymer and this compound are dried to the manufacturer's specifications.

  • Pre-blend the polymer pellets and this compound powder at the desired ratio.

  • Set the temperature profile of the twin-screw extruder. A typical profile might start with a cooler feed zone and gradually increase towards the die.[16]

  • Set the screw speed to a moderate level (e.g., 100-200 rpm) to start.

  • Feed the pre-blended material into the extruder using a gravimetric or volumetric feeder.[16]

  • Monitor the extruder torque and melt pressure. Adjust the feed rate and screw speed to maintain stable processing.

  • Extrude the blend through a strand die, cool the strands in a water bath, and pelletize for further processing or characterization.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_processing Melt Processing cluster_characterization Characterization drying Drying of Polymer and this compound blending Pre-blending drying->blending extrusion Twin-Screw Extrusion blending->extrusion Feed pelletizing Pelletizing extrusion->pelletizing dsc DSC (Miscibility) pelletizing->dsc tga TGA (Thermal Stability) pelletizing->tga rheology Rheology (Viscosity) pelletizing->rheology

Caption: Experimental workflow for processing and characterizing polymers with this compound.

troubleshooting_logic cluster_issues Identify the Primary Issue cluster_solutions Potential Solutions start Processing Issue Encountered feeding Inconsistent Feeding start->feeding dispersion Poor Dispersion start->dispersion viscosity Low Melt Viscosity start->viscosity degradation Degradation start->degradation feeder Use Vibratory/Crammer Feeder feeding->feeder screw Optimize Screw Design dispersion->screw temp Adjust Temperature Profile viscosity->temp degradation->temp res_time Reduce Residence Time degradation->res_time

Caption: Logical troubleshooting flow for common melt processing issues.

References

Minimizing discoloration during the polymerization of 1,14-Tetradecanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize discoloration during the polymerization of 1,14-Tetradecanediol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of polyesters from this compound, with a focus on preventing and resolving discoloration.

Issue 1: Polymer appears yellow immediately after synthesis.

Question: My polyester (B1180765), synthesized from this compound, has a distinct yellow tint right after the polymerization reaction. What could be the cause and how can I fix this?

Answer: A yellow discoloration is a common issue in polyester synthesis and can be attributed to several factors, primarily related to thermal degradation and catalyst choice. Here is a systematic guide to troubleshoot this problem.

Potential Causes and Solutions:

  • High Polymerization Temperature: Excessive heat can cause thermal degradation of the polymer chains, leading to the formation of chromophores. Aliphatic polyesters, like those from this compound, typically start to degrade around 275°C.[1][2]

    • Recommendation: Carefully control the reaction temperature. For the polycondensation of long-chain diols, a temperature range of 220-240°C is generally recommended.[3] It is crucial to monitor the temperature of the reaction mixture closely and avoid localized overheating.

  • Prolonged Reaction Time: Even at appropriate temperatures, extended reaction times can lead to thermal degradation.

    • Recommendation: Optimize the reaction time. Monitor the progress of the polymerization by measuring the intrinsic viscosity or molecular weight of the polymer at different time points to determine the minimum time required to achieve the desired properties.

  • Choice of Catalyst: Certain catalysts, particularly some titanium-based compounds, are known to cause yellowing in polyesters.[4][5]

    • Recommendation: Consider using a different catalyst. Organotin compounds, such as monobutyltin (B1198712) oxide, have been suggested as alternatives to titanium-based catalysts to avoid discoloration.[5] If a titanium catalyst is necessary, use the minimum effective concentration.

  • Presence of Oxygen: Oxidation at high temperatures can lead to discoloration.

    • Recommendation: Ensure the polymerization is carried out under an inert atmosphere, such as a slow stream of nitrogen, to minimize oxidation.[3]

Issue 2: The polymer darkens to brown or black.

Question: My polymer has developed a dark brown or even black color during polymerization. What causes such severe discoloration?

Answer: Dark discoloration, such as browning or blackening, indicates more severe degradation of the polymer. This is often an escalation of the factors that cause yellowing, or it could be due to the presence of significant impurities.

Potential Causes and Solutions:

  • Severe Thermal Degradation: This is the most likely cause. Very high temperatures or extremely long reaction times can lead to charring of the polymer.

    • Recommendation: Immediately review and recalibrate your temperature control equipment. Implement strict time controls for the polymerization process.

  • Monomer Impurities: Impurities in the this compound or the diacid monomer can act as catalysts for degradation at high temperatures.

    • Recommendation: Use high-purity monomers (>99%). If the purity is questionable, purify the this compound by recrystallization or distillation.

  • Catalyst Contamination: Impurities in the catalyst can also accelerate degradation.

    • Recommendation: Use a high-purity grade catalyst from a reputable supplier.

Frequently Asked Questions (FAQs)

Q1: Can the purity of this compound affect the color of the final polymer?

A1: Yes, absolutely. Impurities in the monomers are a significant source of discoloration. Even small amounts of contaminants can act as chain stoppers, leading to lower molecular weight, or they can initiate side reactions at high temperatures that produce colored byproducts. It is highly recommended to use monomers with the highest possible purity.

Q2: What is the best way to purify the final polyester to remove discoloration?

A2: If your polymer is already discolored, purification can often improve its appearance. Reprecipitation is a common and effective method.[] This involves dissolving the polymer in a suitable solvent (like toluene) and then precipitating it by adding a non-solvent (like cold methanol).[3] This process can help remove residual catalysts and low-molecular-weight colored impurities.[7]

Q3: Are there any additives I can use to prevent discoloration from the start?

A3: Yes, incorporating stabilizers into your polymerization reaction can be very effective.

  • Antioxidants: These additives protect the polymer from oxidation at high temperatures. They are categorized as primary antioxidants (e.g., hindered phenols) and secondary antioxidants (e.g., phosphites).[8] A combination of both often provides synergistic protection.[8]

  • Thermal Stabilizers: These compounds help prevent the decomposition of the polymer at high processing temperatures.[]

Q4: How does the catalyst concentration affect the color of the polymer?

A4: The catalyst concentration can have a significant impact. While a higher catalyst concentration can increase the reaction rate, it can also lead to more side reactions and greater discoloration, especially with catalysts prone to causing color issues. It is important to use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. For polyester synthesis, catalyst concentrations are often around 0.1 mol% relative to the diacid.[3]

Q5: Can exposure to UV light after polymerization cause discoloration?

A5: Yes, polyesters can be susceptible to UV degradation, which can lead to yellowing over time upon exposure to sunlight or other UV sources.[9] If the final application of your polymer involves exposure to light, consider adding UV stabilizers, such as benzotriazoles or hindered amine light stabilizers (HALS), to your formulation.[3][10]

Data Presentation

Table 1: Effect of Catalyst Type on Polymer Color (Illustrative Data)

Catalyst TypeCatalyst Concentration (ppm)Polymerization Temperature (°C)Final Polymer ColorL* Value (Lightness)a* Value (Red/Green)b* Value (Yellow/Blue)
Tetrabutyl Titanate (TBT)400240Light Yellow90-115
Titanium(IV) Isopropoxide (TIS)400240Yellow88-120
Monobutyltin Oxide400240Off-white9505
Antimony(III) Oxide400240White9802
No Catalyst-240Colorless9901

Note: Lab values are illustrative and intended for comparative purposes. The coloration is dependent on the specific reaction conditions. Titanate catalysts have been reported to yield higher coloration in some polyester systems.*[4]

Table 2: Influence of Stabilizers on Discoloration (Qualitative)

Stabilizer TypeExample CompoundPrimary FunctionEffect on Discoloration
Primary AntioxidantHindered Phenols (e.g., BHT)Scavenges free radicalsReduces yellowing from oxidation
Secondary AntioxidantPhosphites (e.g., Tris(2,4-di-tert-butylphenyl)phosphite)Decomposes hydroperoxidesImproves color during high-temperature processing
UV AbsorberBenzotriazolesAbsorbs UV radiationPrevents long-term yellowing from light exposure
Thermal StabilizerPhosphorous AcidPrevents thermal decompositionMaintains color stability at high temperatures

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound

This protocol describes a general two-stage melt polycondensation method for synthesizing polyester from this compound and a dicarboxylic acid (e.g., succinic acid).

Materials:

  • This compound (high purity)

  • Dicarboxylic acid (e.g., succinic acid, high purity)

  • Catalyst (e.g., monobutyltin oxide, ~0.1 mol% relative to the diacid)

  • Nitrogen gas (high purity)

Procedure:

  • Esterification Stage:

    • Accurately weigh equimolar amounts of this compound and the dicarboxylic acid and add them to a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

    • Add the catalyst to the reaction mixture.

    • Begin stirring and slowly heat the mixture to 180-200°C under a gentle stream of nitrogen.

    • Water will be produced as a byproduct of the esterification reaction and should be collected in the distillation condenser.

    • Continue this stage for 4-6 hours or until the theoretical amount of water has been collected.[3]

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

    • Continue the reaction under vacuum for another 4-6 hours to facilitate the removal of byproducts and increase the molecular weight of the polymer.[3]

    • The reaction is complete when the desired melt viscosity is achieved.

  • Cooling and Isolation:

    • Remove the heat source and allow the polymer to cool to room temperature under a nitrogen atmosphere.

    • The solid polymer can then be removed from the flask. For further purification, the polymer can be dissolved in a suitable solvent and reprecipitated.

Mandatory Visualization

experimental_workflow Experimental Workflow for Polymerization of this compound cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage cluster_isolation Isolation and Purification charge_reactants Charge Reactants: This compound, Diacid, Catalyst heat_esterification Heat to 180-200°C under Nitrogen charge_reactants->heat_esterification collect_water Collect Water (4-6 hours) heat_esterification->collect_water increase_temp Increase Temperature to 220-240°C collect_water->increase_temp apply_vacuum Apply Vacuum (<1 mbar) increase_temp->apply_vacuum increase_viscosity Continue for 4-6 hours (Viscosity Increases) apply_vacuum->increase_viscosity cool_polymer Cool to Room Temp under Nitrogen increase_viscosity->cool_polymer purify_polymer Optional: Dissolve and Reprecipitate cool_polymer->purify_polymer final_product Final Polyester purify_polymer->final_product

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_discoloration Troubleshooting Discoloration in Polymerization cluster_yellow Yellow Discoloration cluster_brown_black Brown/Black Discoloration cluster_solutions Potential Solutions start Discoloration Observed check_temp Review Polymerization Temperature start->check_temp check_time Evaluate Reaction Time start->check_time check_catalyst Assess Catalyst Type and Concentration start->check_catalyst check_atmosphere Verify Inert Atmosphere start->check_atmosphere severe_degradation Investigate Severe Thermal Degradation start->severe_degradation check_purity Analyze Monomer Purity start->check_purity optimize_conditions Optimize Temp/Time check_temp->optimize_conditions check_time->optimize_conditions change_catalyst Change Catalyst check_catalyst->change_catalyst use_stabilizers Incorporate Antioxidants/ Thermal Stabilizers check_atmosphere->use_stabilizers severe_degradation->optimize_conditions purify_monomers Purify Monomers check_purity->purify_monomers purify_polymer Purify Final Polymer optimize_conditions->purify_polymer change_catalyst->use_stabilizers purify_monomers->purify_polymer

Caption: Logical relationships for troubleshooting polymer discoloration.

References

Validation & Comparative

A Comparative Guide to Polyesters: 1,14-Tetradecanediol vs. 1,12-Dodecanediol in Modulating Polymer Properties for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tuning of polymer characteristics is paramount. In the realm of biodegradable aliphatic polyesters, the choice of monomer plays a critical role in defining the final material's performance. This guide provides an in-depth comparison of polyesters synthesized using 1,14-tetradecanediol and 1,12-dodecanediol (B52552), focusing on how a subtle difference of two methylene (B1212753) units in the diol backbone influences their physicochemical, mechanical, and biodegradable properties, with implications for drug delivery and tissue engineering.

The length of the aliphatic diol is a key determinant in the structure-property relationship of polyesters. An increase in the number of methylene units generally enhances the flexibility of the polymer chains. This increased mobility in the amorphous regions can lead to a decrease in the glass transition temperature (Tg). The effect on the melting temperature (Tm) is more complex; while longer diols can disrupt chain packing and lower Tm, very long polymethylene segments may crystallize independently, akin to polyethylene, potentially increasing the Tm. These structural variations are crucial for tailoring polyesters for specific biomedical applications where properties like degradation rate, mechanical strength, and drug release kinetics are critical.

Comparative Analysis of Physicochemical and Mechanical Properties

Generally, increasing the diol chain length from C12 to C14 is anticipated to:

  • Increase the melting temperature (Tm) due to enhanced van der Waals interactions and more effective chain packing.

  • Potentially alter the glass transition temperature (Tg) , although this effect can be complex and is often less pronounced in polyesters with long aliphatic chains.

  • Decrease the degradation rate as the higher hydrophobicity of the polymer backbone reduces water uptake, and the lower ester density per unit chain length slows down hydrolysis.

  • Influence mechanical properties , potentially leading to a slight increase in tensile strength and modulus, while affecting the elongation at break depending on the resulting crystallinity.

Below are tables summarizing the properties of polyesters synthesized from 1,12-dodecanediol with different dicarboxylic acids. Data for this compound-based polyesters is currently limited in publicly available literature.

Table 1: Thermal Properties of Polyesters Derived from 1,12-Dodecanediol

Dicarboxylic AcidMelting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Crystallization Temperature (Tc) (°C)
Adipic Acid---
Sebacic Acid---
Dodecanedioic Acid88.7--

Table 2: Mechanical Properties of Polyesters Derived from 1,12-Dodecanediol

Dicarboxylic AcidTensile Strength (MPa)Elongation at Break (%)
Octanedioic Acid20.8255
Sebacic Acid25.3254

Impact on Drug Delivery and Biocompatibility

In the context of drug delivery, the choice between 1,12-dodecanediol and this compound can significantly influence the drug release profile. The increased hydrophobicity of polyesters derived from the longer this compound would likely result in a slower drug release rate for encapsulated hydrophobic drugs due to a slower polymer degradation rate and reduced water penetration into the polymer matrix.[1] The degree of crystallinity also plays a crucial role, with higher crystallinity generally leading to slower drug release.[1]

Aliphatic polyesters are generally considered biocompatible, with their degradation products being non-toxic.[2] The degradation of these long-chain polyesters occurs via hydrolysis of the ester bonds, leading to the formation of the constituent diol and dicarboxylic acid. Both 1,12-dodecanediol and this compound, as long-chain diols, are expected to be metabolized through established pathways, likely being oxidized to their corresponding diacids before entering fatty-acid β-oxidation.[3][4] The local microenvironment can influence cell growth, and it is important that the degradation products do not cause a significant drop in pH that could restrain cell or tissue growth.[2]

Experimental Methodologies

The synthesis and characterization of these polyesters typically follow established protocols in polymer chemistry.

Experimental Protocol 1: Polyester (B1180765) Synthesis via Melt Polycondensation

Melt polycondensation is a widely used, solvent-free method for synthesizing high molecular weight polyesters.

Materials:

  • α,ω-Diol (e.g., 1,12-dodecanediol or this compound)

  • α,ω-Dicarboxylic acid (e.g., succinic acid, adipic acid, sebacic acid)

  • Catalyst (e.g., titanium (IV) butoxide (TBT), antimony trioxide)

Procedure:

  • The diol and dicarboxylic acid are added to a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. A slight molar excess of the diol is often used to compensate for its potential loss during the high-temperature reaction.

  • The mixture is heated under a nitrogen atmosphere to a temperature sufficient to melt the monomers and initiate the esterification reaction (typically 150-180°C). Water is distilled off as a byproduct.

  • After the initial esterification stage, the catalyst is added, and the temperature is gradually increased (e.g., to 220-240°C) while the pressure is slowly reduced to a high vacuum (<1 mbar).

  • The polycondensation reaction is continued under these conditions for several hours to facilitate the removal of the diol byproduct and increase the polymer's molecular weight, which is monitored by the viscosity of the melt.

  • Once the desired viscosity is achieved, the reaction is stopped, and the polymer is cooled and collected for purification and characterization.

Experimental Protocol 2: Characterization of Polyester Properties

Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). A small sample is heated and cooled at a controlled rate in a DSC instrument.

  • Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the polyester by measuring its weight loss as a function of temperature in a controlled atmosphere.

Mechanical Testing:

  • Tensile testing is performed on a universal testing machine using dog-bone shaped specimens. This test provides information on the material's tensile strength, Young's modulus, and elongation at break.

Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyesters.

Visualizing the Process and Structure-Property Relationships

To better understand the experimental workflow and the influence of diol chain length on polyester properties, the following diagrams are provided.

G cluster_synthesis Polyester Synthesis cluster_characterization Characterization Monomers Monomers (Diol + Dicarboxylic Acid) Esterification Esterification (150-180°C, N2) Monomers->Esterification Heat Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Catalyst, ↑Temp, ↓Pressure Purification Purification Polycondensation->Purification Polyester Purified Polyester Purification->Polyester Thermal Thermal Analysis (DSC, TGA) Polyester->Thermal Mechanical Mechanical Testing (Tensile) Polyester->Mechanical Molecular Molecular Weight (GPC) Polyester->Molecular

Fig. 1: Experimental workflow for polyester synthesis and characterization.

G Diol Diol Chain Length Hydrophobicity Hydrophobicity Diol->Hydrophobicity Increases Crystallinity Crystallinity Diol->Crystallinity Influences Flexibility Chain Flexibility Diol->Flexibility Increases Degradation Degradation Rate Hydrophobicity->Degradation Decreases Tm Melting Point (Tm) Crystallinity->Tm Influences Crystallinity->Degradation Decreases TensileStrength Tensile Strength Crystallinity->TensileStrength Influences Flexibility->Tm Influences DrugRelease Drug Release Rate Degradation->DrugRelease Decreases

Fig. 2: Logical relationships of diol chain length and polyester properties.

Conclusion

The choice between this compound and 1,12-dodecanediol as a monomer for polyester synthesis offers a subtle yet powerful tool for fine-tuning the properties of the resulting biomaterial. The addition of two methylene units in this compound is expected to increase the polymer's hydrophobicity and melting temperature, while likely decreasing its degradation rate. These modifications have direct implications for drug delivery systems, where a slower degradation rate can provide more sustained drug release. For tissue engineering applications, the altered mechanical properties and degradation profile can be tailored to match the requirements of the target tissue. While more direct comparative studies are needed to fully elucidate the quantitative differences, the established principles of polymer chemistry provide a strong foundation for the rational design of polyesters with customized performance characteristics for advanced biomedical applications.

References

A Comparative Analysis of Bio-Based and Synthetic 1,14-Tetradecanediol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance, properties, and synthesis of bio-based and synthetic 1,14-tetradecanediol, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their applications.

This compound, a long-chain aliphatic diol, is a versatile chemical intermediate with applications in various fields, including the synthesis of high-performance polymers, surfactants, and as a component in drug delivery systems.[1] With the growing emphasis on sustainable and green chemistry, bio-based routes to chemical production are gaining significant attention, offering an alternative to traditional synthetic methods. This guide provides a comparative overview of bio-based versus synthetic this compound, focusing on their performance characteristics, supported by available data and detailed experimental methodologies.

Data Presentation: A Head-to-Head Comparison

PropertyBio-Based this compound (Anticipated)Synthetic this compound (Reported)Test Method
Purity Typically >95%, may contain residual biomass-derived impurities.Commonly available in purities of 97%, 98%, and 99%.[2][3]Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)
Melting Point Expected to be in the range of 85-90 °C, consistent with the pure compound.85-90 °C.[4][5]Differential Scanning Calorimetry (DSC)
Boiling Point Expected to be around 356.1 °C at 760 mmHg.356.1 °C at 760 mmHg.[4]Distillation under controlled pressure
Appearance White crystalline solid.White crystals or powder.[3][5]Visual Inspection
Solubility Slightly soluble in chloroform, DMSO, and methanol.[4]Slightly soluble in chloroform, DMSO, and methanol; sparingly soluble in water.[4][6]Standard solubility tests in various solvents at a specified temperature.
Potential Impurities Residual sugars, proteins, other fatty acid derivatives from the fermentation process.Unreacted starting materials, catalysts, and by-products from chemical synthesis.GC-MS, HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy.
Environmental Impact Lower carbon footprint, derived from renewable resources.Derived from non-renewable petroleum-based feedstocks.Life Cycle Assessment (LCA)

Note: The properties for bio-based this compound are anticipated based on typical characteristics of bio-derived chemicals. The performance in specific applications would be highly dependent on the purification process to remove biomass-related impurities.

Experimental Protocols: Methodologies for Key Experiments

To ensure a rigorous comparison and characterization of this compound from either source, the following detailed experimental protocols are recommended:

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To quantify the purity of this compound and identify any volatile impurities.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Method:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or methanol.

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 500.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks. Impurities are identified by comparing their mass spectra to a library database (e.g., NIST).

Thermal Analysis by Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and assess the thermal stability of this compound.

  • Instrumentation: A Differential Scanning Calorimeter.

  • Method:

    • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and seal it.

    • DSC Conditions:

      • Temperature Program: Heat the sample from 25 °C to 120 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

      • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic transition. The shape of the peak can provide information about the purity of the sample.

Synthesis of a Polyester (B1180765) for Performance Evaluation
  • Objective: To evaluate the performance of this compound as a monomer in the synthesis of a polyester and compare the properties of the resulting polymers.

  • Materials: this compound (bio-based or synthetic), a dicarboxylic acid (e.g., sebacic acid), and a catalyst (e.g., titanium (IV) isopropoxide).

  • Procedure (Melt Polycondensation):

    • Charge an equimolar amount of this compound and sebacic acid into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

    • Add a catalytic amount of titanium (IV) isopropoxide (e.g., 250 ppm).

    • Heat the mixture under a nitrogen atmosphere to 180-200 °C with stirring to form a prepolymer, while distilling off the water of condensation.

    • Gradually reduce the pressure to a high vacuum (<1 Torr) and increase the temperature to 220-240 °C to facilitate the removal of by-products and increase the molecular weight of the polymer.

    • Continue the reaction for several hours until the desired viscosity is achieved.

    • The resulting polyester can then be characterized for its molecular weight (Gel Permeation Chromatography), thermal properties (DSC, TGA), and mechanical properties (Tensile Testing).

Mandatory Visualization: Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for comparing bio-based and synthetic this compound and a hypothetical signaling pathway where a derivative of this compound might be investigated for its biological activity.

G cluster_0 Source Materials cluster_1 Characterization cluster_2 Performance Testing (Polymer Synthesis) cluster_3 Comparative Analysis Bio Bio-Based This compound Purity Purity Analysis (GC-MS, HPLC) Bio->Purity Synth Synthetic This compound Synth->Purity Thermal Thermal Analysis (DSC, TGA) Purity->Thermal Spectroscopy Structural Verification (NMR, FTIR) Thermal->Spectroscopy Polymerization Polyester Synthesis Spectroscopy->Polymerization PolymerChar Polymer Characterization (GPC, DSC, Tensile) Polymerization->PolymerChar Comparison Data Comparison and Performance Evaluation PolymerChar->Comparison G cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Nuclear Response Extracellular Extracellular Signal Receptor Membrane Receptor Extracellular->Receptor Kinase1 Kinase A Receptor->Kinase1 Derivative 1,14-TDD Derivative Derivative->Receptor Modulation Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Gene Target Gene Expression Nucleus->Gene Response Cellular Response (e.g., Proliferation, Apoptosis) Gene->Response

References

Navigating the Catalytic Landscape for 1,14-Tetradecanediol Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel polymers and drug delivery systems, the synthesis of high-molecular-weight polyesters from long-chain diols such as 1,14-tetradecanediol is a critical area of investigation. The choice of catalyst is paramount, directly influencing reaction efficiency, polymer properties, and biocompatibility. This guide provides a comparative overview of the efficacy of different catalyst types for the polymerization of this compound, supported by experimental data from related systems.

The polymerization of this compound, typically with a dicarboxylic acid, to form long-chain aliphatic polyesters can be achieved through several catalytic routes, primarily categorized as enzymatic, metal-based, and organocatalytic. Each class of catalyst presents a unique profile of advantages and disadvantages in terms of reaction conditions, molecular weight control, and potential for residual contamination.

Comparative Efficacy of Catalysts

The selection of an appropriate catalyst is a crucial step in polyester (B1180765) synthesis, with significant implications for the final polymer's characteristics. While direct comparative studies on the polymerization of this compound are limited, data from polymerizations of other long-chain diols and dicarboxylic acids provide valuable insights into the expected performance of different catalyst systems.

Catalyst TypeCatalyst ExampleTypical Reaction ConditionsAchievable Molecular Weight (Mw)Polydispersity Index (PDI)Key AdvantagesKey Disadvantages
Enzymatic Immobilized Candida antarctica Lipase (B570770) B (CALB)60-95°C, Bulk or in solvent (e.g., diphenyl ether)Up to 38,000 g/mol for poly(butylene succinate)[1]1.39 - 2.5High selectivity, mild reaction conditions, low toxicity, "green" chemistry.Higher cost, longer reaction times, potential for enzyme denaturation.
Metal-Based Tetrabutyl Titanate (TBT), Titanium(IV) Isopropoxide (TIS)180-280°C, Melt polycondensation, high vacuum>20,000 g/mol for similar polyesters[2]~2.0High activity, cost-effective, well-established for industrial processes.High reaction temperatures, potential for metal contamination, side reactions.
Organocatalyst 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Room temperature to 130°C, Bulk or in solutionUp to 52,000 g/mol for poly(1,4-butylene carbonate)< 1.8Metal-free, mild reaction conditions, good control over polymerization.Can be sensitive to impurities, may require co-catalysts for some monomers.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are generalized experimental protocols for the polymerization of a long-chain diol like this compound with a dicarboxylic acid, representative of each catalyst type.

Enzymatic Polycondensation using Immobilized Candida antarctica Lipase B (CALB)
  • Monomer Preparation: In a reaction vessel, equimolar amounts of this compound and a dicarboxylic acid (e.g., sebacic acid) are added. For reactions in solution, an appropriate solvent such as diphenyl ether is used.

  • Catalyst Addition: Immobilized CALB (e.g., Novozym-435) is added to the mixture, typically at a concentration of 5-10% by weight of the monomers.

  • Reaction Conditions: The reaction is carried out under a nitrogen atmosphere with mechanical stirring at a temperature between 60°C and 95°C. For bulk polymerizations, a two-stage temperature profile may be employed to maintain a homogenous melt.[1]

  • Polymerization: The reaction proceeds for 24 to 72 hours. The progress can be monitored by analyzing the molecular weight of aliquots.

  • Purification: The enzyme is removed by filtration. If a solvent is used, the polymer is precipitated in a non-solvent like cold methanol, filtered, and dried under vacuum.

Metal-Catalyzed Melt Polycondensation using Tetrabutyl Titanate (TBT)
  • Esterification Stage: this compound and a dicarboxylic acid are charged into a reactor equipped with a stirrer, nitrogen inlet, and a distillation column. The mixture is heated to 180-220°C under a nitrogen stream to facilitate the removal of water formed during esterification.

  • Catalyst Addition: Once the initial esterification is complete (indicated by the cessation of water distillation), the titanate catalyst (e.g., TBT, typically 100-500 ppm) is added.

  • Polycondensation Stage: The temperature is gradually increased to 220-280°C, and a high vacuum (<1 mbar) is applied. This stage is continued for several hours to build up the molecular weight of the polymer.

  • Product Recovery: The molten polymer is extruded from the reactor and cooled.

Organocatalyzed Polycondensation using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
  • Reaction Setup: Equimolar amounts of this compound and an activated dicarboxylic acid (e.g., a di-ester) are placed in a dry reaction flask under an inert atmosphere.

  • Catalyst and Initiator: The organocatalyst (e.g., TBD) and an initiator (e.g., an alcohol) are added to the reaction mixture. For some systems, a co-catalyst may be beneficial.

  • Polymerization: The reaction is conducted at a temperature ranging from room temperature to 130°C with stirring. The reaction time can vary from a few hours to a day.

  • Purification: The resulting polymer is typically dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst. The purified polymer is then dried under vacuum.

Visualizing the Process: Experimental Workflow

The general workflow for the synthesis and characterization of polyesters from this compound is depicted below. This process highlights the key stages from monomer selection to final polymer analysis, which is crucial for systematic material development.

G cluster_prep Preparation cluster_synth Synthesis cluster_purify Purification cluster_char Characterization Monomers Monomer Selection (this compound, Dicarboxylic Acid) Polymerization Polymerization Reaction Monomers->Polymerization Catalyst Catalyst Selection (Enzymatic, Metal, Organo) Catalyst->Polymerization Purification Purification (Precipitation/Filtration) Polymerization->Purification Analysis Polymer Analysis (GPC, NMR, DSC) Purification->Analysis

General workflow for polyester synthesis.

The selection of a catalyst for this compound polymerization is a trade-off between reaction conditions, desired polymer properties, and cost. Enzymatic catalysts offer a green and highly selective route, ideal for biomedical applications where purity is critical. Metal-based catalysts are robust and economical for large-scale production, though they require high temperatures and careful purification. Organocatalysts represent a promising alternative, providing a metal-free approach with mild reaction conditions and good control over the polymerization process. Further research focusing on direct comparisons of these catalysts for the polymerization of this compound will be invaluable for optimizing polymer synthesis for specific applications.

References

The Influence of Long-Chain Diols on the Thermal Degradation of Polyesters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of polyesters is paramount for their application in various fields, including controlled drug release, biodegradable packaging, and medical implants. The choice of monomer, particularly the diol, plays a crucial role in defining the thermal properties of the resulting polyester (B1180765). This guide provides a comprehensive comparison of the thermal degradation of polyesters synthesized from different long-chain diols, supported by experimental data.

The thermal behavior of a polyester, including its glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), dictates its processing conditions, shelf-life, and performance in its intended application. An increase in the chain length of the aliphatic diol generally enhances the flexibility of the polymer chains.[1] This increased mobility typically leads to a decrease in the glass transition temperature.[1][2] The effect on melting temperature and thermal stability can be more complex. While greater flexibility might suggest a lower Tm, very long diol segments can lead to crystallization of the polymethylene sequences, potentially increasing the melting point.[1][3] The overall thermal stability of these aliphatic polyesters is generally high, with decomposition temperatures often exceeding 300°C.[1]

Comparative Thermal Properties of Polyesters with Varying Diol Chain Lengths

The following table summarizes the thermal properties of various aliphatic polyesters synthesized from different dicarboxylic acids and a homologous series of α,ω-linear diols. This data, extracted from peer-reviewed literature, allows for a direct comparison of the impact of diol chain length on thermal degradation characteristics.

DiacidDiolPolyester Name/AbbreviationOnset Decomposition Temp. (Td-5%) (°C)Temperature at Max. Decomposition Rate (°C)Char Residue at 600°C (%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
Itaconic AcidEthylene (B1197577) GlycolUPR-IE318.9-12.4--
Itaconic Acid1,3-PropanediolUPR-IPr13310.1----
Itaconic Acid1,4-ButanediolUPR-IB14308.9----
Itaconic Acid1,5-Pentanediol (B104693)UPR-IPe291.7-5.2--
Succinic Acid1,8-Octanediol (B150283)Poly(octylene succinate) (POSu)-420-430--58.670.5
Succinic Acid1,10-Decanediol (B1670011)Poly(decylene succinate) (PDeSu)-420-430--53.178.4

Data for Itaconic Acid based polyesters from[4]. Data for Succinic Acid based polyesters from[5].

Experimental Protocols

A fundamental understanding of the methodologies used to ascertain the thermal properties of these polyesters is crucial for the accurate interpretation and replication of results. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is utilized to evaluate the thermal stability and decomposition profile of the polyesters.[1]

  • Sample Preparation: A small, accurately weighed sample of the polyester (typically 5-10 mg) is placed into a ceramic or platinum TGA pan.[1][3]

  • Analysis Conditions: The analysis is conducted under a controlled atmosphere, typically an inert nitrogen or an oxidative air atmosphere, with a constant gas flow rate (e.g., 20-50 mL/min).[2] The sample is heated at a constant rate, such as 10°C/min or 20°C/min, over a specified temperature range.[3][5] The instrument continuously records the weight of the sample as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td-5%), and the temperature of maximum decomposition rate is determined from the peak of the derivative TGA curve.[6]

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyesters.[3]

  • Sample Preparation: A small amount of the polyester sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[1]

  • Analysis Conditions: To erase the thermal history, the sample is first heated to a temperature above its melting point at a controlled rate (e.g., 10°C/min or 20°C/min).[3] The sample is then cooled at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.[3] A second heating scan is performed at the same rate to determine the Tg and Tm.[3] The Tg is identified as a step-like change in the heat flow curve, while the Tm is taken as the peak temperature of the endothermic melting event.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and thermal analysis of polyesters from long-chain diols.

G cluster_synthesis Polyester Synthesis cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation Monomers Long-Chain Diol + Diacid Polycondensation Melt Polycondensation Monomers->Polycondensation Purification Purification Polycondensation->Purification Polyester Synthesized Polyester Purification->Polyester TGA Thermogravimetric Analysis (TGA) Polyester->TGA DSC Differential Scanning Calorimetry (DSC) Polyester->DSC Data Thermal Properties Data (Td, Tg, Tm) TGA->Data DSC->Data Analysis Structure-Property Relationship Analysis Data->Analysis Conclusion Conclusion on Thermal Stability Analysis->Conclusion

Caption: Generalized workflow for polyester synthesis and thermal analysis.

Structure-Property Relationships and Conclusion

The data presented reveals a clear trend: for the itaconic acid-based unsaturated polyesters, an increase in the linear diol chain length from ethylene glycol (C2) to 1,5-pentanediol (C5) leads to a decrease in the onset decomposition temperature, suggesting lower thermal stability.[4] This can be attributed to the increased chain flexibility and a higher proportion of C-C and C-H bonds relative to the more stable ester bonds.[5] Conversely, for the succinate-based polyesters, changing the diol from 1,8-octanediol (C8) to 1,10-decanediol (C10) does not significantly alter the high maximum decomposition temperature, which remains in the 420-430°C range.[5] However, the longer diol chain in this case leads to a higher glass transition temperature and a more pronounced increase in the melting temperature.[5]

References

Comparative Analysis of the Antimicrobial Efficacy of C12, C14, and C16 Diols

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Medium-chain 1,2-alkanediols are multifunctional compounds valued for their moisturizing and antimicrobial properties. Their efficacy as antimicrobial agents is closely linked to their alkyl chain length. This guide presents a comparative study of the antimicrobial spectrum of 1,2-Dodecanediol (C12), 1,2-Tetradecanediol (C14), and 1,2-Hexadecanediol (C16), offering valuable data for researchers, scientists, and drug development professionals.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial potential of C12, C14, and C16 diols was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of common bacteria and fungi. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. The results consistently show that antimicrobial activity increases with the length of the carbon chain.

Table 1: Minimum Inhibitory Concentration (MIC) Data for C12, C14, and C16 Diols

MicroorganismC12 Diol (1,2-Dodecanediol) MIC (%)C14 Diol (1,2-Tetradecanediol) MIC (%)C16 Diol (1,2-Hexadecanediol) MIC (%)
Staphylococcus aureus0.1 - 0.20.05 - 0.10.025 - 0.05
Staphylococcus epidermidis0.1 - 0.20.05 - 0.10.025 - 0.05
Escherichia coli> 2.0> 2.0> 2.0
Pseudomonas aeruginosa> 2.0> 2.0> 2.0
Candida albicans0.2 - 0.40.1 - 0.20.05 - 0.1

Note: Data is compiled from various studies and represents typical ranges. Exact MIC values can vary based on specific strains and testing conditions.

The data indicates that while all three diols exhibit activity against Gram-positive bacteria (S. aureus, S. epidermidis) and yeast (C. albicans), their effectiveness is significantly enhanced with increased carbon chain length. C16 diol is the most potent, followed by C14 and C12. Conversely, all three diols show poor activity against Gram-negative bacteria (E. coli, P. aeruginosa) at the tested concentrations.

Experimental Protocols

The following methodology outlines the standard procedure for determining MIC values as referenced in this guide.

Broth Microdilution Method

The aim of the broth dilution method is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium under defined conditions.[1] This is a widely used technique in microbiology.

  • Preparation of Reagents:

    • Microbial Culture: Target microorganisms are grown on a suitable agar (B569324) medium for 18-24 hours.

    • Inoculum Preparation: A suspension of the microorganism is prepared in a sterile saline solution and adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final test concentration of 5 x 10⁵ CFU/mL.

    • Antimicrobial Solutions: Stock solutions of C12, C14, and C16 diols are prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).[2]

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared microbial suspension.[3]

    • Control wells are included: a sterility control (medium only) and a growth control (medium and inoculum, no diol).

    • The plates are incubated at 37°C for 18-24 hours.[4]

  • Data Interpretation:

    • Following incubation, the plates are visually inspected for turbidity.

    • The MIC is recorded as the lowest concentration of the diol in which there is no visible growth.[3]

Visualizations

To better illustrate the processes involved, the following diagrams have been generated.

MIC_Determination_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Culture Microorganism (18-24h) B Prepare Inoculum (0.5 McFarland Standard) A->B E Inoculate Wells with Microbial Suspension B->E C Prepare Diol Stock Solutions D Perform Serial Dilutions in 96-Well Plate C->D D->E F Incubate Plate (37°C, 18-24h) E->F G Visually Inspect for Turbidity (Growth) F->G H Determine Lowest Concentration with No Growth (MIC) G->H Mechanism_of_Action A 1,2-Alkanediol (Amphiphilic Molecule) B Microbial Cell Membrane (Lipid Bilayer) A->B Interacts with C Disruption of Membrane Integrity B->C Leads to D Increased Permeability C->D E Leakage of Cytoplasmic Contents D->E F Cell Lysis and Death E->F

References

Benchmarking the mechanical performance of polyurethanes with varied diol chain lengths

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanical performance of polyurethanes (PUs) synthesized with diol chain extenders of varying lengths. Understanding the relationship between the chemical structure of the diol chain extender and the resulting mechanical properties is crucial for the rational design of polyurethanes for specific applications in drug development, medical devices, and other advanced scientific fields. This document summarizes key experimental data, details the methodologies for the cited experiments, and provides visual representations of the underlying chemical principles.

The Influence of Diol Chain Extenders on Polyurethane Mechanical Properties

Polyurethanes are segmented block copolymers composed of alternating soft and hard segments. The soft segment, typically a long-chain polyol, imparts flexibility and elastomeric properties to the material. The hard segment, formed by the reaction of a diisocyanate with a short-chain diol extender, contributes to the material's strength, hardness, and thermal stability through the formation of crystalline domains and hydrogen bonding.[1]

The length of the aliphatic chain in the diol extender plays a pivotal role in determining the final mechanical properties of the polyurethane. A general trend observed is that as the length of the diol chain extender increases, the mechanical properties such as tensile strength and Young's modulus tend to decrease, while the flexibility of the material increases.[2][3] This is attributed to a reduction in the hard segment's polarity and packing efficiency, leading to a less ordered crystalline structure and weaker intermolecular forces.[4]

Comparative Mechanical Performance Data

The following table summarizes the typical mechanical properties of polyurethanes synthesized with different linear diol chain extenders, keeping the diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) or MDI) and the polyol (e.g., polytetramethylene ether glycol or PTMEG) constant. It is important to note that the absolute values can vary depending on the specific polyol used, the precise stoichiometry, and the synthesis method.[1]

Diol Chain ExtenderChemical StructureTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
1,4-Butanediol (BDO) HO-(CH₂)₄-OH~ 20 - 45~ 650 - 1100~ 10 - 30
1,6-Hexanediol (HDO) HO-(CH₂)₆-OHDecreases with chain lengthGenerally increases or remains highDecreases with chain length
1,8-Octanediol (ODO) HO-(CH₂)₈-OHDecreases with chain lengthGenerally increases or remains highDecreases with chain length

Note: The trend of decreasing mechanical properties with increasing diol chain length is a general observation. Specific values for HDO and ODO are not explicitly provided in a single comparative table in the search results, but the trend is consistently reported.[1]

Experimental Protocols

The synthesis of polyurethanes can be achieved through two primary methods: the one-shot process and the prepolymer method.[1]

Polyurethane Synthesis

a) One-Shot Synthesis Method

This method involves the simultaneous mixing and reaction of all components.[1]

Materials:

  • Diisocyanate: 4,4'-methylenebis(phenyl isocyanate) (MDI)

  • Polyol: Poly(tetramethylene ether) glycol (PTMEG), Mn = 1000 g/mol

  • Chain Extender: 1,4-Butanediol (BDO), 1,6-Hexanediol (HDO), or 1,8-Octanediol (ODO)

  • Catalyst (optional): Dibutyltin dilaurate (DBTDL)

Procedure:

  • The polyol and diol chain extender are preheated (e.g., to 70 °C) and thoroughly mixed in a reactor under a nitrogen atmosphere.

  • The preheated MDI is added to the polyol/diol mixture.

  • The components are vigorously mixed using a high-speed mechanical stirrer.

  • A catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants) can be added to control the reaction rate.

  • The resulting viscous mixture is cast into a preheated mold.

  • The cast polyurethane is then cured in an oven at a specified temperature (e.g., 100-110 °C) for a set duration (e.g., 12-24 hours) to complete the polymerization reaction.

b) Prepolymer Synthesis Method

This two-step method allows for better control over the polymer structure.[1]

Materials:

  • Diisocyanate: 4,4'-methylenebis(phenyl isocyanate) (MDI)

  • Polyol: Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

  • Chain Extender: 1,4-Butanediol (BDO), 1,6-Hexanediol (HDO), or 1,8-Octanediol (ODO)

  • Catalyst (optional): Dibutyltin dilaurate (DBTDL)

Procedure:

  • Prepolymer Formation: The polyol is reacted with a molar excess of MDI (typically a 2:1 NCO:OH ratio) at an elevated temperature (e.g., 80 °C) under a nitrogen atmosphere with stirring for 2-3 hours to form an isocyanate-terminated prepolymer. The NCO content can be monitored by titration.

  • Chain Extension: The prepolymer is cooled to a lower temperature (e.g., 60 °C). The stoichiometric amount of the diol chain extender is then slowly added to the prepolymer under vigorous stirring.

  • The mixture is stirred for an additional period (e.g., 1-2 hours) to ensure complete reaction.

  • The resulting polymer is cast into a mold and cured as described in the one-shot method.

Mechanical Testing

The mechanical properties of the synthesized polyurethanes are evaluated using a universal testing machine according to standardized methods such as ASTM D638.

Procedure:

  • Sample Preparation: Dog-bone-shaped specimens are cut from the cured polyurethane sheets.

  • Tensile Testing: The specimens are subjected to a uniaxial tensile load at a constant crosshead speed until failure.

  • Data Acquisition: The stress-strain curve is recorded during the test.

  • Property Calculation:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Young's Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

Visualizing the Structure-Property Relationship

The following diagrams illustrate the experimental workflow for synthesizing and characterizing polyurethanes with varied diol chain lengths, and the logical relationship between diol chain length and the resulting mechanical properties.

experimental_workflow cluster_synthesis Polyurethane Synthesis cluster_characterization Material Characterization Reactants Diisocyanate (MDI) Polyol (PTMEG) Diol Chain Extender (BDO, HDO, or ODO) Synthesis_Method One-Shot or Prepolymer Method Reactants->Synthesis_Method Curing Casting and Curing Synthesis_Method->Curing Sample_Preparation Prepare Dog-Bone Specimens Curing->Sample_Preparation Mechanical_Testing Tensile Testing (ASTM D638) Sample_Preparation->Mechanical_Testing Data_Analysis Calculate Tensile Strength, Elongation at Break, Young's Modulus Mechanical_Testing->Data_Analysis logical_relationship Diol_Chain_Length Increase in Diol Chain Length Hard_Segment Decreased Hard Segment Polarity & Packing Efficiency Diol_Chain_Length->Hard_Segment Leads to Mechanical_Properties Decreased Tensile Strength Decreased Young's Modulus Increased Flexibility Hard_Segment->Mechanical_Properties Results in

References

Assessing the Biodegradability of Polyesters Based on 1,14-Tetradecanediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable and biocompatible materials has led to significant interest in biodegradable polyesters. Among these, polyesters synthesized from long-chain diols, such as 1,14-tetradecanediol, are emerging as a versatile platform for various applications, including drug delivery and medical implants. Their biodegradability is a critical attribute, influencing their environmental fate and in vivo performance. This guide provides a comparative assessment of the biodegradability of polyesters based on this compound against common alternatives, supported by experimental data and detailed methodologies.

Comparative Biodegradation Performance

The biodegradability of polyesters is influenced by several factors, including the chemical structure of the polymer, particularly the length of the aliphatic chains in the diol and diacid monomers. Generally, polyesters with longer aliphatic chains, such as those derived from this compound, tend to exhibit slower degradation rates compared to their shorter-chain counterparts. This is attributed to increased hydrophobicity and crystallinity, which can hinder microbial and enzymatic access to the ester linkages.

While specific quantitative data for polyesters based on this compound is limited in publicly available literature, we can extrapolate from studies on other long-chain aliphatic polyesters. The following tables present a comparative summary of biodegradation data for polyesters synthesized from different diols.

Disclaimer: The data for polyesters based on this compound is estimated based on trends observed for other long-chain aliphatic polyesters and should be interpreted as indicative rather than absolute.

Table 1: Comparison of Enzymatic Degradation of Polyesters

PolymerDiol ComponentDiacid ComponentEnzymeTest Duration (days)Weight Loss (%)Reference
Poly(tetradecamethylene succinate) (PTMS)This compoundSuccinic AcidLipase30Est. 5-15-
Poly(tetradecamethylene adipate) (PTMA)This compoundAdipic AcidLipase30Est. 10-25-
Poly(butylene succinate) (PBS)1,4-ButanediolSuccinic AcidLipase28~80[1]
Poly(butylene adipate) (PBA)1,4-ButanediolAdipic AcidLipase15~8[2]
Polycaprolactone (PCL)--Lipase395[3]
Polylactic Acid (PLA)--Proteinase K14~10[4]

*Estimated values based on the general trend of decreased degradation with longer diol chains.

Table 2: Comparison of Soil Burial Degradation of Polyesters

PolymerDiol ComponentDiacid ComponentSoil TypeTest Duration (weeks)Weight Loss (%)Reference
Poly(tetradecamethylene succinate) (PTMS)This compoundSuccinic AcidStandard Soil24Est. <5-
Poly(tetradecamethylene adipate) (PTMA)This compoundAdipic AcidStandard Soil24Est. 5-10-
Poly(butylene succinate) (PBS)1,4-ButanediolSuccinic AcidCompost Soil10~68[5]
Poly(butylene adipate-co-terephthalate) (PBAT)1,4-ButanediolAdipic/Terephthalic AcidGarden Soil6~90[6]
Polycaprolactone (PCL)--Canal Shore Soil395[3]
Polylactic Acid (PLA)--Standard Soil24<1[2]

*Estimated values based on the general trend of decreased degradation with longer diol chains.

Experimental Protocols

To ensure reproducibility and comparability of biodegradability studies, standardized experimental protocols are crucial. Below are detailed methodologies for common biodegradation tests.

Enzymatic Degradation Test (based on general laboratory practices)

Objective: To determine the rate of degradation of a polyester (B1180765) in the presence of a specific enzyme.

Materials:

  • Polyester film/powder (e.g., Poly(tetradecamethylene adipate))

  • Lipase from Candida antarctica (or other relevant enzymes like cutinase)

  • Phosphate (B84403) buffer solution (pH 7.0)

  • Incubator shaker

  • Analytical balance

  • Scanning Electron Microscope (SEM)

  • Gel Permeation Chromatography (GPC)

Procedure:

  • Sample Preparation: Prepare thin films of the polyester with uniform thickness (e.g., 100 µm). Cut the films into small, uniform pieces (e.g., 1 cm x 1 cm) and accurately weigh them.

  • Enzyme Solution Preparation: Prepare a solution of the chosen enzyme (e.g., lipase) in a phosphate buffer at a specified concentration (e.g., 1 mg/mL).

  • Incubation: Place each pre-weighed polyester sample in a sterile vial containing a specific volume of the enzyme solution (e.g., 10 mL). A control sample should be placed in a buffer solution without the enzyme.

  • Incubation Conditions: Incubate the vials in a shaker incubator at a constant temperature (e.g., 37°C) with gentle agitation.

  • Data Collection: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), remove the polyester samples from the vials.

  • Sample Analysis:

    • Gently wash the samples with distilled water to remove any residual enzyme and buffer salts.

    • Dry the samples in a vacuum oven at a low temperature until a constant weight is achieved.

    • Measure the final weight and calculate the percentage of weight loss.

    • Analyze the surface morphology of the degraded samples using SEM.

    • Determine the change in molecular weight and molecular weight distribution using GPC.

Soil Burial Test (based on ASTM D5988)

Objective: To determine the aerobic biodegradation of a polyester in soil.

Materials:

  • Polyester film/powder

  • Standard soil with a known microbial population

  • Controlled environment chamber or incubator

  • System for measuring CO₂ evolution (e.g., respirometer or titration setup)

  • Analytical balance

Procedure:

  • Sample Preparation: Prepare the polyester test material in the form of a film or powder. The total organic carbon content of the sample should be determined.

  • Test Setup: Mix a known amount of the polyester sample with a standard soil in a bioreactor vessel. The loading of the test material should be based on its carbon content.

  • Incubation: Place the bioreactors in a controlled environment with a constant temperature (e.g., 25 ± 2°C) and moisture content (e.g., 40-60% of the water-holding capacity of the soil). Ensure adequate aeration for aerobic conditions.

  • CO₂ Measurement: Continuously or intermittently measure the amount of carbon dioxide evolved from the test and control (soil without polyester) bioreactors. This can be done by trapping the CO₂ in an alkaline solution and titrating or by using an infrared gas analyzer.

  • Data Analysis: Calculate the cumulative amount of CO₂ evolved from the test sample, corrected for the CO₂ evolved from the control. The percentage of biodegradation is determined by comparing the cumulative CO₂ produced to the theoretical maximum amount of CO₂ that can be produced from the carbon in the test sample.

  • Test Duration: The test is typically run for a period of up to 6 months, or until the rate of CO₂ evolution has plateaued.

Visualizing the Process: Workflows and Pathways

Experimental Workflow for Biodegradation Assessment

experimental_workflow cluster_prep Sample Preparation cluster_degradation Degradation Experiments cluster_analysis Post-Degradation Analysis cluster_conclusion Conclusion polyester_synthesis Polyester Synthesis (e.g., from this compound) sample_fabrication Sample Fabrication (Film/Powder) polyester_synthesis->sample_fabrication characterization_initial Initial Characterization (Weight, SEM, GPC) sample_fabrication->characterization_initial enzymatic_degradation Enzymatic Degradation characterization_initial->enzymatic_degradation soil_burial Soil Burial Test characterization_initial->soil_burial compost_degradation Compost Degradation characterization_initial->compost_degradation weight_loss Weight Loss Measurement enzymatic_degradation->weight_loss sem_analysis SEM Surface Analysis enzymatic_degradation->sem_analysis gpc_analysis GPC Molecular Weight Analysis enzymatic_degradation->gpc_analysis soil_burial->weight_loss soil_burial->sem_analysis co2_evolution CO2 Evolution Measurement soil_burial->co2_evolution compost_degradation->weight_loss compost_degradation->sem_analysis compost_degradation->co2_evolution data_interpretation Data Interpretation & Comparison weight_loss->data_interpretation sem_analysis->data_interpretation gpc_analysis->data_interpretation co2_evolution->data_interpretation

Caption: Experimental workflow for assessing polyester biodegradability.

Generalized Microbial Degradation Pathway of Aliphatic Polyesters

microbial_degradation_pathway cluster_extracellular Extracellular Phase cluster_intracellular Intracellular Phase polyester Polyester Chain (e.g., Poly(tetradecamethylene succinate)) hydrolysis Hydrolysis of Ester Bonds polyester->hydrolysis microorganism Microorganism (Bacteria/Fungi) extracellular_enzymes Secretion of Extracellular Enzymes (Lipases, Cutinases) microorganism->extracellular_enzymes extracellular_enzymes->hydrolysis oligomers Oligomers & Dimers hydrolysis->oligomers monomers Monomers (this compound, Succinic Acid) oligomers->monomers uptake Uptake into Cell monomers->uptake metabolism Metabolic Pathways (e.g., β-oxidation, TCA Cycle) uptake->metabolism energy Energy (ATP) & Biomass metabolism->energy co2_h2o CO2 + H2O metabolism->co2_h2o

Caption: Generalized pathway of microbial polyester degradation.

References

A Comparative Guide to Solution vs. Melt Polymerization for Polyesters Derived from 1,14-Tetradecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of high-performance polyesters, the choice of polymerization technique is a critical determinant of the final material's properties. This guide provides an objective comparison of two common methods—solution polymerization and melt polymerization—for the synthesis of polyesters utilizing 1,14-Tetradecanediol, a long-chain aliphatic diol that imparts flexibility and hydrophobicity to the polymer backbone. This comparison is supported by representative experimental data and detailed methodologies to inform the rational design of polymers for applications such as controlled drug release and the development of advanced biomaterials.

Quantitative Performance Comparison

The selection between solution and melt polymerization hinges on a trade-off between reaction conditions, achievable polymer characteristics, and process complexity. The following table summarizes the key quantitative differences between these two methods for the synthesis of polyesters from this compound and a representative dicarboxylic acid, such as sebacic acid.

ParameterSolution PolymerizationMelt Polymerization
Reaction Temperature Moderate (e.g., 120-180°C)High (e.g., 180-240°C)[1]
Reaction Time Typically longer (e.g., 12-48 hours)Typically shorter (e.g., 4-12 hours)
Solvent Requirement Required (e.g., Toluene (B28343), Xylene, Diphenyl ether)None
Molecular Weight (Mw) Generally higher achievable (e.g., >30,000 g/mol )Moderate (e.g., 10,000-30,000 g/mol )[1]
Polydispersity Index (PDI) Generally narrower (e.g., 1.5-2.5)Can be broader (e.g., 2.0-3.0)
By-product Removal Facilitated by azeotropic distillation or vacuumRequires high vacuum[1]
Process Scalability More complex due to solvent handling and recoveryGenerally easier and more economical for large scale
Final Polymer Purity May require extensive purification to remove solventHigh (no solvent contamination)

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a polyester (B1180765) from this compound and sebacic acid using both solution and melt polymerization techniques.

Solution Polymerization Protocol

This method is advantageous for achieving higher molecular weight polymers and better control over the molecular weight distribution under milder temperature conditions.

Materials:

  • This compound

  • Sebacic acid

  • Toluene (or other suitable high-boiling-point solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Nitrogen gas supply

  • Methanol (B129727) (for precipitation)

Procedure:

  • Monomer and Solvent Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet, add equimolar amounts of this compound and sebacic acid.

  • Solvent Addition: Add a sufficient amount of toluene to dissolve the monomers at the reaction temperature.

  • Catalyst Addition: Add the p-Toluenesulfonic acid catalyst (approximately 0.1-0.5 mol% relative to the diacid).

  • Inert Atmosphere: Purge the reaction vessel with nitrogen for at least 30 minutes to remove oxygen and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Polycondensation: Heat the reaction mixture to reflux (approximately 110-120°C for toluene) with constant stirring. Water generated during the esterification will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reaction for 12-24 hours, or until the theoretical amount of water has been collected.

  • Polymer Isolation: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of cold methanol with vigorous stirring.

  • Purification: Filter the precipitated polymer, wash it multiple times with fresh methanol to remove any unreacted monomers and residual solvent, and finally dry it under vacuum until a constant weight is achieved.

Melt Polymerization Protocol

This solvent-free method is often preferred for its simplicity, lower environmental impact, and ease of scalability.

Materials:

  • This compound

  • Sebacic acid

  • Antimony(III) oxide or other suitable catalyst

  • Nitrogen gas supply

  • High-vacuum pump

Procedure:

  • Monomer and Catalyst Charging: In a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet connected to a condenser and a collection flask, add equimolar amounts of this compound and sebacic acid.

  • Catalyst Addition: Add the antimony(III) oxide catalyst (approximately 0.05-0.1 mol% relative to the diacid).

  • Inert Atmosphere and Initial Heating: Purge the reactor with nitrogen for at least 30 minutes. Heat the reactor to 180-200°C under a slow stream of nitrogen with mechanical stirring to melt the monomers and initiate the esterification. Water will begin to distill off.[1]

  • First Stage - Esterification: Maintain this temperature for 2-4 hours, or until the evolution of water ceases, indicating the formation of low molecular weight prepolymers.

  • Second Stage - Polycondensation: Gradually increase the temperature to 220-240°C. Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. This facilitates the removal of the remaining water and drives the polymerization towards a higher molecular weight.

  • Reaction Monitoring: Continue the reaction under high vacuum for an additional 4-8 hours. The viscosity of the molten polymer will increase significantly, which can be monitored by the torque on the mechanical stirrer.

  • Polymer Isolation: Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen. The molten polymer can then be extruded from the reactor and allowed to cool.

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for both solution and melt polymerization.

Solution_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification charge_monomers Charge Monomers & Solvent add_catalyst Add Catalyst charge_monomers->add_catalyst purge_n2 Purge with N2 add_catalyst->purge_n2 heat_reflux Heat to Reflux purge_n2->heat_reflux collect_water Collect Water heat_reflux->collect_water cool_solution Cool Solution collect_water->cool_solution precipitate Precipitate in Methanol cool_solution->precipitate filter_wash Filter & Wash precipitate->filter_wash dry_polymer Dry under Vacuum filter_wash->dry_polymer

Caption: Experimental workflow for the solution polymerization of this compound.

Melt_Polymerization_Workflow cluster_prep Preparation cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_isolation Isolation charge_monomers_cat Charge Monomers & Catalyst purge_n2_initial Purge with N2 charge_monomers_cat->purge_n2_initial heat_180_200 Heat to 180-200°C purge_n2_initial->heat_180_200 remove_water Remove Water heat_180_200->remove_water heat_220_240 Increase Temp to 220-240°C remove_water->heat_220_240 apply_vacuum Apply High Vacuum heat_220_240->apply_vacuum cool_polymer Cool Polymer apply_vacuum->cool_polymer extrude Extrude cool_polymer->extrude

Caption: Experimental workflow for the melt polymerization of this compound.

References

The Influence of 1,14-Tetradecanediol on Copolyester Crystallinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of long-chain diols, such as 1,14-tetradecanediol, into copolyester backbones presents a strategic approach to tailor the polymer's physical and thermal properties. This guide provides a comparative analysis of the expected effects of this compound on the crystallinity of copolyesters, supported by established principles from studies on other long-chain diols. Understanding these structure-property relationships is crucial for the rational design of polymers for specialized applications, including drug delivery systems and biodegradable materials.

The introduction of a long aliphatic diol like this compound is anticipated to significantly influence the chain flexibility and packing efficiency of copolyesters. Generally, increasing the length of the diol component can lead to a decrease in the glass transition temperature (Tg) and tensile strength, while enhancing the elongation at break due to increased chain mobility. However, the effect on the melting temperature (Tm) and overall crystallinity is more complex. While the increased flexibility might disrupt crystal packing and lower crystallinity, the long polymethylene sequence of this compound could itself crystallize, potentially leading to an increase in the melting point.

Comparative Data on Diol Inclusion in Copolyesters

To illustrate the potential impact of this compound, the following tables summarize expected trends in the thermal and crystalline properties of copolyesters when incorporating diols of varying chain lengths. The data for copolyesters containing 1,4-butanediol (B3395766) and 1,10-decanediol (B1670011) are based on typical values found in literature, while the values for the this compound-containing copolyester are projected based on established principles.

Table 1: Expected Thermal Properties of Copolyesters with Varying Diol Chain Lengths

Diol ComponentDiol Chain Length (CH₂)Expected Glass Transition Temp. (Tg, °C)Expected Melting Temp. (Tm, °C)
1,4-Butanediol440 - 60200 - 220
1,10-Decanediol1010 - 30180 - 200
This compound14-10 - 10190 - 210

Table 2: Expected Crystalline Properties of Copolyesters with Varying Diol Chain Lengths

Diol ComponentExpected Degree of Crystallinity (%)Crystal Structure
1,4-Butanediol30 - 40Semicrystalline
1,10-Decanediol20 - 30Semicrystalline with reduced order
This compound25 - 35Semicrystalline with potential for polymethylene chain crystallization

Experimental Protocols

The evaluation of copolyester crystallinity is primarily conducted using Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC) for Determining Crystallinity

DSC is a thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][2]

Methodology:

  • A small sample of the copolyester (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC cell alongside an empty reference pan.

  • The sample is heated at a controlled rate, typically 10°C/min, under a nitrogen atmosphere.[2]

  • The heat flow to the sample is monitored, and the melting enthalpy (ΔHm) is determined by integrating the area of the melting peak.

  • The degree of crystallinity (Xc) is calculated using the following equation:

    Xc (%) = (ΔHm / ΔH°m) x 100

    where ΔH°m is the theoretical melting enthalpy of a 100% crystalline sample of the homopolymer.

X-Ray Diffraction (XRD) for Crystal Structure Analysis

XRD is a powerful non-destructive technique for characterizing crystalline materials. It provides information on the crystal structure, phase, and degree of crystallinity.[3]

Methodology:

  • A thin film or powdered sample of the copolyester is prepared.

  • The sample is mounted on the XRD instrument.

  • A monochromatic X-ray beam is directed at the sample.

  • The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

  • The resulting diffraction pattern shows sharp peaks for crystalline regions and a broad halo for amorphous content.

  • The degree of crystallinity can be estimated by separating the crystalline and amorphous contributions to the diffraction pattern.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for synthesizing and characterizing copolyesters to evaluate the effect of diol chain length on crystallinity.

experimental_workflow cluster_synthesis Copolyester Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison monomers Monomers (Diacid, Diols) polycondensation Melt Polycondensation monomers->polycondensation copolyester Resulting Copolyester polycondensation->copolyester dsc DSC Analysis copolyester->dsc xrd XRD Analysis copolyester->xrd thermal_props Thermal Properties (Tg, Tm, ΔHm) dsc->thermal_props crystal_props Crystalline Properties (% Crystallinity, Structure) xrd->crystal_props comparison Compare Crystallinity vs. Diol Chain Length thermal_props->comparison crystal_props->comparison

References

Safety Operating Guide

Proper Disposal of 1,14-Tetradecanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of all laboratory chemicals is a critical aspect of responsible research and development. This guide provides detailed, step-by-step procedures for the proper disposal of 1,14-Tetradecanediol, designed for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) or by the Occupational Safety and Health Administration (OSHA) 2012 Hazard Communication Standard, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and ensure regulatory compliance.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with care. Although not classified as hazardous, minor skin or eye irritation may occur, and inhalation of dust should be avoided.[2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or chemical safety goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The responsibility for proper waste classification and disposal lies with the chemical waste generator.[1]

Step 1: Waste Characterization Even though this compound is not classified as hazardous, it is imperative to confirm that it has not been contaminated with any hazardous substances during its use in experimental protocols. If it has been mixed with or is contaminated by a hazardous chemical, it must be treated and disposed of as hazardous waste.

Step 2: Containerization

  • Use a dedicated, leak-proof, and chemically compatible container for waste this compound.

  • The container must be in good condition with a secure, tight-fitting lid.

  • Never mix this compound waste with other chemical waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: Labeling

  • Properly label the waste container. Even for non-hazardous waste, clear labeling is crucial.

  • The label should include:

    • The full chemical name: "this compound" (avoid abbreviations).

    • The words "Non-Hazardous Waste" (if confirmed and permitted by your institution).

    • The date the waste was first added to the container.

    • Your name, laboratory, and contact information.

Step 4: Storage

  • Store the sealed waste container in a designated waste accumulation area within your laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

  • Ensure the storage area is cool, dry, and well-ventilated.

Step 5: Disposal

  • Consult Institutional Policy: Before final disposal, consult your institution's EHS department for specific guidance on the disposal of non-hazardous chemical waste. Some institutions may still require that all chemical waste, regardless of hazard classification, be disposed of through a licensed chemical waste contractor.

  • Licensed Disposal Company: The recommended disposal method for surplus and non-recyclable this compound is to offer it to a licensed disposal company.[2] Incineration or disposal in a chemical landfill may be appropriate options for non-hazardous chemical waste, as permitted by local regulations.[2]

  • Avoid Improper Disposal:

    • Do not dispose of this compound in the regular trash unless explicitly permitted by your institution's EHS department and local regulations.

    • Do not dispose of this compound down the drain. While some non-hazardous liquids may be drain-disposable, this is generally not recommended for solid chemicals and should only be done with explicit approval from your EHS department.

Data Summary for this compound

The following table summarizes key quantitative and safety data for this compound.

PropertyValue
Chemical Formula C₁₄H₃₀O₂
Molecular Weight 230.39 g/mol
CAS Number 19812-64-7
Appearance Solid
GHS Hazard Classification Not classified as hazardous
OSHA Hazard Status Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]
Aquatic Toxicity Not expected to be hazardous to aquatic life
Persistence/Degradability No data available
Bioaccumulation No data available

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste is_contaminated Is the waste contaminated with a hazardous substance? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste: Follow institutional protocols for hazardous chemical disposal. is_contaminated->treat_as_hazardous Yes consult_ehs Consult Institutional EHS Policy for Non-Hazardous Waste is_contaminated->consult_ehs No end End of Disposal Process treat_as_hazardous->end ehs_permits_trash Does EHS permit disposal in regular trash? consult_ehs->ehs_permits_trash Policy Located use_contractor Dispose via Licensed Chemical Waste Contractor consult_ehs->use_contractor No Policy / Default dispose_trash Dispose in designated non-hazardous solid waste stream. ehs_permits_trash->dispose_trash Yes ehs_permits_trash->use_contractor No dispose_trash->end use_contractor->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1,14-Tetradecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1,14-Tetradecanediol, ensuring a secure laboratory environment. While this compound is not classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for any specific experimental protocols involving this compound.[2][3][4] The following table summarizes the recommended PPE for various activities.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking Laboratory coat, safety glasses with side shields, nitrile gloves.
Weighing and Aliquoting (Solid Form) Chemical fume hood or powder containment hood, laboratory coat, safety goggles, nitrile gloves.
Solution Preparation and Handling Chemical fume hood, laboratory coat, safety goggles, nitrile gloves.
Experimental Use Laboratory coat, safety glasses, nitrile gloves.
Waste Disposal Laboratory coat, safety goggles, heavy-duty nitrile or butyl rubber gloves.

Note: Always inspect PPE for integrity before use. Damaged PPE must be disposed of as hazardous waste.

Operational Plan: Step-by-Step Guidance

A structured operational plan is critical for minimizing exposure and contamination risks.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area away from strong oxidizing agents.[5]

  • Ensure the container is tightly closed.[5][6]

2. Weighing and Solution Preparation (to be performed in a chemical fume hood):

  • Don the appropriate PPE as outlined in the table above.

  • Use a dedicated and calibrated analytical balance.

  • To prevent dust formation and dispersal when handling the solid form, work within a chemical fume hood or a powder containment hood.[5][6]

  • When preparing solutions, slowly add the solvent to the solid to prevent aerosolization.

  • Ensure the container is securely capped after preparation.

3. Experimental Use:

  • All manipulations of this compound solutions should be performed within a certified chemical fume hood or other suitable containment device.

  • Whenever feasible, use disposable plasticware to reduce the need for cleaning and the risk of cross-contamination.

  • After each use, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.

Disposal Plan

Proper waste management is crucial for laboratory safety and environmental protection.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips) should be collected in a designated, labeled, and sealed waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled, and leak-proof container. Do not mix with other incompatible waste streams.

2. Disposal of Unused Product:

  • Unused or unwanted this compound should be disposed of as chemical waste.

  • Do not dispose of solid this compound down the drain.

3. Contaminated PPE Disposal:

  • Used and contaminated PPE should be placed in a designated hazardous waste container.

4. Final Disposal:

  • All waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol receiving Receiving and Storage weighing Weighing and Solution Prep (in Fume Hood) receiving->weighing Transfer to Lab experiment Experimental Use weighing->experiment Prepared Solution collect_solid Collect Solid Waste weighing->collect_solid Contaminated Weigh Paper, Gloves experiment->collect_solid Contaminated PPE, Disposables collect_liquid Collect Liquid Waste experiment->collect_liquid Used Solutions dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

Caption: Workflow for this compound Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.